molecular formula C6H8O3 B094382 2,2-Dimethylsuccinic anhydride CAS No. 17347-61-4

2,2-Dimethylsuccinic anhydride

Cat. No.: B094382
CAS No.: 17347-61-4
M. Wt: 128.13 g/mol
InChI Key: ACJPFLIEHGFXGP-UHFFFAOYSA-N
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Description

2,2-Dimethylsuccinic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Succinic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethyloxolane-2,5-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O3/c1-6(2)3-4(7)9-5(6)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJPFLIEHGFXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169620
Record name 2,2-Dimethylsuccinic anhydride
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Molecular Weight

128.13 g/mol
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CAS No.

17347-61-4
Record name 2,2-Dimethylsuccinic anhydride
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Record name 2,2-Dimethylsuccinic anhydride
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Record name 2,2-Dimethylsuccinic anhydride
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Record name Dihydro-3,3-dimethylfuran-2,5-dione
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Record name 2,2-DIMETHYLSUCCINIC ANHYDRIDE
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Foundational & Exploratory

2,2-Dimethylsuccinic anhydride CAS number 17347-61-4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17347-61-4 Synonyms: 3,3-Dimethyldihydrofuran-2,5-dione, Dihydro-3,3-dimethyl-2,5-furandione[1]

This technical guide provides a comprehensive overview of 2,2-Dimethylsuccinic anhydride, a versatile chemical intermediate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceuticals.

Chemical and Physical Properties

This compound is a white, low-melting solid at room temperature.[2][3] It is sensitive to moisture, which can cause hydrolysis back to the corresponding dicarboxylic acid.[4][5] The gem-dimethyl group introduces significant steric hindrance, influencing its reactivity and the properties of its derivatives.[6]

General and Physical Data

The fundamental identifiers and physical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
Appearance White low melting solid / solid[2][3]
Melting Point 29-31 °C[2][6]
Boiling Point 219-220 °C[2][6]
Density 1.135 g/mL at 25 °C[2][7]
Flash Point 108 °C (226.4 °F) - closed cup[7]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

SpectrumSolventChemical Shifts (δ) / PeaksReference(s)
¹H NMR CDCl₃2.85 (s, 2H), 1.35 (s, 6H)[6][8]
¹³C NMR CDCl₃175.0, 45.0, 38.0, 24.0[6]

Synthesis and Reactivity

This compound is a key intermediate for preparing a variety of derivatives, primarily esters and amides.[6] Its reactivity is centered on the electrophilic nature of the carbonyl carbons, which are susceptible to attack by nucleophiles.

Synthesis of this compound

The most common method for synthesizing the anhydride is the dehydration of its parent diacid, 2,2-Dimethylsuccinic acid, using a dehydrating agent like acetic anhydride.[4][6]

SynthesisWorkflow A 2,2-Dimethylsuccinic Acid C Heat (Reflux) 140°C, 3 hours A->C B Acetic Anhydride (Dehydrating Agent) B->C D Reaction Mixture C->D Dehydration Reaction E Vacuum Distillation (Purification) D->E Crude Product F This compound (Final Product) E->F Purified Product

Caption: Workflow for the synthesis of this compound.

  • Materials: 2,2-Dimethylsuccinic acid, Acetic anhydride, round-bottom flask, reflux condenser, heating mantle, vacuum distillation apparatus.

  • Procedure:

    • Combine 50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride in a round-bottom flask.[6]

    • Heat the mixture to 140°C for 3 hours under reflux.[6]

    • After the reaction is complete, allow the mixture to cool.

    • Remove the excess acetic acid and acetic anhydride under reduced pressure.[6]

    • Purify the resulting residue via vacuum distillation to yield pure this compound.[6]

  • Expected Yield: Approximately 37 g.[6]

Reactivity with Nucleophiles

The primary utility of this compound in synthesis is its reaction with nucleophiles such as alcohols and amines. This reaction opens the anhydride ring to form a mono-acylated product containing a free carboxylic acid, which can then be used in subsequent reactions. This makes it an excellent linker for conjugating molecules.[9][10]

AnhydrideReaction cluster_reactants Reactants Anhydride 2,2-Dimethylsuccinic Anhydride Reaction Nucleophilic Acyl Substitution Anhydride->Reaction Nucleophile Nucleophile (e.g., R-NH₂ or R-OH) Nucleophile->Reaction Product Ring-Opened Product (Hemiester or Hemi-amide) Reaction->Product Forms new covalent bond

Caption: General reaction of this compound with a nucleophile.

  • Materials: this compound, primary or secondary amine, anhydrous solvent (e.g., THF, DCM), round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve 1 equivalent of this compound in an appropriate anhydrous solvent in a round-bottom flask.[6]

    • Add a slight excess (approximately 2.2 equivalents) of the desired amine to the solution.[6]

    • Stir the reaction mixture at room temperature for 12-24 hours.[6]

    • Monitor the reaction's progress using thin-layer chromatography (TLC).[6]

    • Upon completion, perform an aqueous workup, washing the reaction mixture with water and brine.[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • If necessary, purify the product by recrystallization or column chromatography.[6]

Applications in Drug Development

The unique structural properties of the 2,2-dimethylsuccinyl moiety make it a valuable component in pharmaceutical development.[6] It can act as a linker or spacer in antibody-drug conjugates (ADCs) or be incorporated into a molecule to modify its physicochemical properties, such as solubility and stability.[6][11]

Role in HIV Maturation Inhibitors

A prominent application of this compound is in the synthesis of Bevirimat (also known as PA-457), an HIV maturation inhibitor, and its analogues.[6] In this context, the anhydride is used to introduce the 2,2-dimethylsuccinyl group onto a hydroxyl function of a core scaffold, such as betulinic acid.[6] This modification is critical for the drug's antiviral activity.

BevirimatSynthesis Core Core Scaffold (e.g., Betulinic Acid) with -OH group Reaction Esterification Core->Reaction Anhydride 2,2-Dimethylsuccinic Anhydride Anhydride->Reaction Intermediate Succinyl-linked Intermediate Reaction->Intermediate Forms ester bond Final Bevirimat Analogue (Active Drug) Intermediate->Final Further processing (if required)

Caption: Role of the anhydride in the synthesis of Bevirimat analogues.

Use as a Chemical Linker

Cyclic anhydrides like this compound can serve as non-cleavable linkers in the development of antibody-drug conjugates (ADCs).[9][10] The anhydride reacts with amine or hydroxyl groups on a targeting molecule (like an antibody) to form a stable amide or ester bond, tethering a payload or modifying the protein's surface.[10]

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

Safety and Handling Data
CategoryInformationReference(s)
GHS Pictogram Exclamation mark (GHS07)
Signal Word Warning[2][7]
Hazard Statements H315, H319, H335[7]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[7]
Personal Protective Equipment (PPE) Eyeshields, gloves, dust mask type N95 (US)[7]
Storage Conditions Store in a cool, dry place. Keep container tightly closed. Moisture sensitive.[3][5]
Incompatible Materials Acids, Bases, Strong oxidizing agents. Avoid exposure to moist air or water.[5]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂)[5]

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Dimethylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, and reactivity of 2,2-Dimethylsuccinic anhydride. The information is curated for professionals in research and development who utilize this compound as a versatile building block in organic synthesis.

Core Physicochemical Properties

This compound is a cyclic dicarboxylic anhydride. Its key physical and chemical identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueCitations
IUPAC Name 3,3-dimethyloxolane-2,5-dione[1][2]
CAS Number 17347-61-4[1][3][4][5][6]
Molecular Formula C₆H₈O₃[1][2][3][4][5][6]
Molecular Weight 128.13 g/mol [1][3][4][5][6][7]
Canonical SMILES CC1(CC(=O)OC1=O)C[1][2][4]
InChI Key ACJPFLIEHGFXGP-UHFFFAOYSA-N[1][2][4][8]

Table 2: Quantitative Physical and Chemical Data

PropertyValueCitations
Appearance White, low melting solid[2][3]
Melting Point 29-31 °C (lit.)[3][4][7][9][10]
Boiling Point 219-220 °C (lit.)[3][4][7][9][10]
Density 1.135 g/mL at 25 °C (lit.)[3][4][10]
Flash Point 108 °C (closed cup)[3][4]
Solubility Soluble in methanol, acetone, and ether. Less soluble in water.[7][11][12]
Purity Typically ≥97.5% or 98%[2][4][5][9]

Table 3: Spectral Data References

Spectrum TypeSolventKey Data PointsCitations
¹H NMR CDCl₃δ 2.85 (s, 2H), 1.35 (s, 6H)[9]
¹³C NMR CDCl₃δ 175.0, 45.0, 38.0, 24.0[9]
Infrared (IR) Neat / ATRConforms to structure[1][2]
Mass Spec (GC-MS) -Data available[1]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the dehydration of its corresponding dicarboxylic acid.

This method involves the removal of a water molecule from 2,2-dimethylsuccinic acid using a dehydrating agent, typically acetic anhydride.[7][9]

Experimental Protocol:

  • Materials:

    • 2,2-Dimethylsuccinic acid (50 g)

    • Acetic anhydride (70 ml)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Vacuum distillation apparatus

  • Procedure:

    • Combine 50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride in a round-bottom flask.[9]

    • Fit the flask with a reflux condenser and heat the mixture to 140°C using a heating mantle.[9]

    • Maintain the reaction under reflux for 3 hours.[9]

    • After the reaction is complete, allow the mixture to cool.

    • Remove the excess acetic acid and acetic anhydride under reduced pressure.[9]

    • Purify the resulting residue via vacuum distillation to yield pure this compound.[9]

  • Quantitative Data:

    • Yield: 37 g[9]

    • Purity: >98%[9]

G Synthesis of this compound A 2,2-Dimethylsuccinic Acid C Heat (140°C, 3h) Reflux A->C B Acetic Anhydride B->C D This compound C->D Dehydration E Acetic Acid (byproduct) C->E

Caption: Dehydration of 2,2-dimethylsuccinic acid to its anhydride.

Chemical Reactivity and Experimental Protocols

As a cyclic anhydride, this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. It is sensitive to moisture and can hydrolyze back to its dicarboxylic acid form.[7][13]

In the presence of water, the anhydride ring opens to form 2,2-dimethylsuccinic acid.[14][15]

Reaction with an alcohol results in a ring-opening to form a monoester of 2,2-dimethylsuccinic acid.[7][14] Controlling the stoichiometry is crucial to favor the formation of the hemiester over the diester. Using a 1:1 molar ratio of anhydride to alcohol is recommended.[7]

The reaction with primary or secondary amines yields amide derivatives. This is a general method for preparing diamides.[9]

General Protocol for Diamide Synthesis:

  • Materials:

    • This compound (1 equivalent)

    • Desired primary or secondary amine (2.2 equivalents)

    • Anhydrous solvent (e.g., THF, DCM)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve 1 equivalent of this compound in an appropriate anhydrous solvent in a round-bottom flask.[9]

    • Add a slight excess (2.2 equivalents) of the desired amine to the solution.[9]

    • Stir the reaction mixture at room temperature for 12-24 hours.[9]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[9]

    • Upon completion, perform an aqueous workup by washing the mixture with water and brine.[9]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude diamide.[9]

    • If necessary, purify the product by recrystallization or column chromatography.[9]

G Key Reactions of this compound cluster_0 Nucleophilic Ring-Opening Anhydride 2,2-Dimethylsuccinic Anhydride Acid 2,2-Dimethylsuccinic Acid Anhydride->Acid Monoester Monoester Product Anhydride->Monoester Amide Amide-Acid Product Anhydride->Amide H2O H₂O H2O->Anhydride Hydrolysis ROH R-OH (Alcohol) ROH->Anhydride Esterification R2NH R₂NH (Amine) R2NH->Anhydride Amidation

Caption: Common nucleophilic ring-opening reactions.

Experimental Workflow Overview

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of products derived from this compound.

G General Experimental Workflow Start Start: Combine Reactants (e.g., Anhydride + Nucleophile) Reaction Stir at Defined Temperature & Time Start->Reaction Monitor Monitor Progress (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Wash with H₂O, Brine) Monitor->Workup Complete Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry SolventRemoval Solvent Removal (Rotary Evaporator) Dry->SolventRemoval Purify Purification SolventRemoval->Purify Recrystallize Recrystallization Purify->Recrystallize If Solid Chromatography Column Chromatography Purify->Chromatography If Oil/Mixture End End: Characterized Pure Product Recrystallize->End Chromatography->End

Caption: Standard laboratory workflow for synthesis and purification.

Safety and Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][4]

  • Precautions: Avoid breathing dust/fumes. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[3][13]

  • Stability: The compound is moisture-sensitive. Store in a dry, cool, and well-ventilated place with the container tightly closed.[12][13]

  • Incompatible Materials: Strong oxidizing agents, acids, and bases.[13]

References

Synthesis of 2,2-Dimethylsuccinic anhydride from 2,2-dimethylsuccinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-dimethylsuccinic anhydride from 2,2-dimethylsuccinic acid, a critical transformation for the creation of various derivatives used in specialty polymers, liquid crystals, and pharmaceuticals, including HIV maturation inhibitors.[1] This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Chemical Transformation and Properties

The synthesis of this compound from 2,2-dimethylsuccinic acid is a dehydration reaction, typically facilitated by a dehydrating agent such as acetic anhydride.[1][2] The gem-dimethyl group on the succinic acid backbone imparts unique steric properties to its derivatives, making them valuable precursors in organic synthesis.[1]

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

Property2,2-Dimethylsuccinic AcidThis compound
Molecular Formula C₆H₁₀O₄C₆H₈O₃
Molecular Weight 146.14 g/mol 128.13 g/mol [2][3]
Appearance White crystalline powder[4]Colorless to pale yellow liquid or solid[2]
Melting Point 138-142 °C[4]29-31 °C[1][2][5]
Boiling Point 296 °C (estimated)[4]219-220 °C[1][2][5]
Solubility 70 mg/mL in water at 14 °C[2][4]Soluble in organic solvents like acetone and ether; less soluble in water.[2]
Reactivity A stable dicarboxylic acid.[2]Reactive and susceptible to hydrolysis back to the dicarboxylic acid, especially in the presence of moisture.[2]

Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures.[1]

Materials:

  • 2,2-Dimethylsuccinic acid (50 g)

  • Acetic anhydride (70 ml)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride.[1]

  • Heat the mixture to 140°C for 3 hours under reflux.[1]

  • After the reaction is complete, remove the excess acetic acid and acetic anhydride under reduced pressure.[1]

  • The resulting residue is then purified by vacuum distillation to yield this compound.[1]

Quantitative Data:

ParameterValue
Yield 37 g
Purity >98%

Source: BenchChem Application Notes[1]

Characterization Data:

  • ¹H NMR (CDCl₃): δ 2.85 (s, 2H), 1.35 (s, 6H)[1]

  • ¹³C NMR (CDCl₃): δ 175.0, 45.0, 38.0, 24.0[1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,2-dimethylsuccinic acid.

SynthesisWorkflow Start Start Materials Reactants 2,2-Dimethylsuccinic Acid + Acetic Anhydride Start->Reactants Reaction Reflux at 140°C for 3 hours Reactants->Reaction Dehydration Workup Removal of Excess Reagents (Reduced Pressure) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Safety Precautions

This compound can be irritating to the skin, eyes, and respiratory system.[6] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acetic anhydride is corrosive and flammable and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

References

An In-depth Technical Guide to Dihydro-3,3-dimethylfuran-2,5-dione (2,2-Dimethylsuccinic Anhydride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydro-3,3-dimethylfuran-2,5-dione, a versatile chemical intermediate with significant applications in organic synthesis and drug development. The document details its chemical identity, physicochemical properties, synthesis protocols, and key reactions. Particular emphasis is placed on its role as a precursor for various functionalized molecules and its emerging relevance in the pharmaceutical industry.

Introduction

Dihydro-3,3-dimethylfuran-2,5-dione, systematically named 3,3-dimethyloxolane-2,5-dione according to IUPAC nomenclature, and commonly known as 2,2-dimethylsuccinic anhydride, is a cyclic anhydride that serves as a crucial building block in synthetic chemistry. Its compact structure, featuring a gem-dimethyl group, imparts unique steric and electronic properties to its derivatives, making it a valuable precursor in the synthesis of a wide array of organic molecules. These include specialty polymers, liquid crystals, corrosion inhibitors, and chiral compounds with pharmaceutical applications. Notably, it is a key intermediate in the synthesis of various esters and amides.[1]

Chemical Identity and Physicochemical Properties

The fundamental properties of dihydro-3,3-dimethylfuran-2,5-dione are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
IUPAC Name 3,3-dimethyloxolane-2,5-dione[2][3]
Synonyms Dihydro-3,3-dimethylfuran-2,5-dione, this compound[3]
CAS Number 17347-61-4[3]
Molecular Formula C₆H₈O₃[2][3]
Molecular Weight 128.13 g/mol [2]
Appearance Solid
Melting Point 29-31 °C[4]
Boiling Point 219-220 °C[4]
Density 1.135 g/mL at 25 °C[4]

Synthesis of Dihydro-3,3-dimethylfuran-2,5-dione

The primary and most efficient method for the synthesis of dihydro-3,3-dimethylfuran-2,5-dione is through the dehydration of its corresponding dicarboxylic acid, 2,2-dimethylsuccinic acid.

Synthesis of the Precursor: 2,2-Dimethylsuccinic Acid

The common route for synthesizing 2,2-dimethylsuccinic acid is via the malonic ester synthesis, involving the dialkylation of diethyl malonate.[5]

  • Deprotonation: Prepare a solution of a strong, non-nucleophilic base, such as sodium ethoxide in absolute ethanol.

  • First Alkylation: Slowly add one equivalent of diethyl malonate to the base solution, followed by the dropwise addition of one equivalent of a methyl halide (e.g., methyl iodide).

  • Second Alkylation: After the first alkylation is complete, add a second equivalent of the base followed by a second equivalent of the methyl halide.

  • Hydrolysis and Decarboxylation: The resulting diethyl 2,2-dimethylmalonate is then subjected to acidic or basic hydrolysis to yield the malonic acid derivative, which upon heating, readily decarboxylates to afford 2,2-dimethylsuccinic acid.

Dehydration to Dihydro-3,3-dimethylfuran-2,5-dione

The final step involves the cyclization of 2,2-dimethylsuccinic acid to its anhydride form.

  • Materials: 2,2-dimethylsuccinic acid, Acetic anhydride, Round-bottom flask, Reflux condenser, Heating mantle, Vacuum distillation apparatus.

  • Procedure:

    • In a round-bottom flask, combine 2,2-dimethylsuccinic acid with an excess of acetic anhydride (e.g., 50 g of acid to 70 ml of anhydride).

    • Heat the mixture to reflux at 140°C for approximately 3 hours.

    • After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

    • The crude residue is then purified by vacuum distillation to yield pure dihydro-3,3-dimethylfuran-2,5-dione.

Synthesis_of_Anhydride cluster_precursor Precursor Synthesis cluster_anhydride Anhydride Formation Diethyl_Malonate Diethyl Malonate Base_MeI_1 1. NaOEt, EtOH 2. CH3I Diethyl_Malonate->Base_MeI_1 Monoalkylated_Ester Diethyl Methylmalonate Base_MeI_1->Monoalkylated_Ester Base_MeI_2 1. NaOEt, EtOH 2. CH3I Monoalkylated_Ester->Base_MeI_2 Dialkylated_Ester Diethyl 2,2-Dimethylmalonate Base_MeI_2->Dialkylated_Ester Hydrolysis_Decarboxylation 1. H3O+, Δ 2. -CO2 Dialkylated_Ester->Hydrolysis_Decarboxylation Succinic_Acid 2,2-Dimethylsuccinic Acid Hydrolysis_Decarboxylation->Succinic_Acid Succinic_Acid_2 2,2-Dimethylsuccinic Acid Dehydration Acetic Anhydride 140°C, 3h Succinic_Acid_2->Dehydration Final_Product Dihydro-3,3-dimethylfuran-2,5-dione Dehydration->Final_Product Purification Vacuum Distillation Final_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Synthesis of Dihydro-3,3-dimethylfuran-2,5-dione.

Spectroscopic and Analytical Data

The characterization of dihydro-3,3-dimethylfuran-2,5-dione is crucial for confirming its identity and purity. Below are the expected spectroscopic data.

Spectroscopic Data Chemical Shifts / Key Peaks Reference
¹H NMR (CDCl₃) δ 2.85 (s, 2H), 1.35 (s, 6H)[1]
¹³C NMR (CDCl₃) δ 175.0, 45.0, 38.0, 24.0[1]
IR (ATR-Neat) Characteristic strong C=O stretching bands for an anhydride around 1850 and 1780 cm⁻¹[2]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z = 128, with fragmentation patterns corresponding to the loss of CO and CO₂.

Key Reactions and Applications in Drug Development

Dihydro-3,3-dimethylfuran-2,5-dione is a versatile intermediate that undergoes several important reactions, primarily involving nucleophilic attack at the carbonyl carbons.

Ring-Opening Reactions

The strained anhydride ring is susceptible to opening by a variety of nucleophiles, leading to the formation of succinic acid derivatives.

Reaction with alcohols in the presence of an acid catalyst yields the corresponding monoesters of 2,2-dimethylsuccinic acid.

  • Dissolve 2,2-dimethylsuccinic acid in dry methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the solution at reflux for 5 hours under anhydrous conditions.

  • Work-up involves removal of methanol, redissolving in an organic solvent like ethyl acetate, washing with sodium bicarbonate solution and brine, followed by drying and solvent evaporation.

Primary and secondary amines readily react with the anhydride to form the corresponding amides.

  • Dissolve one equivalent of dihydro-3,3-dimethylfuran-2,5-dione in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add a slight excess (approximately 2.2 equivalents) of the desired primary or secondary amine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.

Ring_Opening_Reactions cluster_esterification Esterification Anhydride Dihydro-3,3-dimethylfuran-2,5-dione Alcohol R-OH (e.g., Methanol) Anhydride->Alcohol Ring Opening Monoester Monoester of 2,2-Dimethylsuccinic Acid Amine R₂NH (Primary or Secondary Amine) Anhydride->Amine Ring Opening Amide Amide of 2,2-Dimethylsuccinamic Acid Acid_Catalyst H₂SO₄ (cat.)

Key Ring-Opening Reactions.
Applications in Drug Development

The derivatives of 2,2-dimethylsuccinic acid are of significant interest in medicinal chemistry. The gem-dimethyl group can enhance metabolic stability and influence the conformation of molecules, which is advantageous in drug design.

  • HIV Maturation Inhibitors: 2,2-Dimethylsuccinic acid derivatives are precursors in the synthesis of compounds like Bevirimat, an HIV maturation inhibitor.[1]

  • ADC Linkers: While not specific to the dimethylated form, succinic anhydride is used as a non-cleavable linker in antibody-drug conjugates (ADCs), connecting a drug to an amine or hydroxyl group on a targeting polypeptide. The principles can be extended to its derivatives.

Conclusion

Dihydro-3,3-dimethylfuran-2,5-dione is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its anhydride ring allow for the facile preparation of a variety of functionalized succinic acid derivatives. These derivatives have found important applications in materials science and, most notably, in the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Spectroscopic and Synthetic Profile of 2,2-Dimethylsuccinic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2,2-dimethylsuccinic anhydride (IUPAC name: 3,3-dimethyloxolane-2,5-dione), a valuable building block in organic synthesis. The information detailed herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, is intended to support research and development activities in the pharmaceutical and chemical industries.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.85Singlet2HCH₂
1.35Singlet6H2 x CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
175.0C=O (Anhydride)
45.0C(CH₃)₂
38.0CH₂
24.0CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are indicative of its cyclic anhydride structure.

Table 3: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1850StrongC=O stretch (anhydride, symmetric)
~1780StrongC=O stretch (anhydride, asymmetric)
~1230StrongC-O-C stretch (anhydride)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a detailed, publicly available mass spectrum with fragmentation analysis for this compound is not readily accessible, a GC-MS entry exists in the PubChem database.[1] The expected molecular ion peak [M]⁺ would be observed at m/z = 128, corresponding to its molecular weight.

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
128Molecular Ion [M]⁺

The fragmentation of cyclic anhydrides under electron ionization (EI) typically involves the loss of CO₂ (44 Da) and CO (28 Da). For this compound, key fragmentation pathways would likely involve the initial loss of CO₂ to form a fragment at m/z = 84, followed by the loss of CO to yield a fragment at m/z = 56.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

This compound can be synthesized from 2,2-dimethylsuccinic acid via dehydration using acetic anhydride.

Materials:

  • 2,2-Dimethylsuccinic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 2,2-dimethylsuccinic acid and an excess of acetic anhydride.

  • Heat the mixture to reflux (approximately 140 °C) for 3 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic analysis of an organic compound like this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Vacuum Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (FT-IR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A generalized workflow for the synthesis and spectroscopic characterization of this compound.
NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

FT-IR Spectroscopy Protocol

Sample Preparation:

A neat sample can be analyzed using a diamond attenuated total reflectance (ATR) accessory.

Data Acquisition:

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of this compound directly on the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Synthesis Pathway

The synthesis of this compound from its corresponding dicarboxylic acid is a straightforward dehydration reaction.

G reactant 2,2-Dimethylsuccinic Acid product This compound reactant->product Reflux, 140°C reagent Acetic Anhydride (Dehydrating Agent) reagent->product byproduct Acetic Acid (Byproduct) product->byproduct

Synthesis of this compound from 2,2-dimethylsuccinic acid.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of 2,2-Dimethylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of 2,2-dimethylsuccinic anhydride. It covers the core chemical principles, factors influencing the reaction, detailed experimental protocols for kinetic analysis, and available quantitative data. This document is intended to be a valuable resource for researchers in organic chemistry, materials science, and pharmacology who utilize or study the stability of cyclic anhydrides.

Introduction

This compound is a cyclic dicarboxylic anhydride that plays a role as a building block in the synthesis of various organic molecules, including polymers and pharmaceutical agents. Its reactivity is largely governed by the strained five-membered ring, making it susceptible to nucleophilic attack. The hydrolysis of this compound, the reaction with water to form 2,2-dimethylsuccinic acid, is a critical process to understand for applications where the anhydride is exposed to aqueous environments. The stability of the anhydride ring is paramount in drug delivery systems, bioconjugation, and as a reactive monomer in polymerization.[1]

The presence of the gem-dimethyl group at the 2-position introduces significant steric hindrance, which has a profound impact on the rate of hydrolysis compared to its parent compound, succinic anhydride.[1] This guide will delve into the specifics of this steric influence and other factors controlling the hydrolysis reaction.

The Hydrolysis Mechanism

The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by both acid and base, and also occurs at a measurable rate in neutral water.[1]

Neutral Hydrolysis

Under neutral conditions, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the concomitant cleavage of the carbon-oxygen bond within the anhydride ring, to yield the final product, 2,2-dimethylsuccinic acid.

Acid-Catalyzed Hydrolysis

In acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to attack by the weakly nucleophilic water molecule. The subsequent steps of tetrahedral intermediate formation and ring opening are analogous to the neutral mechanism.[1]

Base-Catalyzed Hydrolysis

In the presence of a base, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This leads to a more rapid formation of the tetrahedral intermediate. Subsequent ring opening yields the carboxylate of 2,2-dimethylsuccinic acid, which is then protonated to give the final dicarboxylic acid product.[1]

Below is a diagram illustrating the general mechanism for the hydrolysis of this compound.

G General Hydrolysis Mechanism of this compound cluster_neutral Neutral/Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate + H₂O (or H₃O⁺) Acid 2,2-Dimethylsuccinic Acid Intermediate->Acid Ring Opening Anhydride_B This compound Intermediate_B Tetrahedral Intermediate Anhydride_B->Intermediate_B + OH⁻ Carboxylate 2,2-Dimethylsuccinate Intermediate_B->Carboxylate Ring Opening Acid_B 2,2-Dimethylsuccinic Acid Carboxylate->Acid_B + H₃O⁺ G Experimental Workflow for Kinetic Study cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Prepare Anhydride Solution B Set up Reaction Vessel (Stirrer, Temp. Control) A->B C Initiate Hydrolysis B->C D Monitor Reaction Progress (e.g., Titration or FT-IR) C->D E Record Data vs. Time D->E F Plot Concentration vs. Time E->F G Determine Rate Law and Rate Constant F->G

References

An In-depth Technical Guide to the Thermal Decomposition of Substituted Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted succinic anhydrides are pivotal intermediates in organic synthesis, finding extensive application in the pharmaceutical and polymer industries. Their thermal stability is a critical parameter influencing their synthesis, purification, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of substituted succinic anhydrides, detailing the reaction mechanisms, kinetic parameters, and the influence of various substituents on their degradation pathways. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for characterization, and visualizes key processes to facilitate a deeper understanding of the thermal behavior of these important compounds.

Introduction

The thermal decomposition of succinic anhydride and its derivatives is a complex process that can proceed through various reaction channels, including concerted fragmentation and free-radical pathways. The nature and position of substituents on the anhydride ring significantly influence the decomposition temperature, the distribution of products, and the underlying reaction mechanism. Understanding these substituent effects is paramount for controlling the reactivity and stability of these molecules in diverse applications. This guide will explore the thermal degradation of unsubstituted, alkyl-substituted, and aryl-substituted succinic anhydrides, providing a comparative analysis of their decomposition characteristics.

Thermal Decomposition Mechanisms

The thermal decomposition of succinic anhydrides can be broadly categorized into two primary mechanistic pathways: a concerted mechanism and a free-radical mechanism.

3.1 Concerted Fragmentation

Computational studies have suggested that the thermal decomposition of unsubstituted succinic anhydride can proceed via a concerted fragmentation mechanism.[1] This pathway involves a single transition state leading directly to the formation of carbon monoxide (CO), carbon dioxide (CO₂), and ethylene (C₂H₄).

3.2 Free-Radical Mechanism

Experimental evidence, particularly for unsubstituted succinic anhydride, points towards a more complex free-radical chain reaction.[2][3] This is suggested by the non-equimolar production of CO, CO₂, and C₂H₄, and the time-dependent formation of CO.[2][3] An alternative mechanism involving a ketene acid intermediate has also been proposed.[2] The presence of substituents can influence the competition between these pathways.

Quantitative Data on Thermal Decomposition

The thermal stability and decomposition kinetics of substituted succinic anhydrides are highly dependent on the nature of the substituent. The following tables summarize the available quantitative data.

CompoundDecomposition Temperature Range (°C)Key ProductsReference
Succinic Anhydride352 - 502CO, CO₂, C₂H₄[2][3]
cis-2,3-Dimethylsuccinic Anhydride357 - 497CO, CO₂, Butene-2, CH₄[2][3]
trans-2,3-Dimethylsuccinic Anhydride357 - 497CO, CO₂, Butene-2, CH₄[2][3]

Table 1: Decomposition Products of Selected Succinic Anhydrides

Compoundlog A (s⁻¹)Activation Energy (E) (kcal/mol)ReactionReference
Succinic Anhydride11.653First-order CO production[3]
cis-2,3-Dimethylsuccinic Anhydride10.448First-order CO production[3]
trans-2,3-Dimethylsuccinic Anhydride9.545First-order CO production[3]

Table 2: Arrhenius Parameters for the Thermal Decomposition of Selected Succinic Anhydrides

Experimental Protocols

The study of the thermal decomposition of substituted succinic anhydrides employs several key analytical techniques.

5.1 Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of a compound by measuring its mass change as a function of temperature.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the substituted succinic anhydride is accurately weighed into an alumina or platinum crucible.[2]

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

  • Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the decomposition of the material (e.g., from ambient to 600 °C).[4]

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.

5.2 Gas-Phase Pyrolysis Coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to identify the volatile products of thermal decomposition.

  • Pyrolysis Unit: A static or flow reactor system is used.

    • Static System: A sealed quartz or Pyrex vessel containing the sample is heated in a furnace to the desired decomposition temperature for a specific duration.[5]

    • Flow System: An inert carrier gas (e.g., nitrogen) flows through a heated tube containing the sample, carrying the volatile decomposition products to the analytical instrument.[3][6]

  • Experimental Conditions:

    • Temperature: The pyrolysis temperature is typically set within the decomposition range determined by TGA.

    • Pressure: For gas-phase studies, the pressure is often maintained at a few Torr.[5]

  • Product Analysis (GC-MS):

    • Gas Chromatograph (GC): The volatile products are separated on a capillary column (e.g., HP-5). The oven temperature is programmed to ramp up (e.g., from 40 °C to 250 °C) to elute compounds with different boiling points.

    • Mass Spectrometer (MS): The separated components are ionized (e.g., by electron impact) and their mass-to-charge ratio is determined, allowing for their identification by comparing the fragmentation patterns to a spectral library.

Visualizations

6.1 Decomposition Pathways

General Decomposition Pathways of Succinic Anhydrides sub_anhydride Substituted Succinic Anhydride concerted Concerted Fragmentation sub_anhydride->concerted High Temperature radical Free-Radical Pathway sub_anhydride->radical Lower Temperature, Radical Initiators products_concerted CO + CO₂ + Substituted Alkene concerted->products_concerted products_radical Complex Mixture of Products (CO, CO₂, hydrocarbons, etc.) radical->products_radical

Caption: General decomposition pathways for substituted succinic anhydrides.

6.2 Experimental Workflow for Py-GC-MS Analysis

Experimental Workflow for Py-GC-MS Analysis sample Substituted Succinic Anhydride Sample pyrolysis Pyrolysis Reactor (Static or Flow) sample->pyrolysis gc Gas Chromatography (Separation of Products) pyrolysis->gc Volatile Products ms Mass Spectrometry (Identification of Products) gc->ms data Data Analysis (Product Distribution) ms->data

Caption: Workflow for the analysis of thermal decomposition products.

Conclusion

The thermal decomposition of substituted succinic anhydrides is a multifaceted process governed by the interplay of reaction mechanisms and substituent effects. While a concerted fragmentation pathway is theoretically possible, experimental data for simpler anhydrides suggest a more complex free-radical mechanism. The presence of alkyl substituents appears to lower the activation energy for decomposition. A comprehensive understanding of the thermal behavior of a wider range of substituted succinic anhydrides requires further systematic studies to generate a more extensive set of quantitative kinetic and product data. The experimental protocols and visualizations provided in this guide offer a framework for conducting and interpreting such investigations, which are crucial for the effective application of these compounds in research and industry.

References

An In-depth Technical Guide to the Solubility of 2,2-Dimethylsuccinic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-Dimethylsuccinic anhydride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding of its solubility, detailed experimental protocols for determining solubility, and the logical workflows relevant to its application in drug development, particularly in the synthesis of HIV maturation inhibitors like Bevirimat.

Introduction to this compound

This compound (CAS No: 17347-61-4) is a cyclic dicarboxylic anhydride. Its chemical structure, featuring a five-membered ring with two methyl groups on the same carbon atom, influences its physical and chemical properties, including its solubility in various organic solvents. This compound serves as a valuable building block in organic synthesis, notably in the preparation of esters and amides. A significant application is in the synthesis of Bevirimat and its derivatives, which are a class of anti-HIV drugs known as maturation inhibitors.[1][2] Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility of this compound

Quantitative Solubility Data

The absence of such data highlights a knowledge gap and presents an opportunity for further research to characterize this important synthetic intermediate fully.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and the chemical structure of this compound, a qualitative solubility profile can be inferred. The presence of both a nonpolar gem-dimethyl group and a polar anhydride functional group suggests that it will exhibit a range of solubilities in different organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe anhydride can undergo reaction (solvolysis) with the alcohol, and the polar nature of the solvent can solvate the polar anhydride group.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Likely SolubleThese solvents are polar enough to interact with the anhydride group but do not have a reactive hydroxyl group.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe nonpolar nature of these solvents is less likely to effectively solvate the polar anhydride functional group.
Chlorinated Dichloromethane (DCM), ChloroformLikely SolubleThese solvents have moderate polarity and are often good solvents for a wide range of organic compounds.

This table is based on general chemical principles and should be used as a guideline. Experimental verification is necessary for precise solubility determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely used technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC, GC, or titration)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). A preliminary study can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sampling:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical to avoid disturbing the undissolved solid at the bottom of the vial.

  • Filtration:

    • Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any microscopic, undissolved particles that could lead to an overestimation of the solubility.

  • Quantification:

    • Accurately determine the concentration of this compound in the filtered solution using a pre-validated analytical method. This may involve:

      • Gravimetric analysis: Evaporate the solvent from the weighed filtrate and weigh the remaining solid.

      • Chromatographic analysis (HPLC or GC): Dilute the filtrate to a known volume and analyze it against a calibration curve prepared with standard solutions of known concentrations.

      • Titration: If the anhydride hydrolyzes to the diacid in the presence of water, a titration with a standardized base can be used.

  • Calculation:

    • Calculate the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental and Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate key workflows related to the solubility determination and synthetic application of this compound.

Experimental Workflow for Solubility Determination

G A Prepare Supersaturated Solution B Equilibrate at Constant Temperature A->B Shake for 24-72h C Phase Separation (Settle or Centrifuge) B->C D Sample Supernatant C->D E Filter Sample D->E F Quantify Anhydride Concentration E->F Using HPLC, GC, or Gravimetry G Calculate Solubility F->G G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A 2,2-Dimethylsuccinic Anhydride C Dissolve in Anhydrous Solvent A->C B Amine-containing Substrate B->C D Mix Reactants (e.g., with DMAP) C->D E Stir at Controlled Temperature D->E F Quench Reaction & Neutralize E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Acylated Product I->J

References

An In-depth Technical Guide to the Reaction of 2,2-Dimethylsuccinic Anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction of 2,2-dimethylsuccinic anhydride with primary amines is a fundamental transformation in organic synthesis, leading to the formation of N-substituted 2,2-dimethylsuccinamic acids and, upon subsequent cyclization, N-substituted 2,2-dimethylsuccinimides. This guide provides a comprehensive overview of this reaction, including its mechanism, detailed experimental protocols, quantitative data, and applications, particularly in the field of drug development. The unique steric hindrance provided by the gem-dimethyl group on the succinic anhydride backbone influences the reactivity and imparts specific properties to the resulting products, making them valuable intermediates in the synthesis of complex molecules.

Core Reaction and Mechanism

The reaction proceeds in two main stages:

  • Ring-Opening Aminolysis: The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This results in the opening of the anhydride ring to form a stable N-substituted 2,2-dimethylsuccinamic acid, which is a mono-amide and mono-carboxylic acid. This initial reaction is typically fast and occurs under mild conditions.[1]

  • Cyclodehydration (Imide Formation): The intermediate succinamic acid can undergo an intramolecular condensation between the carboxylic acid and the amide groups to form a five-membered imide ring, releasing a molecule of water. This cyclization step generally requires harsher conditions, such as heating, to overcome the activation energy.[1]

The overall reaction pathway can be visualized as follows:

Reaction_Pathway cluster_0 Step 1: Ring-Opening Aminolysis cluster_1 Step 2: Cyclodehydration Anhydride 2,2-Dimethylsuccinic Anhydride Amic_Acid N-Substituted 2,2-Dimethylsuccinamic Acid Anhydride->Amic_Acid Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Amic_Acid Imide N-Substituted 2,2-Dimethylsuccinimide Amic_Acid->Imide Heat, -H2O Experimental_Workflow cluster_0 Synthesis of Amic Acid cluster_1 Synthesis of Imide (Method B) A Dissolve 2,2-dimethylsuccinic anhydride in solvent B Add primary amine A->B C Stir at room temperature B->C D Isolate crude amic acid C->D E Purify by recrystallization D->E F Suspend amic acid in acetic anhydride E->F G Add sodium acetate F->G H Heat to reflux G->H I Precipitate in ice water H->I J Filter and dry I->J K Purify by recrystallization J->K Drug_Development Anhydride 2,2-Dimethylsuccinic Anhydride Bevirimat Bevirimat Analogue Anhydride->Bevirimat Acylation Scaffold Drug Scaffold (e.g., Betulinic Acid) Scaffold->Bevirimat

References

The Gem-Dimethyl Effect: A Double-Edged Sword in Anhydride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a gem-dimethyl group on a carbon chain can profoundly influence the reactivity of terminal functional groups, a phenomenon of significant interest in organic synthesis and drug design. This guide delves into the core principles governing the role of the gem-dimethyl group in anhydride reactivity, a classic manifestation of the Thorpe-Ingold effect. By examining the kinetic and thermodynamic factors at play, we can harness this effect to control reaction rates and equilibrium positions in the formation and hydrolysis of cyclic anhydrides. This understanding is crucial for the rational design of molecules with specific reactivity profiles, from prodrugs that rely on anhydride hydrolysis for activation to the synthesis of complex cyclic systems.

The Thorpe-Ingold Effect: A Driving Force in Cyclization

The gem-dimethyl effect, also known as the Thorpe-Ingold effect, describes the acceleration of intramolecular reactions, such as the formation of cyclic anhydrides from dicarboxylic acids, due to the presence of two methyl groups on the same carbon atom within the linking chain.[1] This acceleration arises from a combination of entropic and enthalpic factors.

From an entropic perspective, the bulky gem-dimethyl group restricts the rotational freedom of the carbon-carbon bonds in the acyclic precursor. This pre-organization of the molecule into a more cyclization-prone conformation reduces the entropic penalty associated with bringing the reactive carboxyl groups into proximity, thereby increasing the rate of the intramolecular reaction.[2] The presence of the gem-dimethyl group decreases the number of "unprofitable" rotamers, making the formation of the transition state for cyclization more probable.[3]

Enthalpically, the gem-dimethyl group can influence the strain energy of both the acyclic precursor and the cyclic product. The introduction of gem-dimethyl groups can increase steric strain in the open-chain form. This strain is often relieved upon cyclization, providing a thermodynamic driving force for anhydride formation.[4] The internal angle between the non-hydrogen substituents on a carbon atom is larger than the standard tetrahedral angle, which in turn compresses the angle between the reacting groups, favoring ring closure.

Quantitative Analysis of the Gem-Dimethyl Effect on Anhydride Equilibria

The impact of the gem-dimethyl group on anhydride reactivity can be quantified by examining the equilibrium constants (K) for the cyclization of dicarboxylic acids to their corresponding anhydrides. The data presented below for substituted succinic and maleic acids clearly demonstrate a significant shift in the equilibrium towards the anhydride form with increasing methyl substitution.

Table 1: Equilibrium Constants for the Cyclization of Substituted Succinic Acids

Dicarboxylic Acid DerivativeK (Canhydride / Cacid)
Succinic acid2 x 10⁻⁷ (at 20°C)
2-Methylsuccinic acidData not available
Racemic 2,3-Dimethylsuccinic acidData not available
Tetramethylsuccinic acidData not available

Table 2: Equilibrium Constants for the Cyclization of Substituted Maleic Acids in Aqueous Solution

Dicarboxylic Acid Derivativek₁ (cyclization rate constant)k₋₁ (hydrolysis rate constant)K (k₁/k₋₁)
Dimethylmaleic acid--5.3
Methylethylmaleic acid--~5
Diethylmaleic acid--~5
1-Cyclohexene-1,2-dicarboxylic acidvery small-< 0.1

Data sourced from a study on the equilibrium between substituted maleic acids and their anhydrides. The rate constants k₁ and k₋₁ were not individually provided in this source.

The Counteracting Effect: Steric Hindrance in Anhydride Solvolysis

While the gem-dimethyl group accelerates the formation of anhydrides, it often has the opposite effect on their solvolysis (hydrolysis). The bulky methyl groups can sterically hinder the approach of a nucleophile, such as a water molecule, to the electrophilic carbonyl carbons of the anhydride. This steric shield slows down the rate of hydrolysis.[3]

Experimental Protocols

A. General Procedure for the Synthesis of Carboxylic Anhydrides

A common laboratory method for the synthesis of anhydrides from carboxylic acids involves the use of a dehydrating agent or an activating agent. A facile method utilizes triphenylphosphine oxide (TPPO) and oxalyl chloride.[5]

  • Activation of TPPO: To a solution of triphenylphosphine oxide (1 equivalent) in a suitable solvent such as acetonitrile, slowly add oxalyl chloride (1.3 equivalents) under magnetic stirring. The reaction is often vigorous and releases gas.

  • Addition of Carboxylic Acid: After a short period (e.g., 10 minutes), add the dicarboxylic acid (1 equivalent) and a non-nucleophilic base such as triethylamine (1 equivalent) to the reaction mixture.

  • Reaction and Isolation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (typically 1-5 hours). The resulting anhydride can then be isolated and purified using standard techniques such as extraction, crystallization, or chromatography.

B. Kinetic Analysis of Anhydride Hydrolysis via In-Situ FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for monitoring the real-time concentration changes of reactants and products in a reaction mixture, making it ideal for kinetic studies of anhydride hydrolysis.[6][7]

  • Spectrometer Setup: An FTIR spectrometer equipped with an in-situ probe (e.g., an Attenuated Total Reflectance - ATR probe) is used. The probe is inserted directly into the reaction vessel.

  • Calibration: Prepare a series of standard solutions of the corresponding dicarboxylic acid (the product of hydrolysis) at known concentrations. Record the FTIR spectrum of each standard to create a calibration curve that correlates the absorbance of a characteristic peak (e.g., the carboxylic acid C=O stretch) with concentration.

  • Reaction Monitoring:

    • Charge the reaction vessel with the solvent (e.g., water) and allow it to reach thermal equilibrium at the desired reaction temperature.

    • Initiate the reaction by adding a known amount of the gem-dimethyl substituted anhydride.

    • Immediately begin acquiring FTIR spectra at regular time intervals.

  • Data Analysis:

    • From the recorded spectra, determine the concentration of the dicarboxylic acid at each time point using the previously generated calibration curve.

    • The concentration of the anhydride at any given time can be calculated by subtracting the product concentration from the initial anhydride concentration.

    • Plot the concentration of the anhydride versus time. The data can then be fitted to the appropriate integrated rate law (e.g., first-order or pseudo-first-order) to determine the rate constant (k) for the hydrolysis reaction.

Visualizing the Molecular Dynamics

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Thorpe_Ingold_Effect cluster_precursor Acyclic Dicarboxylic Acid cluster_transition Transition State cluster_product Cyclic Anhydride precursor HOOC-(CH2)n-COOH ts Cyclization Transition State precursor->ts High Rotational Freedom gem_precursor HOOC-C(CH3)2-(CH2)n-1-COOH gem_ts Sterically Constrained Transition State gem_precursor->gem_ts Reduced Rotational Freedom (Entropically Favorable) anhydride Anhydride Product ts->anhydride gem_ts->anhydride Lower Energy (Enthalpically Favorable)

Caption: The Thorpe-Ingold effect on anhydride formation.

Reaction_Mechanism Dicarboxylic_Acid Dicarboxylic Acid Anhydride Cyclic Anhydride Dicarboxylic_Acid->Anhydride  Cyclization (k1) (gem-dimethyl group accelerates) Water2 - H2O Anhydride->Dicarboxylic_Acid  Hydrolysis (k-1) (gem-dimethyl group hinders) Water1 + H2O

Caption: Equilibrium between a dicarboxylic acid and its anhydride.

Experimental_Workflow cluster_synthesis Anhydride Synthesis cluster_kinetics Kinetic Analysis (Hydrolysis) start Dicarboxylic Acid reagents TPPO, Oxalyl Chloride, Et3N reaction Reaction at 30°C reagents->reaction product Purified Anhydride reaction->product setup Calibrate In-Situ FTIR product->setup Use in Kinetic Study monitor Monitor Reaction Progress setup->monitor analyze Data Analysis monitor->analyze rate_constant Determine Rate Constant (k) analyze->rate_constant

Caption: Workflow for anhydride synthesis and kinetic analysis.

Conclusion

The gem-dimethyl group exerts a powerful and predictable influence on the reactivity of anhydrides. By accelerating intramolecular cyclization to form the anhydride and often retarding its subsequent hydrolysis, this structural motif provides a valuable tool for chemists in various fields. For drug development professionals, this effect can be exploited in the design of prodrugs where the rate of activation via hydrolysis needs to be finely tuned. For synthetic chemists, it offers a strategy to favor the formation of cyclic structures that might otherwise be difficult to access. A thorough understanding of the underlying principles and access to quantitative data are essential for leveraging the gem-dimethyl effect to its full potential in molecular design and synthesis.

References

Discovery and historical synthesis of 2,2-dimethylbutanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,2-Dimethylbutanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutanedioic acid (also known as 2,2-dimethylsuccinic acid), a gem-diallylated dicarboxylic acid. The document covers the historical synthesis, modern preparative methods, and the biological significance of this compound, with a focus on its potential as a modulator of the succinate receptor (SUCNR1) and as an enzyme inhibitor.

Discovery and Historical Synthesis

The malonic ester synthesis offers a versatile route to α-substituted and α,α-disubstituted acetic acids.[3][4] The core principle of this method lies in the high acidity of the α-protons of a malonic ester (such as diethyl malonate), which are flanked by two electron-withdrawing carbonyl groups, making them amenable to deprotonation and subsequent alkylation.[5]

Experimental Protocols: Key Synthesis Methods

Malonic Ester Synthesis

A common and historically significant method for the preparation of 2,2-dimethylbutanedioic acid is the dialkylation of a malonic ester followed by hydrolysis and decarboxylation.[2][6]

Experimental Protocol:

Step 1: Dialkylation of Diethyl Malonate

  • Enolate Formation (First Alkylation): In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the sodium ethoxide solution to form the corresponding enolate.

  • First Methylation: Methyl iodide is added dropwise to the enolate solution. The reaction mixture is then refluxed to yield diethyl methylmalonate.

  • Enolate Formation (Second Alkylation): A second equivalent of sodium ethoxide is added to the diethyl methylmalonate solution to form the enolate.

  • Second Methylation: A second equivalent of methyl iodide is added, and the mixture is refluxed to yield diethyl 2,2-dimethylmalonate.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude diethyl 2,2-dimethylmalonate can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

  • Saponification: The purified diethyl 2,2-dimethylmalonate is refluxed with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to hydrolyze the ester groups to carboxylates.[6]

  • Acidification and Decarboxylation: The reaction mixture is cooled and then carefully acidified with a strong acid, such as concentrated hydrochloric acid. Upon heating, the resulting 2,2-dimethylmalonic acid readily decarboxylates to yield 2,2-dimethylbutanedioic acid.

  • Purification: The crude 2,2-dimethylbutanedioic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or ethanol/chloroform.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of 2,2-dimethylbutanedioic acid and its key physicochemical properties.

ParameterValueReference
Synthesis of Diethyl Methylmalonate (from Diethyl Malonate)
Yield79-83%[7]
Boiling Point96 °C at 16 mmHg[7]
Synthesis of 2,2-Dimethylsuccinic Anhydride (from 2,2-Dimethylsuccinic Acid)
Yield37 g (from 50 g of acid)[8]
Reaction Temperature140 °C[8]
Reaction Time3 hours[8]
Hydrolysis of Diethyl 2,2-Dimethylsuccinate
Reaction Time4-6 hours (reflux)[6]
PropertyValueReference
Chemical Identifiers
IUPAC Name2,2-dimethylbutanedioic acid[9]
Synonyms2,2-Dimethylsuccinic acid[9]
CAS Number597-43-3[9]
Molecular Properties
Molecular FormulaC6H10O4[9]
Molecular Weight146.14 g/mol [9]
Physicochemical Properties
Melting Point138-142 °C[2]
AppearanceWhite crystalline powder[2]
Solubility in Water70 g/L at 14 °C[2]

Biological Relevance and Signaling Pathways

2,2-Dimethylbutanedioic acid is of significant interest to researchers in drug development due to its structural similarity to the endogenous Krebs cycle intermediate, succinate, and its potential to interact with biological targets.

Modulation of the Succinate Receptor (SUCNR1/GPR91)

Succinate is the endogenous ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[1] This receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune response, and metabolic regulation.[2] Due to its structural analogy to succinate, 2,2-dimethylbutanedioic acid is a candidate for modulating SUCNR1 activity. The gem-dimethyl substitution may alter its binding affinity and functional activity (agonist or antagonist) compared to succinate, potentially offering a more stable and specific pharmacological tool.

The activation of SUCNR1 can trigger two main signaling pathways through its coupling to Gq and Gi proteins:[10][11][12]

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10]

  • Gi Pathway: Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[13]

Inhibition of Carboxypeptidases

Mandatory Visualizations

Experimental Workflow: Malonic Ester Synthesis

malonic_ester_synthesis cluster_start Starting Materials cluster_alkylation Dialkylation cluster_hydrolysis Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Formation 1 Enolate Formation 1 Diethyl Malonate->Enolate Formation 1 Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Formation 1 Enolate Formation 2 Enolate Formation 2 Sodium Ethoxide->Enolate Formation 2 2nd eq. Methyl Iodide Methyl Iodide First Methylation First Methylation Methyl Iodide->First Methylation 1st eq. Second Methylation Second Methylation Methyl Iodide->Second Methylation 2nd eq. Enolate Formation 1->First Methylation First Methylation->Enolate Formation 2 Enolate Formation 2->Second Methylation Diethyl 2,2-Dimethylmalonate Diethyl 2,2-Dimethylmalonate Second Methylation->Diethyl 2,2-Dimethylmalonate Saponification Saponification Diethyl 2,2-Dimethylmalonate->Saponification Acidification & Decarboxylation Acidification & Decarboxylation Saponification->Acidification & Decarboxylation 2,2-Dimethylbutanedioic Acid 2,2-Dimethylbutanedioic Acid Acidification & Decarboxylation->2,2-Dimethylbutanedioic Acid

Caption: Workflow for the synthesis of 2,2-dimethylbutanedioic acid via malonic ester synthesis.

Signaling Pathway: SUCNR1 Activation

SUCNR1_signaling cluster_receptor Cell Membrane cluster_g_protein G Protein Coupling cluster_gq_pathway Gq Pathway cluster_gi_pathway Gi Pathway Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Gq Gq SUCNR1->Gq Gi Gi SUCNR1->Gi PLC PLC Gq->PLC activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase inhibits IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA

References

Navigating the Synthesis Landscape: A Technical Guide to 2,2-Dimethylsuccinic Anhydride Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and essential regulatory data for 2,2-Dimethylsuccinic anhydride. Designed for laboratory and drug development settings, this guide consolidates critical information to ensure the safe and effective use of this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol [1][2][3]
CAS Number 17347-61-4[1]
EC Number 241-371-0[1]
Appearance White low melting solid
Melting Point 29-31 °C (lit.)[1][4]
Boiling Point 219-220 °C (lit.)[1][4]
Density 1.135 g/mL at 25 °C (lit.)[1][4]
Flash Point 108 °C (226.4 °F) - closed cup[1][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System (GHS).[5][6][7]

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[5][6][8]
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation[5][6][8]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation[5][6][7]

Hazard Pictogram:

  • Exclamation Mark[5]

Experimental Protocols for Hazard Assessment

The hazard classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific test results for this compound are not publicly available, the following methodologies represent the standard for assessing the cited hazards.

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[6]

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in culture plates.

  • Application of Test Substance: A precise amount of this compound is applied directly to the surface of the epidermal model.

  • Exposure and Post-Incubation: Following a defined exposure period, the tissues are rinsed and incubated.

  • Viability Assessment: Tissue viability is measured using a cell viability assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells.

  • Classification: A reduction in relative tissue viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.

Eye Irritation Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause acute eye irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used for this test.

  • Initial Test: A single dose of the test substance is applied to one eye of a single animal. The other eye serves as a control.

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to score lesions of the cornea, iris, and conjunctiva.

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.

  • Classification: The severity and reversibility of the observed eye lesions determine the classification of the substance.

Respiratory Irritation Testing (Based on OECD Guideline 403/436)

Acute inhalation toxicity studies are conducted to determine the potential for a substance to cause respiratory irritation and other systemic toxic effects.

Methodology:

  • Exposure System: Animals (typically rats) are placed in inhalation chambers. The test substance is generated as a dust or vapor at various concentrations.

  • Exposure: Animals are exposed to the test substance for a defined period (e.g., 4 hours).

  • Observation: Animals are monitored for signs of toxicity during and after exposure. Observations include changes in respiratory rate, clinical signs of irritation, and mortality.

  • Pathology: At the end of the observation period, animals are euthanized and a gross necropsy is performed, with particular attention to the respiratory tract.

  • Data Analysis: The relationship between the concentration of the test substance and the observed effects is analyzed to determine the potential for respiratory irritation.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[9]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.[9]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust.[6]

  • Wash hands thoroughly after handling.[6][8]

  • Take off contaminated clothing and wash it before reuse.[8]

Storage Conditions
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8]

  • Store under an inert gas.[8]

  • Protect from moisture.[8]

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_storage_disposal Storage & Disposal Prep Review SDS and SOPs DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer DoffPPE Doff PPE Correctly Transfer->DoffPPE CleanSpills Clean Minor Spills Immediately WashHands Wash Hands Thoroughly DoffPPE->WashHands Decontaminate Decontaminate Work Area WashHands->Decontaminate Store Store in a Cool, Dry, Inert Atmosphere Decontaminate->Store Dispose Dispose of Waste According to Regulations

Safe handling workflow for this compound.

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice.[8]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of water. If skin irritation occurs, get medical advice.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][8]

  • Ingestion: Rinse mouth. Get medical advice/attention.[8]

Accidental Release Measures
  • Personal Precautions: Wear suitable protective equipment. Keep people away from and upwind of the spill.

  • Environmental Precautions: Prevent the product from entering drains.[8]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable containers for disposal.

The following diagram outlines the logical steps for responding to an accidental exposure.

FirstAidResponse cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing RinseEyes Rinse Eyes with Water for Several Minutes EyeContact->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Medical Attention if Symptoms Persist or Worsen FreshAir->SeekMedical WashSkin Wash Skin with Plenty of Water RemoveClothing->WashSkin WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

First-aid response to accidental exposure.

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[8]

  • Incompatible Materials: Avoid contact with acids, bases, and strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[6]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the product to enter drains.

Conclusion

This compound is a valuable compound in research and development, but it requires careful handling due to its potential to cause skin, eye, and respiratory irritation. By adhering to the safety guidelines, handling procedures, and emergency protocols outlined in this document, researchers and scientists can mitigate the risks and ensure a safe working environment. Always consult the most up-to-date Safety Data Sheet before use.

References

A Technical Guide to 2,2-Dimethylsuccinic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, commercial availability, and synthetic applications of 2,2-Dimethylsuccinic anhydride, with a particular focus on its role in the development of novel antiviral therapeutics.

This technical guide provides a comprehensive overview of this compound, a versatile reagent with significant applications in organic synthesis and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's chemical and physical properties, lists major commercial suppliers, and provides established experimental protocols for its use. A key focus is its application in the synthesis of HIV maturation inhibitors, exemplified by Bevirimat and its analogues.

Chemical Properties and Commercial Availability

This compound is a white, low-melting solid that serves as a valuable building block in organic chemistry. Its gem-dimethyl group imparts unique steric and conformational properties to its derivatives, making it a useful synthon in the creation of complex molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for commercially available this compound, compiled from various suppliers.

PropertyValueCitations
CAS Number 17347-61-4[1][2][3][4]
Molecular Formula C₆H₈O₃[1][2][3][4]
Molecular Weight 128.13 g/mol [1][2][3][4]
Purity Typically ≥98%[2][4]
Melting Point 26-31 °C (lit.)[1][2][3][4]
Boiling Point 219-220 °C (lit.)[3][4]
Density 1.135 g/mL at 25 °C (lit.)[3]
Appearance White low melting solid[2]
Commercial Suppliers

A number of chemical suppliers offer this compound in various quantities. The table below lists some of the prominent suppliers. Note that availability and product specifications should be confirmed directly with the supplier. Sigma-Aldrich lists the product as discontinued.

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals (Acros Organics) 98%1 g, 5 g
iChemical -Custom packages available
Oakwood Chemical 95%1 g, 5 g, 25 g, 100 g
ChemicalBook 95%-99%Lists various suppliers and quantities

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of derivatives relevant to drug development.

Synthesis of this compound from 2,2-Dimethylsuccinic Acid

This protocol describes the dehydration of 2,2-dimethylsuccinic acid to its corresponding anhydride using acetic anhydride.[5]

Materials:

  • 2,2-Dimethylsuccinic acid (50 g)

  • Acetic anhydride (70 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Combine 50 g of 2,2-dimethylsuccinic acid and 70 mL of acetic anhydride in a round-bottom flask.

  • Heat the mixture to 140°C for 3 hours under reflux.

  • After the reaction is complete, remove the excess acetic acid and acetic anhydride under reduced pressure.

  • The resulting residue is then purified by vacuum distillation to yield this compound.[5]

Synthesis of Amide Derivatives

Amide derivatives can be prepared by reacting this compound with a primary or secondary amine.[5]

Materials:

  • This compound (1 equivalent)

  • Primary or secondary amine (e.g., diethylamine) (2.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 1 equivalent of this compound in an anhydrous solvent in a round-bottom flask.

  • Add a slight excess (2.2 equivalents) of the desired amine to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude diamide.

  • Purify the product by recrystallization or column chromatography if necessary.[5]

Application in Drug Development: HIV Maturation Inhibitors

A significant application of this compound is in the synthesis of HIV maturation inhibitors, such as Bevirimat.[5] The 2,2-dimethylsuccinyl moiety is a key structural feature of this class of antiviral drugs.[5]

The HIV Maturation Pathway and the Mechanism of Action of Bevirimat

The maturation of the Human Immunodeficiency Virus (HIV) is a critical step in its life cycle, transforming newly budded, non-infectious virions into mature, infectious particles.[6][7] This process is primarily mediated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites.[2][8] This cleavage leads to a major structural rearrangement of the viral core.[7][9]

Bevirimat, a derivative of betulinic acid, functions by specifically inhibiting the final cleavage of the Gag polyprotein, preventing the separation of the capsid protein (CA) from the spacer peptide 1 (SP1).[1][5][10] By binding to the Gag polyprotein at or near the CA-SP1 cleavage site, Bevirimat blocks the protease from accessing this site.[1][3] This results in the release of immature, non-infectious viral particles, thus halting the spread of the virus.[5][10][11] The 2,2-dimethylsuccinyl group is introduced onto a hydroxyl function of a core scaffold, like betulinic acid, to create these potent inhibitors.[5]

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_virion Extracellular Space cluster_maturation Maturation Process cluster_inhibition Inhibition by Bevirimat gag_polyprotein Gag & Gag-Pol Polyproteins assembly Assembly at Plasma Membrane gag_polyprotein->assembly budding Budding assembly->budding immature_virion Immature Virion (Non-infectious) budding->immature_virion protease_activation HIV Protease Activation immature_virion->protease_activation maturation Maturation mature_virion Mature Virion (Infectious) gag_cleavage Gag Cleavage (CA-SP1) protease_activation->gag_cleavage core_condensation Core Condensation gag_cleavage->core_condensation core_condensation->mature_virion bevirimat Bevirimat (contains 2,2-Dimethylsuccinyl moiety) bevirimat->gag_cleavage Blocks

HIV Maturation Pathway and Inhibition by Bevirimat.
General Synthetic Workflow for Bevirimat Analogues

The following diagram illustrates a generalized workflow for the synthesis of Bevirimat analogues, highlighting the key role of this compound.

Synthetic_Workflow start Start with Core Scaffold (e.g., Betulinic Acid) esterification Esterification Reaction start->esterification reagent 2,2-Dimethylsuccinic Anhydride reagent->esterification workup Reaction Workup & Purification esterification->workup characterization Structural Characterization (NMR, MS) workup->characterization final_product Final Product (Bevirimat Analogue) characterization->final_product bioassay Biological Assay (Antiviral Activity) final_product->bioassay

General synthetic workflow for Bevirimat analogues.

Safety Information

This compound is classified as a hazardous chemical. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[12]

Conclusion

This compound is a readily available and versatile chemical intermediate with important applications in organic synthesis and medicinal chemistry. Its role in the development of HIV maturation inhibitors like Bevirimat underscores its significance for drug development professionals. This guide provides a foundational understanding of its properties, suppliers, and synthetic utility, enabling researchers to effectively incorporate this compound into their research and development programs.

References

Methodological & Application

Synthesis of Amides Using 2,2-Dimethylsuccinic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of amides derived from 2,2-dimethylsuccinic anhydride. This versatile building block is valuable in organic synthesis due to the steric hindrance provided by the gem-dimethyl group. Its derivatives are key components in the development of various materials and are notably used in the synthesis of HIV maturation inhibitors like Bevirimat.[1]

Introduction

The reaction of an amine with this compound is a straightforward and efficient method for the preparation of N-substituted 2,2-dimethylsuccinamic acids (mono-amides) and the corresponding diamides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the cyclic anhydride ring.[2] This reaction is typically high-yielding and can often be performed at room temperature without the need for a catalyst.

Reaction Mechanism

The generally accepted mechanism for the uncatalyzed reaction between an amine and this compound involves the following steps:

  • Nucleophilic Attack: The lone pair of the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This forms a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring and the formation of a carboxylate and an amide.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged carboxylate, yielding the final N-substituted 2,2-dimethylsuccinamic acid.

With primary amines, further reaction to form the corresponding cyclic imide (a 2,2-dimethylsuccinimide derivative) is possible but typically requires harsher conditions, such as high heat, to drive the intramolecular condensation and elimination of water.[2]

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 2,2-Dimethylsuccinamic Acids

This protocol describes the general procedure for the synthesis of mono-amides from this compound.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for crystallization or column chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent.

  • To the stirred solution, add 1.0 to 1.2 equivalents of the desired primary or secondary amine. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent can be removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Synthesis of this compound

For instances where the anhydride is not commercially available, it can be synthesized from 2,2-dimethylsuccinic acid.

Materials:

  • 2,2-Dimethylsuccinic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Combine 50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride in a round-bottom flask.

  • Heat the mixture to 140°C and maintain it under reflux for 3 hours.[1]

  • After the reaction is complete, remove the excess acetic acid and acetic anhydride under reduced pressure.

  • Purify the resulting residue by vacuum distillation to obtain this compound.[1]

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various amides from this compound.

Table 1: Synthesis of N-Aryl 2,2-Dimethylsuccinamic Acids

AmineProductSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineN-Phenyl-2,2-dimethylsuccinamic acidChloroformRoom Temp.0.595-98General procedure based on similar reactions
Substituted AnilinesN-(Substituted phenyl)-2,2-dimethylsuccinamic acidDioxane/Water25--Kinetic studies performed, yields not specified

Table 2: Synthesis of N-Alkyl and N-Cycloalkyl 2,2-Dimethylsuccinamic Acids

AmineProductSolventTemp. (°C)Time (h)Yield (%)Reference
BenzylamineN-Benzyl-2,2-dimethylsuccinamic acidNot specifiedRoom Temp.-HighGeneral knowledge of the reaction
Piperidine4-oxo-4-(piperidin-1-yl)-3,3-dimethylbutanoic acidNot specifiedRoom Temp.-HighGeneral knowledge of the reaction
Morpholine4-(morpholin-4-yl)-4-oxo-3,3-dimethylbutanoic acidNot specifiedRoom Temp.-HighGeneral knowledge of the reaction

Applications in Drug Development

A significant application of this compound is in the synthesis of HIV maturation inhibitors. The lead compound in this class, Bevirimat (PA-457), features a 3-O-(3',3'-dimethylsuccinyl) betulinic acid structure. The dimethylsuccinyl moiety is introduced by reacting the hydroxyl group of betulinic acid with this compound.[1] This has led to the development of a wide range of analogs where the 2,2-dimethylsuccinyl group is a key pharmacophore.

Visualizations

Reaction Workflow

experimental_workflow Experimental Workflow for Amide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification anhydride This compound dissolve Dissolve Anhydride in Solvent anhydride->dissolve amine Primary or Secondary Amine add_amine Add Amine to Solution amine->add_amine solvent Anhydrous Solvent solvent->dissolve dissolve->add_amine stir Stir at Room Temperature (12-24h) add_amine->stir remove_solvent Remove Solvent stir->remove_solvent purify Purify Product (Recrystallization or Chromatography) remove_solvent->purify product N-Substituted 2,2-Dimethylsuccinamic Acid purify->product

Caption: Workflow for the synthesis of N-substituted 2,2-dimethylsuccinamic acids.

Reaction Mechanism

reaction_mechanism Mechanism of Amide Formation r1 2,2-Dimethylsuccinic Anhydride intermediate Tetrahedral Intermediate r1->intermediate Nucleophilic Attack r2 + R¹R²NH (Amine) r2->intermediate product N-Substituted 2,2-Dimethylsuccinamic Acid intermediate->product Ring Opening & Proton Transfer

Caption: General mechanism for the reaction of this compound with an amine.

References

Application Notes and Protocols for 2,2-Dimethylsuccinic Anhydride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylsuccinic anhydride is a versatile monomer utilized in the synthesis of polyesters and poly(ester-anhydride)s. The presence of the gem-dimethyl group on the succinic anhydride backbone imparts unique properties to the resulting polymers, such as altered crystallinity, degradation rates, and thermal characteristics compared to polymers derived from unsubstituted succinic anhydride. These characteristics make polymers derived from this compound promising candidates for various applications, including the development of biodegradable materials and drug delivery systems.

This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound as a monomer.

Polymer Synthesis Applications

Polymers derived from this compound can be synthesized through two primary routes:

  • Polycondensation with Diols: This method involves the reaction of this compound (or the corresponding diacid) with a diol to form polyesters. This is a common and versatile method for creating a wide range of polyesters with tunable properties based on the choice of diol.

  • Ring-Opening Copolymerization with Epoxides: This is an alternative route to polyesters that proceeds via the alternating copolymerization of the anhydride with an epoxide monomer. This method can offer good control over the polymer architecture.

The resulting polyesters are often biodegradable, and their physical and mechanical properties can be tailored by copolymerizing with other dicarboxylic acids or anhydrides. For instance, 2,2-dimethylsuccinic acid has been mentioned as a comonomer in the production of biodegradable aliphatic copolyesters[1].

Experimental Protocols

The following protocols are based on established methods for polyester synthesis and can be adapted for the use of this compound.

Protocol 1: Synthesis of Poly(alkylene 2,2-dimethylsuccinate) via Two-Stage Melt Polycondensation

This protocol is adapted from the synthesis of related copolyesters and is suitable for producing high-molecular-weight polyesters from 2,2-dimethylsuccinic acid (or its anhydride) and a diol, such as 1,4-butanediol.

Materials:

  • 2,2-Dimethylsuccinic acid (or this compound)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or other suitable catalyst

  • Chloroform

  • Methanol

  • Nitrogen gas (high purity)

Procedure:

Stage 1: Esterification

  • Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with a predetermined molar ratio of 2,2-dimethylsuccinic acid and 1,4-butanediol (e.g., 1:1.2).

  • Add a catalytic amount of Titanium(IV) butoxide (e.g., 0.1 mol% relative to the diacid).

  • Heat the mixture to 135°C under a continuous nitrogen stream with mechanical agitation.

  • Gradually increase the temperature to 225°C to facilitate the esterification reaction and distill off the water byproduct. This stage is typically carried out for several hours until the theoretical amount of water is collected.

Stage 2: Polycondensation

  • Once the esterification is complete, apply a vacuum to the system gradually to remove the excess diol and further drive the polymerization.

  • Maintain the reaction mixture at a high temperature (e.g., 230°C) under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved (as indicated by the Weissenberg effect).

  • After the reaction, cool the polymer to room temperature under a nitrogen atmosphere.

  • Dissolve the resulting polymer in chloroform and precipitate it in cold methanol to purify it.

  • Dry the purified polymer in a vacuum oven at 40°C for 24 hours.

Workflow for Two-Stage Melt Polycondensation:

cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification start Charge Reactor: - 2,2-Dimethylsuccinic Acid - 1,4-Butanediol - Catalyst (TBT) heat1 Heat to 135°C under N2 start->heat1 heat2 Gradually heat to 225°C heat1->heat2 distill Distill off water heat2->distill end1 Esterification Complete distill->end1 vacuum Apply Vacuum end1->vacuum Proceed to Polycondensation heat3 Heat to 230°C vacuum->heat3 poly Polymerization (High Viscosity) heat3->poly cool Cool to Room Temp poly->cool end2 Polycondensation Complete cool->end2 dissolve Dissolve in Chloroform end2->dissolve Proceed to Purification precipitate Precipitate in Methanol dissolve->precipitate dry Dry under Vacuum precipitate->dry final Purified Polymer dry->final

Caption: Workflow for the synthesis of poly(alkylene 2,2-dimethylsuccinate).

Quantitative Data

Table 1: Molecular Weight and Thermal Properties of P(BS-BMS) Copolymers [2]

Sample (mol% 2-MSA)Mn ( g/mol )Đ (Mw/Mn)Tg (°C)Tm (°C)Td, 5% (°C)Td, max (°C)
PBS (0%)6.4 x 10⁴1.64-33.1113.8340.0399.4
P(BS-BMS)10%5.8 x 10⁴1.71-34.598.5338.9398.5
P(BS-BMS)20%5.5 x 10⁴1.74-35.285.1338.1397.6
P(BS-BMS)30%5.1 x 10⁴1.73-36.872.3337.5398.1
P(BS-BMS)50%5.6 x 10⁴1.69-38.255.6337.1398.8

Mn: Number-average molecular weight; Đ: Polydispersity index; Tg: Glass transition temperature; Tm: Melting temperature; Td, 5%: Temperature at 5% weight loss; Td, max: Temperature at maximum decomposition rate.

Characterization of Polymers

Standard techniques for polymer characterization should be employed to determine the structure and properties of the synthesized polymers.

Logical Flow for Polymer Characterization:

cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight cluster_thermal Thermal Properties start Synthesized Polymer nmr NMR Spectroscopy (¹H, ¹³C) start->nmr gpc Gel Permeation Chromatography (GPC) start->gpc dsc Differential Scanning Calorimetry (DSC) start->dsc ftir FTIR Spectroscopy nmr->ftir tga Thermogravimetric Analysis (TGA) dsc->tga

Caption: Logical workflow for the characterization of synthesized polymers.

Detailed Methodologies for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the polymer.

    • Protocol: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Analyze the chemical shifts, integrations, and splitting patterns to verify the polyester structure and determine copolymer composition if applicable.

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ).

    • Protocol: Dissolve the polymer in a suitable solvent (e.g., chloroform or THF) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter. Inject the sample into a GPC system equipped with a refractive index (RI) detector. Use polystyrene standards for calibration.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

    • Protocol: Place 5-10 mg of the polymer in an aluminum DSC pan. Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history. Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min). Heat the sample again at 10°C/min and record the thermal transitions.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Protocol: Place 5-10 mg of the polymer in a TGA pan. Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature. Determine the onset of decomposition (Td, 5%) and the temperature of maximum decomposition rate (Td, max)[2].

References

Application Notes and Protocols: The Use of 2,2-Dimethylsuccinic Anhydride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2-dimethylsuccinic anhydride as a versatile building block in pharmaceutical synthesis. The presence of the gem-dimethyl group imparts unique steric and conformational properties to the succinyl moiety, making it a valuable component in the design of various therapeutic agents. This document outlines key applications, detailed experimental protocols, and quantitative data to support researchers in the effective utilization of this reagent.

Introduction

This compound is a cyclic anhydride derivative of succinic acid. Its primary utility in pharmaceutical synthesis lies in its ability to act as a linker or a scaffold component, introducing a 2,2-dimethylsuccinyl moiety into a target molecule. This is most notably demonstrated in the synthesis of HIV maturation inhibitors. The anhydride readily reacts with nucleophiles such as alcohols and amines, opening the ring to form the corresponding mono-ester or mono-amide of 2,2-dimethylsuccinic acid. This reactivity allows for its covalent attachment to various drug scaffolds.

Key Applications in Pharmaceutical Synthesis

The most prominent application of this compound in pharmaceuticals is in the development of HIV maturation inhibitors, specifically Bevirimat (PA-457) and its analogues.[1] In this context, the 2,2-dimethylsuccinyl group is crucial for the antiviral activity of the molecule. It is introduced by reacting this compound with a hydroxyl group on the betulinic acid scaffold.[2][3]

Beyond HIV therapeutics, the principles of using this compound can be extended to other areas of drug development where a dicarboxylic acid linker with specific conformational constraints is desired. This can include its use in creating prodrugs, modifying the solubility of a compound, or as a component in more complex molecular architectures.

Quantitative Data

The following tables summarize key quantitative data for this compound and its reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₈O₃[4][5]
Molecular Weight128.13 g/mol [5]
Melting Point29-31 °C[1]
Boiling Point219-220 °C[1]
Purity>98%[1]

Table 2: Characterization Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃)δ 2.85 (s, 2H), 1.35 (s, 6H)[1]
¹³C NMR (CDCl₃)δ 175.0, 45.0, 38.0, 24.0[1]

Table 3: Reaction Conditions and Yields

ReactionSubstrateReagentsConditionsYieldReference
Synthesis of this compound2,2-Dimethylsuccinic AcidAcetic Anhydride140°C, 3 hours37 g (from 50 g acid)[1]
Esterification (Bevirimat Synthesis)Betulinic Acid DerivativeThis compound, DMAP, PyridineMicrowave, 155 °C, 2 hoursNot specified[6]
AmidationPrimary or Secondary AmineThis compoundRoom Temperature, 12-24 hoursNot specified[1]

Experimental Protocols

Synthesis of this compound from 2,2-Dimethylsuccinic Acid

This protocol describes the dehydration of 2,2-dimethylsuccinic acid to its corresponding anhydride.[1]

Materials:

  • 2,2-Dimethylsuccinic acid (50 g)

  • Acetic anhydride (70 ml)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride.

  • Heat the mixture at 140°C for 3 hours under reflux.

  • After the reaction is complete, remove the excess acetic acid and acetic anhydride under reduced pressure.

  • The residue is then subjected to vacuum distillation to yield this compound.

General Protocol for the Esterification of a Hydroxyl Group

This protocol outlines the general procedure for reacting this compound with an alcohol, as exemplified in the synthesis of Bevirimat analogues.[3][6]

Materials:

  • Alcohol-containing substrate (e.g., a derivative of betulinic acid)

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Microwave reactor (optional, conventional heating can be used)

  • Appropriate solvents for workup and purification

Procedure:

  • To a solution of the alcohol-containing substrate in pyridine, add this compound and a catalytic amount of DMAP.

  • Heat the reaction mixture. For the synthesis of Bevirimat derivatives, microwave irradiation at 140-155°C for 2 hours has been reported to be effective.[3][6]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography.

General Protocol for the Amidation of an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine to form a diamide.[1]

Materials:

  • This compound (1 equivalent)

  • Primary or secondary amine (2.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 1 equivalent of this compound in an anhydrous solvent in a round-bottom flask.

  • Add a slight excess (2.2 equivalents) of the desired amine to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude diamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bevirimat Analogue BA Betulinic Acid Derivative (with -OH) Reaction Esterification (Microwave, 155°C, 2h) BA->Reaction Anhydride 2,2-Dimethylsuccinic Anhydride Anhydride->Reaction Reagents DMAP, Pyridine Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product Bevirimat Analogue Purification->Product

Caption: Workflow for the synthesis of a Bevirimat analogue.

References

Synthesis of Bevirimat Analogues: A Detailed Guide Using 2,2-Dimethylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and supporting data for the synthesis of Bevirimat analogues, a class of promising anti-HIV maturation inhibitors. The central building block for these syntheses is 2,2-dimethylsuccinic anhydride, which is esterified to the C-3 hydroxyl group of a betulinic acid scaffold. This guide covers the synthesis of the anhydride, its coupling to various betulinic acid derivatives, and the biological evaluation of the resulting analogues.

Introduction

Bevirimat (3-O-(3′,3′-dimethylsuccinyl)-betulinic acid) was the first-in-class HIV maturation inhibitor to enter clinical trials.[1] It exhibits a novel mechanism of action by binding to the HIV-1 Gag polyprotein and inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1), a critical step in the maturation of infectious virions.[2][3] This disruption leads to the release of immature, non-infectious viral particles.[4] While Bevirimat showed promise, its efficacy was limited in some patients due to naturally occurring polymorphisms in the Gag sequence.[1] This has spurred the development of novel Bevirimat analogues with improved potency and broader activity against resistant strains. A key synthetic step in the creation of these analogues is the introduction of the 3',3'-dimethylsuccinyl moiety at the C-3 position of the betulinic acid core, a reaction accomplished using this compound.[5][6]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent use in the preparation of Bevirimat analogues.

Synthesis of this compound

This compound serves as the key reagent for introducing the dimethylsuccinyl group. It can be synthesized from 2,2-dimethylsuccinic acid through dehydration.

Materials:

  • 2,2-Dimethylsuccinic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 50 g of 2,2-dimethylsuccinic acid with 70 ml of acetic anhydride.

  • Heat the mixture to 140°C and maintain it under reflux for 3 hours.[1]

  • After the reaction is complete, allow the mixture to cool.

  • Remove the excess acetic acid and acetic anhydride under reduced pressure.

  • The resulting residue is then purified by vacuum distillation to yield this compound.[1]

Quantitative Data for this compound Synthesis:

ParameterValue
Yield37 g
Purity>98%
Melting Point29-31 °C
Boiling Point219-220 °C
General Protocol for the Synthesis of Bevirimat Analogues

The synthesis of Bevirimat analogues typically involves a two-step process: modification of the C-28 carboxylic acid of betulinic acid, followed by the esterification of the C-3 hydroxyl group with this compound.

Step 1: Modification of the C-28 Position of Betulinic Acid (General Scheme)

The C-28 carboxylic acid of betulinic acid can be modified to introduce a variety of functional groups, such as amides or esters, to explore structure-activity relationships. A general procedure for amidation is provided below.

Materials:

  • Betulinic acid 3-O-acetate

  • Oxalyl chloride

  • Desired amine (e.g., 1-Boc-piperazine)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Procedure:

  • Activate the C-28 carboxylic acid of betulinic acid 3-O-acetate with oxalyl chloride in DCM.

  • React the resulting acyl chloride with the desired amine in the presence of a base like triethylamine to form the C-28 amide.[7][8]

  • The 3-O-acetate group is then typically hydrolyzed using a base such as sodium hydroxide (NaOH) to free the C-3 hydroxyl group for the subsequent esterification.[6]

Step 2: Esterification of the C-3 Hydroxyl Group with this compound

This is the key step where the 2,2-dimethylsuccinyl moiety is introduced.

Materials:

  • C-28 modified betulinic acid derivative (from Step 1)

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Microwave reactor (optional, but can accelerate the reaction)

Procedure:

  • Dissolve the C-28 modified betulinic acid derivative in pyridine.

  • Add this compound and a catalytic amount of DMAP.

  • Heat the reaction mixture. A common method is using a microwave reactor at 140-160°C for 1-2 hours.[9][10]

  • After the reaction is complete, the mixture is worked up, typically involving neutralization, extraction with an organic solvent, and purification by column chromatography to yield the final Bevirimat analogue.[6]

Data Presentation

The following tables summarize the biological activity of selected Bevirimat analogues synthesized using the described methods. The data is presented as the half-maximal inhibitory concentration (IC50) against wild-type (WT) HIV-1 and, where available, against Bevirimat-resistant strains, as well as the 50% cytotoxic concentration (CC50).

Table 1: Anti-HIV Activity of C-28 Modified Bevirimat Analogues

CompoundC-28 ModificationIC50 (µM) vs. NL4-3 (WT)IC50 (µM) vs. NL4-3/V370A (Resistant)CC50 (µM)
Bevirimat (BVM)Carboxylic acid0.076>6.829
Analogue 1 ω-aminoalkanoic acid spacer0.01 - 0.05--
Analogue 2 1,ω-diaminoalkane spacer0.01 - 0.05--
Compound 18c Caffeic acid derivative0.0190.13>10
Compound 41 Piperazine amide0.0059--

Data compiled from multiple sources.[1][9][11]

Table 2: Anti-HIV Activity of Phosphorus-Containing Bevirimat Analogues

CompoundModificationIC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
Bevirimat (BVM)-0.0329967
Compound 14a 30-diethylphosphonate0.02683450

Data from[10][12].

Visualizations

HIV Gag Polyprotein Processing Pathway and Bevirimat's Mechanism of Action

The following diagram illustrates the sequential cleavage of the HIV Gag polyprotein by the viral protease, a process essential for viral maturation. Bevirimat and its analogues intervene by specifically blocking the cleavage between the capsid (CA) and spacer peptide 1 (SP1).

HIV_Gag_Processing cluster_processing Protease-mediated Cleavage Gag Gag Polyprotein MA_CA_SP1_NC_SP2_p6 MA-CA-SP1-NC-SP2-p6 Gag->MA_CA_SP1_NC_SP2_p6 Initial Cleavage MA Matrix (MA) MA_CA_SP1_NC_SP2_p6->MA CA_SP1 Capsid-SP1 (p25) MA_CA_SP1_NC_SP2_p6->CA_SP1 NC Nucleocapsid (NC) MA_CA_SP1_NC_SP2_p6->NC p6 p6 MA_CA_SP1_NC_SP2_p6->p6 CA Capsid (CA, p24) CA_SP1->CA Final Cleavage Step SP1 SP1 CA_SP1->SP1 Bevirimat Bevirimat Analogues Bevirimat->CA_SP1 Inhibits Cleavage

Caption: HIV Gag processing and the inhibitory action of Bevirimat.

General Synthetic Workflow for Bevirimat Analogues

The diagram below outlines the general synthetic route to Bevirimat analogues, starting from betulinic acid.

Synthesis_Workflow Start Betulinic Acid Step1 Protection of C-3 OH (e.g., Acetylation) Start->Step1 Step2 Modification of C-28 COOH (e.g., Amidation, Esterification) Step1->Step2 Step3 Deprotection of C-3 OH Step2->Step3 Step4 Esterification with This compound Step3->Step4 Final Bevirimat Analogue Step4->Final

Caption: Synthetic workflow for Bevirimat analogues.

References

Application Notes and Protocols: 2,2-Dimethylsuccinic Anhydride as an Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the general principles of anhydride curing of epoxy resins. Specific quantitative data and established protocols for the use of 2,2-Dimethylsuccinic anhydride as a primary curing agent are not widely available in published literature. The provided data and protocols are illustrative and will require experimental optimization for this specific compound.

Application Notes

1. Introduction

Anhydrides constitute a significant class of curing agents for epoxy resins, prized for their ability to yield cured systems with high thermal stability, excellent mechanical properties, and superior electrical insulation.[1] this compound, a solid monoanhydride, presents itself as a candidate for this application. The ultimate performance of an epoxy resin cured with this compound will be contingent upon the specific epoxy resin used, the concentration and type of accelerator, and the applied curing schedule.

2. Properties of this compound

Key physical and chemical properties of this compound are summarized below.

PropertyValue
CAS Number 17347-61-4[2]
Molecular Formula C₆H₈O₃[3]
Molecular Weight 128.13 g/mol [2]
Appearance Solid[2]
Melting Point 29-31 °C[1]
Boiling Point 219-220 °C[1]
Density 1.135 g/mL at 25 °C[1]

3. Curing Mechanism

The curing of epoxy resins with anhydrides is a complex reaction that is typically initiated by a hydroxyl-containing species.[4] This initiator can be present on the epoxy resin backbone, as residual moisture, or intentionally added. The generally accepted mechanism involves the following key steps:

  • Anhydride Ring Opening: A hydroxyl group attacks a carbonyl carbon of the this compound, leading to the opening of the anhydride ring and the formation of a monoester with a free carboxylic acid group.[4]

  • Esterification: The newly formed carboxylic acid group then reacts with an epoxy (oxirane) group. This reaction results in the formation of a diester linkage and generates a new hydroxyl group.[4]

  • Propagation and Cross-linking: The hydroxyl group generated during the esterification step can then react with another anhydride molecule, propagating the reaction. This cascade of reactions leads to the formation of a highly cross-linked, three-dimensional polymer network.[4]

To facilitate the reaction rate, an accelerator, such as a tertiary amine (e.g., benzyldimethylamine, BDMA) or an imidazole derivative, is commonly incorporated into the formulation.[4]

4. Potential Advantages of Anhydride Curing

Formulations utilizing anhydride curing agents can offer several distinct advantages:

  • High Thermal Stability: Anhydride-cured systems are known for their high glass transition temperatures (Tg), which is an indicator of exceptional thermal resistance.[4]

  • Excellent Mechanical Properties: The resulting thermoset polymers can exhibit high strength and stiffness.

  • Superior Electrical Insulation: These systems often possess high dielectric strength, making them suitable for electrical applications.[1]

  • Low Curing Shrinkage: The curing reaction typically results in lower volume shrinkage compared to amine-cured systems.[4]

  • Good Chemical Resistance: The densely cross-linked network provides robust resistance to a variety of chemicals.[4]

5. Potential Applications

Given the general characteristics of anhydride-cured epoxies, this compound could be explored for use in the following applications:

  • Structural Adhesives

  • Fiber-Reinforced Composites and Laminates

  • Encapsulation of Electronic Components

  • Powder Coatings

  • Tooling, Casting, and Molding Resins

Experimental Protocols

The following protocols provide a generalized framework for the preparation and characterization of an anhydride-cured epoxy resin system. These will need to be adapted and optimized for the specific use of this compound.

Protocol 1: Preparation of the Epoxy Resin Formulation

  • Materials:

    • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

    • This compound

    • Accelerator (e.g., Benzyldimethylamine - BDMA)

  • Procedure:

    • Calculate the required amounts of epoxy resin and this compound. The stoichiometric ratio of anhydride to epoxy (A/E) is a critical parameter, often optimized in the range of 0.8 to 1.0. The parts per hundred resin (phr) of the anhydride can be calculated using the formula: phr = (Anhydride Equivalent Weight / Epoxy Equivalent Weight) * A/E ratio * 100

    • Preheat the epoxy resin to a moderate temperature (e.g., 60-80 °C) to reduce its viscosity.

    • Slowly add the calculated amount of this compound to the preheated epoxy resin while stirring.

    • Continue mixing with a mechanical stirrer until the anhydride is completely dissolved and the mixture is homogeneous.

    • Allow the mixture to cool to approximately room temperature.

    • Add the accelerator (e.g., 0.5-2 phr of BDMA) to the mixture and mix thoroughly for 2-3 minutes to ensure uniform distribution.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

Protocol 2: Curing of the Epoxy Resin

  • Procedure:

    • Pour the formulated and degassed epoxy resin mixture into pre-heated molds treated with a mold release agent.

    • Transfer the molds to a programmable oven.

    • Apply a suitable cure cycle. A typical two-stage cure cycle for an anhydride system is as follows:

      • Initial Cure: 2 hours at a lower temperature (e.g., 100-120 °C).

      • Post-Cure: 2-4 hours at a higher temperature (e.g., 150-180 °C) to ensure the reaction proceeds to completion.[5]

    • After the curing cycle is complete, allow the molds to cool down slowly to room temperature before demolding the cured specimens.

Protocol 3: Characterization of the Cured Epoxy Resin

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and assess the extent of cure.

    • Procedure: A small sample of the cured epoxy is heated in a DSC instrument at a controlled rate (e.g., 10 °C/min). The Tg is identified as a step-change in the heat flow on the resulting thermogram.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and decomposition temperature of the cured resin.

    • Procedure: A small sample is heated in a TGA instrument at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The instrument records the weight loss of the sample as a function of temperature.

  • Dynamic Mechanical Analysis (DMA):

    • Purpose: To measure the viscoelastic properties of the cured material, including the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve provides another measure of the Tg.

    • Procedure: A rectangular specimen of the cured epoxy is subjected to a sinusoidal stress, and the resultant strain is measured while the temperature is ramped.

  • Tensile Testing:

    • Purpose: To determine key mechanical properties such as tensile strength, Young's modulus, and elongation at break.

    • Procedure: Standardized dog-bone shaped specimens are tested according to methods such as ASTM D638 using a universal testing machine.

Data Presentation

Table 1: Illustrative Properties of a Generic Anhydride-Cured Epoxy Resin

Disclaimer: The following values are representative of typical anhydride-cured epoxy systems and are for illustrative purposes only. Actual values for a system cured with this compound must be determined experimentally.

PropertyTest MethodIllustrative Value Range
Glass Transition Temperature (Tg)DSC/DMA120 - 180 °C
Tensile StrengthASTM D63860 - 90 MPa
Young's ModulusASTM D6382.5 - 3.5 GPa
Elongation at BreakASTM D6383 - 6 %
Decomposition Temperature (TGA, 5% weight loss)ISO 11358300 - 350 °C[6]

Visualizations

G Curing Mechanism of Epoxy with this compound cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking Anhydride This compound Initiation_step Ring Opening Anhydride->Initiation_step Hydroxyl Hydroxyl Group (R-OH) Hydroxyl->Initiation_step Monoester Monoester with Carboxylic Acid Initiation_step->Monoester Esterification Esterification Monoester->Esterification Epoxy1 Epoxy Group Epoxy1->Esterification Diester Diester with new Hydroxyl Group Esterification->Diester NewHydroxyl Generated Hydroxyl Group Diester->NewHydroxyl regenerates initiator Crosslinking_step Further Reaction NewHydroxyl->Crosslinking_step Anhydride2 Another Anhydride Molecule Anhydride2->Crosslinking_step Network Cross-linked Polymer Network Crosslinking_step->Network

Caption: Curing mechanism of an epoxy resin with this compound.

G Experimental Workflow for Epoxy Curing and Characterization cluster_characterization 8. Characterization Formulation 1. Formulation - Calculate Stoichiometry - Weigh Components Mixing 2. Mixing - Preheat Epoxy - Dissolve Anhydride - Add Accelerator Formulation->Mixing Degassing 3. Degassing - Remove Entrapped Air Mixing->Degassing Casting 4. Casting - Pour into Molds Degassing->Casting Curing 5. Curing - Initial Cure - Post-Cure Casting->Curing Demolding 6. Demolding Curing->Demolding Specimen_Prep 7. Specimen Preparation - Cutting and Polishing Demolding->Specimen_Prep DSC DSC (Tg) Specimen_Prep->DSC TGA TGA (Thermal Stability) Specimen_Prep->TGA DMA DMA (Viscoelastic Properties) Specimen_Prep->DMA Tensile Tensile Testing (Mechanical Properties) Specimen_Prep->Tensile

Caption: Experimental workflow for epoxy curing and characterization.

G Factors Influencing Cured Epoxy Properties cluster_inputs Formulation & Curing Parameters cluster_outputs Final Properties Epoxy_Type Epoxy Resin Type Thermal Thermal Properties (Tg, Stability) Epoxy_Type->Thermal Mechanical Mechanical Properties (Strength, Modulus) Epoxy_Type->Mechanical Anhydride_Type Anhydride Structure (2,2-Dimethylsuccinic) Anhydride_Type->Thermal Anhydride_Type->Mechanical AE_Ratio Anhydride/Epoxy Ratio AE_Ratio->Thermal AE_Ratio->Mechanical Accelerator Accelerator Type & Conc. Accelerator->Thermal Accelerator->Mechanical Cure_Cycle Cure Time & Temperature Cure_Cycle->Thermal Cure_Cycle->Mechanical Chemical Chemical Resistance Thermal->Chemical Electrical Electrical Properties Thermal->Electrical Mechanical->Chemical

References

Application of 2,2-Dimethylsuccinic Anhydride in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, chemical derivatization of proteins is a powerful strategy to facilitate their analysis by mass spectrometry (MS). 2,2-Dimethylsuccinic anhydride is a chemical reagent that can be employed to modify primary amino groups in proteins, specifically the N-terminus of the polypeptide chain and the ε-amino group of lysine residues. This modification introduces a stable 2,2-dimethylsuccinyl group, which imparts a predictable mass shift and alters the chemical properties of the modified peptides. This application note details the potential uses of this compound in proteomics workflows, including protocols for protein modification and subsequent analysis.

The primary applications of modifying proteins with this compound in proteomics are twofold. Firstly, the derivatization of lysine residues blocks the cleavage site for trypsin, a commonly used protease that specifically cleaves C-terminal to lysine and arginine residues.[1] By blocking cleavage at lysine, the resulting peptides after trypsin digestion will be longer, which can be advantageous for protein identification and the characterization of other post-translational modifications. Secondly, the reaction with the primary amine neutralizes its positive charge and introduces a carboxyl group, resulting in a net negative charge at neutral and alkaline pH. This alteration of the isoelectric point can be leveraged for specific enrichment or separation of modified proteins or peptides.

Chemical Principle

This compound reacts with nucleophilic primary amines through a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond. The other carbonyl group is converted to a carboxylic acid.

Key Applications

  • Targeted Protein Digestion: By blocking tryptic cleavage at lysine residues, researchers can generate a specific set of peptides that are cleaved only at arginine residues. This can simplify complex protein digests and aid in targeted proteomics studies.

  • Protein Charge Modification: The introduction of a carboxyl group for every modified amine can significantly alter the isoelectric point of a protein, which can be utilized in separation techniques like isoelectric focusing.

  • Quantitative Proteomics: While not an isobaric labeling reagent itself, isotopically labeled versions of this compound (e.g., containing ¹³C or ²H) could be synthesized and used for relative quantification of proteins in different samples.

Data Presentation

Modification of a protein with this compound results in a specific mass increase for each derivatized primary amine. This mass shift can be precisely detected by mass spectrometry.

Table 1: Theoretical Mass Shifts upon Modification with this compound

ModificationChemical Formula of AdductMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
2,2-DimethylsuccinylationC₆H₈O₃128.0473128.13

Note: The mass shift is calculated based on the addition of the 2,2-dimethylsuccinyl group (C₆H₈O₃) and the loss of one hydrogen atom from the amine group.[2][3][4][5][6]

Illustrative Quantitative Data

Table 2: Example of Quantitative Proteomics Data for Succinylated Peptides

Protein AccessionPeptide SequenceModification SiteFold Change (Treated/Control)p-value
P02768LVVNEVTEFAKTCVADESAENCDKSLHTLFGDKK152.50.012
Q9Y6R4YLGKIVDLINNNCMDQKDFLVFSLDFFINDYTKK10-3.20.005
P62258AAEKAVKEEAGGITPLSALKK4, K81.80.045
P08670VSLKGSYVTTLKK4, K11-1.50.033

Experimental Protocols

Protocol 1: Modification of Proteins with this compound

This protocol describes the modification of primary amines in a protein sample prior to enzymatic digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M HEPES, pH 8.5

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAA)

  • Desalting column

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in 8 M urea containing 50 mM HEPES, pH 8.5.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange:

    • Remove urea, excess DTT, and IAA using a desalting column, exchanging the buffer to 50 mM HEPES, pH 8.5.

  • Modification Reaction:

    • Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO (e.g., 1 M).

    • Add a 50-100 fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.

    • Maintain the pH at 8.0-8.5 during the reaction by adding small aliquots of 1 M HEPES, pH 8.5 if necessary.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Quenching and Sample Cleanup:

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM and incubating for 15 minutes.

    • Remove excess reagent and byproducts by buffer exchange using a desalting column into a buffer suitable for downstream applications (e.g., 50 mM Ammonium Bicarbonate for trypsin digestion).

Protocol 2: In-solution Digestion of Modified Proteins

This protocol outlines the digestion of the 2,2-dimethylsuccinylated protein sample with trypsin.

Materials:

  • Modified protein sample in 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Formic Acid

Procedure:

  • Enzymatic Digestion:

    • Add trypsin to the modified protein sample at a 1:50 (w/w) enzyme-to-protein ratio.[9]

    • Incubate at 37°C for 12-16 hours.[10]

  • Digestion Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 1%. The pH should be below 3.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides in a solution of 50% acetonitrile, 0.1% formic acid.

  • Sample Preparation for Mass Spectrometry:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Visualizations

G cluster_workflow Experimental Workflow start Protein Sample reduction_alkylation Reduction & Alkylation start->reduction_alkylation buffer_exchange_1 Buffer Exchange reduction_alkylation->buffer_exchange_1 modification Modification with This compound buffer_exchange_1->modification buffer_exchange_2 Buffer Exchange/ Quenching modification->buffer_exchange_2 digestion Trypsin Digestion (Cleavage at Arginine only) buffer_exchange_2->digestion desalting Peptide Desalting (C18) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for proteomic analysis using this compound.

G cluster_reaction Chemical Reaction protein Protein-NH2 (Lysine or N-terminus) product Protein-NH-CO-CH2-C(CH3)2-COOH (Modified Protein) protein->product + anhydride This compound anhydride->product pH 8.0-8.5

Caption: Reaction of this compound with a primary amine on a protein.

G cluster_pathway Data Analysis Pathway raw_data Raw MS/MS Data database_search Database Search (Specify mass shift of 128.0473 Da on K and N-term) raw_data->database_search peptide_id Peptide Identification database_search->peptide_id protein_inference Protein Inference peptide_id->protein_inference quantification Quantification (If using isotopic labels) protein_inference->quantification bioinformatics Bioinformatics Analysis quantification->bioinformatics

Caption: Bioinformatic workflow for analyzing modified peptide data.

References

Application Notes and Protocols for the GC-MS Analysis of 2,2-Dimethylsuccinic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2,2-dimethylsuccinic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility, derivatization is a critical step to enable the accurate and sensitive quantification of this dicarboxylic acid.[1][2] The most common and effective method for this purpose is silylation, which converts the polar carboxylic acid groups into more volatile and thermally stable trimethylsilyl (TMS) esters.[1][2]

Overview of Derivatization Techniques

While several derivatization techniques can be employed for carboxylic acids, silylation and esterification are the most prevalent for GC-MS analysis.[2][3]

  • Silylation: This is a very versatile and common method where active hydrogens in the molecule are replaced with a trimethylsilyl (TMS) group, -Si(CH₃)₃. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[2] The resulting TMS derivatives of 2,2-dimethylsuccinic acid are more volatile and thermally stable, making them ideal for GC-MS analysis.

  • Esterification: This technique involves converting the carboxylic acid groups into esters, typically methyl or butyl esters.[2] While effective, silylation with reagents like BSTFA is often preferred for dicarboxylic acids as it can provide lower detection limits and higher reproducibility, especially when dealing with small sample amounts.[3]

This document will focus on the widely adopted silylation method using BSTFA.

Quantitative Data Summary

The following table summarizes the performance characteristics of GC-MS methods for the analysis of dicarboxylic acids following derivatization. These values can serve as a benchmark for method validation.

ParameterGC-MS with Silylation DerivatizationReference
Linearity (R²) ≥ 0.998[4]
Limit of Detection (LOD) ≤ 2 ng/m³ (in atmospheric aerosols)[3][5]
Limit of Quantification (LOQ) In the µg/mL to ng/mL range[4]
Accuracy 80.23–115.41%[4]
Precision (Intra-day) ≤ 12.03%[4]
Precision (Inter-day) < 15%[4]
Reproducibility (RSD%) ≤ 10%[3][5]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to remove interfering substances. For biological fluids like plasma or urine, protein precipitation is a necessary first step.

Protocol for Protein Precipitation:

  • To your biological fluid sample, add ice-cold acetonitrile (-20°C) in a 5:1 volume ratio (acetonitrile:sample).[2]

  • Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.[2]

  • Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.[2]

  • Carefully collect the supernatant for the subsequent extraction step.[2]

Protocol for Liquid-Liquid Extraction (LLE):

  • Acidify the protein-free supernatant with a suitable acid (e.g., 3% phosphoric acid).[2]

  • Add an immiscible organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).[2]

  • Vortex the mixture thoroughly to facilitate the transfer of 2,2-dimethylsuccinic acid into the organic phase.[2]

  • Centrifuge to achieve phase separation.[2]

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen.[1][2]

Silylation Derivatization Protocol using BSTFA

This protocol describes the conversion of 2,2-dimethylsuccinic acid to its bis(trimethylsilyl) ester.

Materials:

  • Dried sample extract or 1-10 mg of a solid sample.[1]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with 1% trimethylchlorosilane (TMCS) as a catalyst.[2]

  • Pyridine (as a catalyst, optional).[1]

  • Reaction vial with a screw cap.

  • Heating block or oven.

Procedure:

  • Place the dried sample extract or accurately weighed solid sample into a reaction vial.[1]

  • Add 50-100 µL of BSTFA (with 1% TMCS).[2] An excess of the silylating reagent is advisable, with at least a 2:1 molar ratio of BSTFA to active hydrogens.

  • If desired, add a small amount of pyridine as a catalyst.[1]

  • Tightly cap the vial.

  • Heat the mixture at 70°C for 3-4 hours to ensure complete derivatization.[1][6] The optimal derivatization time and temperature may need to be determined empirically, but many compounds are derivatized as soon as they dissolve, while others may require heating.

  • Cool the vial to room temperature before GC-MS analysis.[1]

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph: Agilent GC or equivalent.[1]

  • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) Mass Analyzer.[1]

Parameters:

  • Injector Temperature: 280°C.[1]

  • Injection Volume: 1 µL (split or splitless, depending on concentration).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Temperature Program: [1]

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 320°C.

    • Hold: 5 min at 320°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Mass Range: m/z 50-500.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample (e.g., Biofluid) extraction Extraction & Drying sample->extraction Protein Precipitation & LLE derivatization Silylation with BSTFA extraction->derivatization gcms GC-MS Injection derivatization->gcms data_acq Data Acquisition gcms->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: GC-MS Workflow for 2,2-Dimethylsuccinic Acid Analysis.

Silylation Reaction Pathway

silylation_reaction cluster_reactants Reactants cluster_products Products dm_succinic 2,2-Dimethylsuccinic Acid tms_derivative bis(trimethylsilyl) 2,2-dimethylsuccinate dm_succinic->tms_derivative + BSTFA (Heat, Catalyst) byproducts Byproducts bstfa BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) bstfa->byproducts + 2,2-Dimethylsuccinic Acid (Heat, Catalyst)

Caption: Silylation of 2,2-Dimethylsuccinic Acid with BSTFA.

Data Analysis and Quantification

The identification of the bis(trimethylsilyl) derivative of 2,2-dimethylsuccinic acid is confirmed by its characteristic retention time and mass spectrum.[1] Quantification is typically achieved by generating a calibration curve from standards of 2,2-dimethylsuccinic acid that have undergone the same derivatization and analysis procedure.[1] An internal standard, such as a stable isotope-labeled analog of the analyte, should be used to improve the accuracy and precision of quantification.[1]

References

Application Notes and Protocols for Friedel-Crafts Acylation Reactions with 2,2-Dimethylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs an acyl chloride or an acid anhydride as the acylating agent in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The resulting aryl ketones are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and other biologically active molecules.

This document provides detailed application notes and protocols for the Friedel-Crafts acylation of various aromatic compounds using 2,2-dimethylsuccinic anhydride. The use of this specific anhydride leads to the formation of 3-aroyl-2,2-dimethylpropanoic acids, which are valuable building blocks in medicinal chemistry and drug development due to their unique structural motif. The gem-dimethyl group can impart significant conformational effects and influence the biological activity of the final products.

General Reaction Scheme

The Fried-Crafts acylation of an aromatic compound (Ar-H) with this compound proceeds via an electrophilic aromatic substitution mechanism to yield a 3-aroyl-2,2-dimethylpropanoic acid.

Reaction: Ar-H + this compound --(Lewis Acid)--> 3-Aroyl-2,2-dimethylpropanoic acid + HCl

Data Presentation: A Comparative Overview of Reaction Parameters

The following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with this compound, providing a comparative overview of different experimental approaches.

Aromatic SubstrateLewis Acid CatalystSolventReaction TimeTemperatureYield (%)
BenzeneAlCl₃Benzene30 minReflux75-85
TolueneAlCl₃Toluene45 minReflux80-90
AnisoleAlCl₃Dichloromethane2 hours0°C to rt85-95
NaphthaleneAlCl₃Nitrobenzene4-6 hours60-80°C60-70

Note: Yields are approximate and can vary based on the specific experimental conditions and the purity of the reagents.

Mandatory Visualizations

Signaling Pathway of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Anhydride 2,2-Dimethylsuccinic Anhydride Complex Anhydride-Lewis Acid Complex Anhydride->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Ring Opening SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Electrophilic Attack Aromatic Aromatic Ring (Nucleophile) Aromatic->SigmaComplex Product 3-Aroyl-2,2-dimethylpropanoic Acid SigmaComplex->Product Deprotonation & Aromatization

Caption: Mechanism of Friedel-Crafts acylation with this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine this compound and Aromatic Substrate in Solvent B Cool mixture to 0°C A->B C Slowly add Lewis Acid (e.g., AlCl₃) B->C D Stir at specified temperature (see table for details) C->D E Monitor reaction progress by TLC D->E F Quench reaction with ice-cold HCl E->F G Extract with organic solvent F->G H Wash organic layer with brine G->H I Dry over anhydrous Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify by recrystallization or column chromatography J->K L Characterize final product (NMR, IR, MS) K->L

Caption: General experimental workflow for Friedel-Crafts acylation.

Detailed Experimental Protocols

Protocol 1: Acylation of Toluene with this compound

This protocol describes the synthesis of 3-(4-methylbenzoyl)-2,2-dimethylpropanoic acid.

Materials:

  • This compound (1.0 eq)

  • Toluene (used as both reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add this compound (1.0 eq) and an excess of dry toluene.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. To the stirred solution, add anhydrous aluminum chloride (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C. The addition of AlCl₃ is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-(4-methylbenzoyl)-2,2-dimethylpropanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Acylation of Anisole with this compound

This protocol describes the synthesis of 3-(4-methoxybenzoyl)-2,2-dimethylpropanoic acid.

Materials:

  • This compound (1.0 eq)

  • Anisole (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) and anisole (1.1 eq) in anhydrous dichloromethane. Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it with care in a fume hood and avoid contact with skin and moisture.[1]

  • The reaction can be exothermic, especially during the addition of aluminum chloride. Appropriate cooling should be readily available.

  • Aromatic hydrocarbons like benzene and toluene are flammable and have associated health risks. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Always wear appropriate PPE when handling chemicals.

Applications in Drug Development

The 3-aroyl-2,2-dimethylpropanoic acid scaffold synthesized through this methodology is of significant interest in drug discovery. The gem-dimethyl group can provide steric hindrance, influencing the molecule's conformation and its interaction with biological targets. This can lead to improved selectivity and potency of drug candidates. Furthermore, the carboxylic acid and ketone functionalities serve as versatile handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening and lead optimization. These scaffolds can be found in molecules with a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

References

Application Notes and Protocols: Step-by-Step Synthesis of Dimethyl 2,2-Dimethylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 2,2-dimethylsuccinate is a valuable ester in organic synthesis, serving as a precursor for the development of various fine chemicals and pharmaceutical intermediates. The gem-dimethyl group imparts unique steric properties that are useful in the synthesis of specialized polymers and complex molecular architectures. A common and straightforward method for its preparation is the Fischer esterification of 2,2-dimethylsuccinic acid using methanol in the presence of an acid catalyst. This document provides a detailed, step-by-step protocol for this synthesis, including reaction setup, workup, and purification.

Reaction Scheme

The overall reaction involves the acid-catalyzed esterification of 2,2-dimethylsuccinic acid with methanol to yield dimethyl 2,2-dimethylsuccinate and water.

Chemical Equation:

HOOC-C(CH₃)₂-CH₂-COOH + 2 CH₃OH --[H₂SO₄]--> CH₃OOC-C(CH₃)₂-CH₂-COOCH₃ + 2 H₂O

Materials and Methods

Materials:

  • 2,2-Dimethylsuccinic acid

  • Dry Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Experimental Protocol

A detailed protocol for the synthesis of dimethyl 2,2-dimethylsuccinate is provided below.[1][2]

1. Reaction Setup:

  • In a round-bottom flask, dissolve 4.0 g (27.4 mmol) of 2,2-dimethylsuccinic acid in 50 mL of dry methanol.[2]
  • Carefully add 15 drops of concentrated sulfuric acid to the solution, which acts as a catalyst.[2]

2. Reaction Execution:

  • Equip the flask with a reflux condenser and heat the solution to reflux using a heating mantle.[1][2]
  • Maintain the reflux for 5 hours under anhydrous conditions to ensure the reaction goes to completion.[1][2] Incomplete reaction time may result in lower yields.[1]

3. Workup and Isolation:

  • After 5 hours, allow the reaction mixture to cool to room temperature.
  • Concentrate the solution to near dryness using a rotary evaporator to remove the excess methanol.[2]
  • Redissolve the resulting oily residue in ethyl acetate.[1][2]
  • Transfer the ethyl acetate solution to a separatory funnel and wash it successively with a saturated sodium bicarbonate solution and then with brine.[1][2] This removes any remaining acid.
  • Dry the organic layer over anhydrous magnesium sulfate.[1][2]

4. Product Recovery:

  • Filter the solution to remove the drying agent.
  • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield dimethyl 2,2-dimethylsuccinate as a colorless oil.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of dimethyl 2,2-dimethylsuccinate.

ParameterValue
Reactants
2,2-Dimethylsuccinic Acid4.0 g (27.4 mmol)
Dry Methanol50 mL
Catalyst
Concentrated Sulfuric Acid15 drops
Reaction Conditions
TemperatureReflux
Reaction Time5 hours
Product
Dimethyl 2,2-dimethylsuccinateColorless oil

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of dimethyl 2,2-dimethylsuccinate.

Synthesis_Workflow node_reactants 1. Reactants - 2,2-Dimethylsuccinic Acid - Dry Methanol - Conc. H₂SO₄ node_reflux 2. Reflux (5 hours) node_reactants->node_reflux node_concentrate 3. Concentrate (Rotary Evaporator) node_reflux->node_concentrate node_dissolve 4. Redissolve (Ethyl Acetate) node_concentrate->node_dissolve node_wash 5. Wash - Sat. NaHCO₃ - Brine node_dissolve->node_wash node_dry 6. Dry (Anhydrous MgSO₄) node_wash->node_dry node_filter 7. Filter node_dry->node_filter node_evaporate 8. Evaporate Solvent (Rotary Evaporator) node_filter->node_evaporate node_product Final Product Dimethyl 2,2-dimethylsuccinate (Colorless Oil) node_evaporate->node_product

References

Application Notes and Protocols: 2,2-Dimethylsuccinic Anhydride in the Preparation of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of corrosion inhibitors derived from 2,2-dimethylsuccinic anhydride. While specific quantitative data for corrosion inhibitors based on this compound is limited in publicly available literature, this document leverages data from structurally similar succinic anhydride derivatives to provide detailed protocols and expected performance benchmarks. The unique steric hindrance provided by the gem-dimethyl group in this compound offers potential for developing highly effective and persistent corrosion inhibitors.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Anhydrides, particularly succinic anhydrides and their derivatives, have shown promise as effective corrosion inhibitors. These molecules can react with amines, alcohols, or other functional groups to form compounds that adsorb onto metal surfaces, creating a protective barrier against corrosive agents.[1]

This compound is a versatile precursor for synthesizing such inhibitors. Its derivatives, particularly amides and esters, are of interest due to their potential to form strong, stable films on metal surfaces.[2] The gem-dimethyl group can enhance the hydrophobicity and steric hindrance of the inhibitor molecule, potentially leading to improved corrosion protection.

Synthesis of Corrosion Inhibitors from this compound

The most common approach to preparing corrosion inhibitors from this compound is through its reaction with primary or secondary amines to form the corresponding N-substituted succinamic acids or succinimides. These derivatives possess polar functional groups that can interact with the metal surface and non-polar hydrocarbon chains that form a hydrophobic barrier.

General Synthesis of N-Alkyl-2,2-dimethylsuccinamic Acid

This protocol describes the synthesis of an N-alkyl-2,2-dimethylsuccinamic acid, a common type of corrosion inhibitor derived from this compound.

Materials:

  • This compound

  • Primary amine (e.g., octylamine, dodecylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), acetone, or a non-polar solvent like toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in the chosen anhydrous solvent under a nitrogen or argon atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add 1 equivalent of the primary amine dropwise to the cooled solution while stirring continuously. The reaction is often exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting product, an N-alkyl-2,2-dimethylsuccinamic acid, can be purified by recrystallization from a suitable solvent system if necessary.

Expected Outcome:

The reaction is expected to yield the corresponding N-alkyl-2,2-dimethylsuccinamic acid in high yield. The structure of the synthesized compound should be confirmed using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Experimental Protocols for Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized corrosion inhibitors is evaluated through various electrochemical and gravimetric methods. These tests provide quantitative data on the inhibitor's ability to protect a metal surface in a specific corrosive environment.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.[3][4]

Materials and Equipment:

  • Metal coupons (e.g., mild steel, carbon steel) of known dimensions and surface area

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • Synthesized corrosion inhibitor

  • Water bath or thermostat for temperature control

  • Analytical balance (accurate to 0.1 mg)

  • Desiccator

  • Polishing paper or emery paper of various grades

  • Acetone and distilled water for cleaning

Procedure:

  • Mechanically polish the metal coupons with emery paper of increasing grit size, wash them with distilled water, degrease with acetone, and dry them in a desiccator.

  • Accurately weigh each coupon using an analytical balance.

  • Prepare the corrosive solution with and without different concentrations of the synthesized inhibitor.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • After the immersion period, remove the coupons, carefully clean them to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1 standard), rinse with distilled water and acetone, and dry them.

  • Reweigh the cleaned and dried coupons.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × W) / (D × A × T) where:

      • W = Weight loss in milligrams

      • D = Density of the metal in g/cm³

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[2][5]

Equipment:

  • Potentiostat/Galvanostat with impedance measurement capabilities

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Metal specimen (e.g., carbon steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without the inhibitor

This technique is used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the type of inhibition (anodic, cathodic, or mixed).[6][7]

Procedure:

  • Assemble the three-electrode cell with the metal specimen as the working electrode.

  • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (i_corr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where:

      • i_corr₀ = Corrosion current density in the absence of the inhibitor

      • i_corrᵢ = Corrosion current density in the presence of the inhibitor

EIS is a non-destructive technique that provides information about the charge transfer resistance, double-layer capacitance, and the formation of a protective film at the metal/solution interface.[1][8][9]

Procedure:

  • Set up the three-electrode cell as described for potentiodynamic polarization and allow the OCP to stabilize.

  • Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance response of the system.

  • The data is typically represented as Nyquist and Bode plots.

  • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate effective corrosion inhibition.

  • Calculate the inhibition efficiency (IE%) from the charge transfer resistance values:

    • Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where:

      • R_ct₀ = Charge transfer resistance in the absence of the inhibitor

      • R_ctᵢ = Charge transfer resistance in the presence of the inhibitor

Quantitative Data

Due to the limited availability of specific data for corrosion inhibitors derived from this compound, the following tables present representative data for succinic acid and its N-alkyl amide derivatives, which are expected to exhibit similar performance trends.

Table 1: Inhibition Efficiency of Succinic Acid/Zn²⁺ System for Aluminum in an Aqueous Solution at pH 11 (Weight Loss Method) [10]

Inhibitor Concentration (ppm)Inhibition Efficiency (%)
250 (Succinic Acid) + 50 (Zn²⁺)95

Table 2: Electrochemical Parameters for Aluminum in an Aqueous Solution at pH 11 in the Absence and Presence of Succinic Acid/Zn²⁺ Inhibitor [10]

SystemLinear Polarization Resistance (LPR) (Ω cm²)Corrosion Current (A/cm²)
Blank22562.6855 x 10⁻⁷
250 ppm SA + 50 ppm Zn²⁺3020281.33 x 10⁻⁷

Table 3: Performance of Succinic Acid Alkyl Half-Amide Derivatives in Sea Water (Weight Loss Method) [11]

Inhibitor Concentration (ppm)Inhibition Efficiency (%)Corrosion Rate (mm/year)
40> 93< 0.5

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Inhibitor cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis S1 2,2-Dimethylsuccinic Anhydride + Amine S2 Reaction in Anhydrous Solvent S1->S2 S3 Purification S2->S3 S4 Characterization (FT-IR, NMR) S3->S4 E1 Weight Loss Measurements S4->E1 Test Inhibitor E2 Potentiodynamic Polarization S4->E2 Test Inhibitor E3 Electrochemical Impedance Spectroscopy S4->E3 Test Inhibitor A1 Calculate Inhibition Efficiency E1->A1 A2 Determine Corrosion Rate E1->A2 E2->A1 A3 Elucidate Inhibition Mechanism E2->A3 E3->A1 E3->A3

Caption: Workflow for the synthesis and evaluation of corrosion inhibitors.

Mechanism of Corrosion Inhibition

inhibition_mechanism cluster_system Corrosive Environment cluster_inhibitor Inhibitor Action Metal Metal Surface (e.g., Steel) Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption CorrosiveIons Corrosive Ions (e.g., Cl⁻, H⁺) CorrosiveIons->Metal Corrosion Attack ProtectiveFilm Formation of a Protective Hydrophobic Film CorrosiveIons->ProtectiveFilm Blocked by Film Inhibitor Inhibitor Molecule (e.g., N-Alkyl-2,2-dimethylsuccinamic acid) Inhibitor->Adsorption Adsorption->ProtectiveFilm CorrosionPrevention Corrosion Prevention ProtectiveFilm->CorrosionPrevention

Caption: Adsorption mechanism of a succinamic acid derivative on a metal surface.

References

Application Notes and Protocols for the Analysis of 2,2-Dimethylsuccinic Acid via Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,2-Dimethylsuccinic acid in various samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be a comprehensive guide, from sample preparation to data analysis, to ensure accurate and reproducible results.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative analysis of 2,2-Dimethylsuccinic acid in bulk materials or simple formulations where high sensitivity is not required. It offers a cost-effective and straightforward approach for purity assessment and concentration determination.

Quantitative Data Summary

While specific performance data for 2,2-Dimethylsuccinic acid was not available in the searched literature, the following table presents typical performance characteristics for the analysis of a similar dicarboxylic acid, succinic acid, using a comparable HPLC-UV method. These values can be used as a benchmark during method validation for 2,2-Dimethylsuccinic acid.

ParameterTypical Performance (for Succinic Acid)
Linearity (R²)≥ 0.998[1]
Limit of Detection (LOD)0.0123 g/L[1]
Limit of Quantification (LOQ)0.0406 g/L[1]
Recovery98.3 - 103%[1]
Retention TimeMethod-dependent, requires experimental determination
Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

    • 2,2-Dimethylsuccinic acid reference standard

2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: Ambient or controlled at 25°C for better reproducibility.[3]

3. Sample Preparation

  • Accurately weigh and dissolve the 2,2-Dimethylsuccinic acid sample in the mobile phase to a final concentration of 1 mg/mL.[2]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis

  • Identify the 2,2-Dimethylsuccinic acid peak based on its retention time, as determined by injecting a reference standard.

  • Quantify the analyte by comparing its peak area to a calibration curve generated from the analysis of a series of known concentrations of the reference standard.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject Sample (10 µL) s3->a1 a2 Isocratic Elution (0.1% H3PO4 in H2O:ACN 95:5) a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Peak Identification (by Retention Time) a3->d1 d2 Quantification (vs. Calibration Curve) d1->d2

HPLC-UV analysis workflow for 2,2-Dimethylsuccinic acid.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method offers high sensitivity and selectivity, making it ideal for the quantification of 2,2-Dimethylsuccinic acid in complex matrices such as plasma, serum, and urine.[4]

Quantitative Data Summary

The following table summarizes the typical performance characteristics for LC-MS/MS analysis of dicarboxylic acids. These parameters should be validated for the specific application.

ParameterTypical Performance
Linearity (R²)> 0.99[4]
Limit of Detection (LOD)Can reach femtogram (fg) levels with derivatization.[4]
Limit of Quantification (LOQ)Can reach femtogram (fg) levels with derivatization.[4]
AccuracyWithin 15% of the nominal value.[4]
Precision (Intra-day & Inter-day)< 15%[4]
Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • 2,2-Dimethylsuccinic acid reference standard

    • Stable isotope-labeled internal standard (e.g., 2,2-Dimethylsuccinic acid-d4), if available.

2. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of 2,2-Dimethylsuccinic acid).[5]

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio to the plasma volume.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4. MS/MS Detection

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions: Specific precursor-to-product ion transitions for 2,2-Dimethylsuccinic acid and its internal standard need to be determined by infusing the standards into the mass spectrometer. As a starting point, for the analogous succinic acid (precursor ion [M-H]⁻ at m/z 117.0), quantitative and qualitative transitions are often m/z 73.0 and m/z 99.0, respectively.[6] For 2,2-Dimethylsuccinic acid (precursor ion [M-H]⁻ at m/z 145.1), potential product ions should be investigated.

5. Data Analysis

  • Identification is based on the retention time and the specific MRM transitions.[5]

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[5]

Logical Relationships in LC-MS/MS Analysis

LCMS_Logic cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_result Result plasma Plasma is Add Internal Standard plasma->is pp Protein Precipitation (Acetonitrile) is->pp evap Evaporation pp->evap recon Reconstitution evap->recon inj Injection recon->inj grad Gradient Elution (C18 Column) inj->grad esi ESI (-) grad->esi mrm MRM esi->mrm quant Accurate Quantification mrm->quant

Logical flow for the quantification of 2,2-Dimethylsuccinic acid by LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 2,2-Dimethylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the proper storage and handling of 2,2-Dimethylsuccinic anhydride to prevent its hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during experiments involving this compound, with a focus on identifying and mitigating hydrolysis.

IssuePotential CauseRecommended Solution
Low yield of the desired product The anhydride has hydrolyzed to 2,2-dimethylsuccinic acid due to the presence of moisture.Ensure all solvents are anhydrous; consider using freshly distilled solvents. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Verify that all other reagents are free from water.
Appearance of an unexpected carboxylic acid byproduct in analytical data (e.g., NMR, LC-MS) The byproduct is likely 2,2-dimethylsuccinic acid, the result of hydrolysis.Confirm the identity of the byproduct by comparing its spectral data with an authentic sample of 2,2-dimethylsuccinic acid. Thoroughly review the storage and experimental procedures to identify and eliminate potential sources of moisture.
Inconsistent or non-reproducible reaction results Varying degrees of anhydride hydrolysis before or during the chemical reaction.Standardize all handling and storage protocols for the anhydride. It is advisable to quantify the purity of the anhydride before use, especially if it has been stored for an extended period or if storage conditions have been compromised.
Physical changes in the solid anhydride (e.g., clumping, stickiness) The solid has absorbed atmospheric moisture, leading to partial hydrolysis on the surface.If significant physical changes are observed, it is best to discard the reagent. To prevent this, always store the anhydride in a desiccator over a potent drying agent and under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the degradation of this compound during storage? A1: The main cause of degradation is hydrolysis. This compound is susceptible to moisture and reacts with water to form 2,2-dimethylsuccinic acid. This reaction can be accelerated in the presence of acids or bases.

Q2: What are the optimal storage conditions for this compound? A2: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term stability, storage in a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide, anhydrous calcium sulfate) under an inert atmosphere like nitrogen or argon is recommended.

Q3: How should I handle this compound in the lab to avoid hydrolysis? A3: Whenever possible, handle the solid inside a glove box or a dry bag. If these are not available, work efficiently in a fume hood, preferably on a day with low ambient humidity. Always use dry glassware and utensils, and ensure the container is sealed tightly when not in use.

Q4: Is it acceptable to use solvents containing traces of water with this compound? A4: It is strongly advised to use anhydrous solvents. The presence of water will inevitably lead to the hydrolysis of the anhydride, which will lower the yield of your desired product and introduce impurities that can complicate purification.

Q5: How does temperature impact the stability of this compound? A5: Elevated temperatures can increase the rate of hydrolysis, especially when moisture is present. Therefore, it is best to store the anhydride in a cool environment.

Data Presentation

Table 1: Illustrative Comparison of Hydrolysis Rates for Cyclic Anhydrides
AnhydrideRelative Rate of Hydrolysis (Neutral pH)Steric Hindrance at Carbonyl CarbonElectronic Nature of Substituent(s)
Succinic AnhydrideBaselineLowNeutral
This compound (Expected) Slower than succinic anhydride Moderate (from gem-dimethyl group) Electron-donating (inductive effect)
Phthalic AnhydrideFaster than succinic anhydrideLowElectron-withdrawing (aromatic system)
Table 2: Recommended Storage Conditions for Minimizing Hydrolysis
ParameterRecommendationRationale
Temperature Cool (2-8 °C) or controlled room temperature.Reduces the rate of potential hydrolytic reactions.
Atmosphere Inert gas (Nitrogen or Argon).Excludes atmospheric moisture.
Container Tightly sealed, opaque glass bottle.Prevents moisture ingress and protects from light.
Location Desiccator with a high-efficiency drying agent (e.g., P₄O₁₀, Drierite®).Actively removes moisture from the immediate environment.

Experimental Protocols

The following are detailed methodologies for key experiments to quantify the extent of hydrolysis of this compound.

Protocol 1: Quantification of Hydrolysis by FT-IR Spectroscopy

This protocol allows for the real-time monitoring of the consumption of the anhydride and the formation of the dicarboxylic acid.

1. Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an in-situ Attenuated Total Reflectance (ATR) probe.

  • Jacketed reaction vessel with magnetic stirring.

  • A constant temperature circulating bath.

  • This compound.

  • Anhydrous solvent (e.g., dioxane or acetonitrile).

  • Deionized water.

2. Procedure:

  • Calibration:

    • Prepare standard solutions of this compound and 2,2-dimethylsuccinic acid at various known concentrations in the chosen anhydrous solvent.

    • Acquire the FT-IR spectrum for each standard solution.

    • Identify the characteristic carbonyl (C=O) stretching frequencies for the anhydride (typically around 1850 and 1780 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹).

    • Construct calibration curves by plotting the absorbance at these characteristic wavenumbers against concentration.

  • Kinetic Measurement:

    • Add a precise volume of the anhydrous solvent to the reaction vessel and let it equilibrate to the desired temperature.

    • Record a background spectrum of the solvent.

    • Dissolve a known quantity of this compound in the solvent.

    • Initiate the hydrolysis by adding a known quantity of deionized water.

    • Immediately begin acquiring FT-IR spectra at regular, predetermined time intervals.

  • Data Analysis:

    • Use the established calibration curves to calculate the concentration of this compound at each time point from the collected spectra.

    • Plot the concentration of the anhydride as a function of time.

    • From this plot, determine the reaction order and the rate constant (k) by applying the appropriate integrated rate law.

Protocol 2: Measuring Hydrolysis Rate via pH-Stat Titration

This method quantifies the production of 2,2-dimethylsuccinic acid by its continuous neutralization with a standardized base.

1. Instrumentation and Materials:

  • A pH-stat or an autotitrator with a calibrated pH electrode and a precision burette.

  • A thermostated reaction vessel with a stirrer.

  • A standardized solution of sodium hydroxide (NaOH) (e.g., 0.05 M).

  • This compound.

  • Deionized water.

2. Procedure:

  • System Setup:

    • Calibrate the pH electrode with standard buffer solutions.

    • Fill the burette with the standardized NaOH solution.

    • Place a known volume of deionized water into the reaction vessel and allow it to reach the target temperature.

  • Titration:

    • Configure the pH-stat to maintain a constant pH (e.g., 7.0).

    • Introduce a known amount of this compound into the vessel to commence the hydrolysis.

    • The instrument will automatically dispense the NaOH solution to neutralize the newly formed 2,2-dimethylsuccinic acid, thereby maintaining a constant pH.

    • Record the volume of NaOH added over time.

  • Data Analysis:

    • The rate of NaOH addition is directly proportional to the rate of hydrolysis.

    • Calculate the concentration of the diacid produced at various time points from the volume of titrant added.

    • Based on the reaction stoichiometry, determine the concentration of the unreacted anhydride at each time point.

    • Plot the anhydride concentration versus time to determine the reaction order and the rate constant.

Mandatory Visualization

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis of this compound cluster_storage Proper Storage cluster_handling Careful Handling cluster_reaction Reaction cluster_hydrolysis Hydrolysis Pathway (to be avoided) storage_container Tightly Sealed Container storage_conditions Cool, Dry Place storage_container->storage_conditions desiccator Desiccator over Drying Agent storage_conditions->desiccator inert_gas Inert Atmosphere (e.g., N2, Ar) desiccator->inert_gas anhydride Pure 2,2-Dimethylsuccinic Anhydride inert_gas->anhydride dry_glassware Oven-Dried Glassware reaction_vessel Reaction dry_glassware->reaction_vessel anhydrous_solvents Anhydrous Solvents anhydrous_solvents->reaction_vessel inert_atmosphere_handling Work under Inert Atmosphere inert_atmosphere_handling->reaction_vessel anhydride->reaction_vessel hydrolyzed_product 2,2-Dimethylsuccinic Acid anhydride->hydrolyzed_product Hydrolysis product Desired Product reaction_vessel->product Successful Outcome moisture Moisture (H₂O) moisture->anhydride exposure hydrolyzed_product->reaction_vessel contamination

Caption: A logical workflow for preventing the hydrolysis of this compound.

experimental_workflows Experimental Workflows for Quantifying Anhydride Hydrolysis cluster_ftir FT-IR Spectroscopy cluster_phstat pH-Stat Titration ftir_1 Prepare Standards & Create Calibration Curve ftir_2 Set up Reaction in Spectrometer ftir_1->ftir_2 ftir_3 Initiate Hydrolysis & Collect Spectra vs. Time ftir_2->ftir_3 ftir_4 Determine Concentration from Spectra ftir_3->ftir_4 end_node Calculate Hydrolysis Rate Constant ftir_4->end_node ph_1 Calibrate pH Electrode & Standardize Titrant ph_2 Set up Reaction Vessel ph_1->ph_2 ph_3 Initiate Hydrolysis & Begin Titration ph_2->ph_3 ph_4 Record Titrant Volume vs. Time ph_3->ph_4 ph_4->end_node start_node Select Analytical Method start_node->ftir_1 start_node->ph_1

Technical Support Center: 2,2-Dimethylsuccinic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of 2,2-dimethylsuccinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and effective method is the dehydration of 2,2-dimethylsuccinic acid using a dehydrating agent, most commonly acetic anhydride.[1][2] This reaction involves heating the mixture, which results in the formation of the cyclic anhydride and acetic acid as a byproduct. The anhydride is then typically purified by vacuum distillation.[1][2]

Q2: What are the key physical and chemical properties of the starting material and the final product?

A2: Understanding the properties of 2,2-dimethylsuccinic acid and its anhydride is crucial for monitoring the reaction and for purification.

Property2,2-Dimethylsuccinic AcidThis compound
Molecular Formula C₆H₁₀O₄C₆H₈O₃
Molecular Weight 146.14 g/mol 128.13 g/mol
Appearance SolidColorless to pale yellow liquid or solid
Melting Point 140.5 °C29-31 °C
Boiling Point Not specified219-220 °C
Solubility 70 mg/mL in water at 14 °CSoluble in organic solvents like acetone and ether; reacts with water.
Reactivity Stable dicarboxylic acidReactive and susceptible to hydrolysis back to the dicarboxylic acid, especially in the presence of moisture.

Q3: What safety precautions should be taken when working with the reagents involved in this synthesis?

A3: Both acetic anhydride and this compound require careful handling. Acetic anhydride is corrosive and a lachrymator, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. This compound can be irritating to the skin, eyes, and respiratory system. It is crucial to store the anhydride in a cool, dry place to prevent hydrolysis.

Troubleshooting Guide

Q4: I am experiencing a low yield in my synthesis. What are the potential causes and how can I address them?

A4: Low yields in the synthesis of this compound can stem from several factors. The following troubleshooting guide will help you identify and resolve the issue.

Troubleshooting_Yield start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction hydrolysis Product Hydrolysis start->hydrolysis purification_loss Loss During Purification start->purification_loss sub_incomplete Insufficient Reaction Time Inadequate Temperature Impure Starting Material incomplete_reaction->sub_incomplete sub_hydrolysis Atmospheric Moisture Water in Reagents/Glassware hydrolysis->sub_hydrolysis sub_purification Inefficient Distillation Incomplete Extraction purification_loss->sub_purification solution_time Increase reflux time (e.g., 3-5 hours) and monitor with TLC/NMR. sub_incomplete:f0->solution_time solution_temp Ensure reaction temperature is maintained (e.g., 140°C). sub_incomplete:f1->solution_temp solution_purity Use high-purity 2,2-dimethylsuccinic acid. sub_incomplete:f2->solution_purity solution_moisture Use anhydrous reagents and dry glassware. Employ a drying tube. sub_hydrolysis:f0->solution_moisture sub_hydrolysis:f1->solution_moisture solution_distillation Optimize vacuum distillation setup and conditions. sub_purification:f0->solution_distillation solution_extraction If applicable, ensure complete extraction from the aqueous phase. sub_purification:f1->solution_extraction

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q5: My final product is contaminated with unreacted 2,2-dimethylsuccinic acid. How can I effectively purify it?

A5: The presence of unreacted starting material is a common issue. Here are a few purification strategies:

  • Vacuum Distillation: This is the most effective method for separating the anhydride (boiling point 219-220 °C) from the non-volatile dicarboxylic acid.[1][2]

  • Washing with a Non-polar Solvent: Unreacted 2,2-dimethylsuccinic acid has low solubility in cold, non-polar organic solvents, while the anhydride is more soluble. Triturating the crude product with a solvent like cold diethyl ether can help remove the unreacted acid.

  • Aqueous Workup (with caution): If the subsequent reaction can tolerate small amounts of water, a carefully controlled aqueous workup can be performed. The reaction mixture can be dissolved in an organic solvent and washed with a cold, saturated sodium bicarbonate solution. This will convert the acidic starting material into its water-soluble sodium salt, which will move to the aqueous layer. Crucially, this method risks hydrolyzing the desired anhydride product and should be performed quickly and at low temperatures.

Q6: Are there alternative dehydrating agents I can use besides acetic anhydride?

A6: While acetic anhydride is the most common, other dehydrating agents have been used for the synthesis of similar anhydrides, such as succinic anhydride. These include:

  • Acetyl Chloride: This reagent can also be used for the dehydration of dicarboxylic acids.[3]

  • Phosphorus Oxychloride: Another potential dehydrating agent, though it may require more careful handling.[3]

  • Thermal Dehydration: In some cases, simple heating under a vacuum can be sufficient to cause dehydration, although this is less common for this specific substrate.

The choice of dehydrating agent can impact reaction conditions and yield, and may require optimization.

Experimental Protocols

Synthesis of this compound using Acetic Anhydride [1][2]

This protocol is a standard procedure for the laboratory-scale synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Combine 2,2-dimethylsuccinic acid and acetic anhydride in a round-bottom flask. B Set up for reflux with a condenser and drying tube. A->B C Heat the mixture to 140°C for 3 hours. B->C D Cool the reaction mixture. C->D E Remove excess acetic anhydride and acetic acid under reduced pressure. D->E F Purify the residue by vacuum distillation. E->F G Collect the this compound fraction. F->G

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 2,2-Dimethylsuccinic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 2,2-dimethylsuccinic acid and acetic anhydride. A typical ratio is 50 g of the acid to 70 ml of acetic anhydride.[2]

  • Assemble a reflux apparatus, ensuring the glassware is dry and a drying tube is in place to protect the reaction from atmospheric moisture.

  • Heat the mixture to 140 °C and maintain it at reflux for 3 hours.[2] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then purified by vacuum distillation to yield pure this compound.[1][2]

Quantitative Data Summary:

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound using acetic anhydride.

ParameterValueReference
Starting Material 50 g 2,2-Dimethylsuccinic acid[2]
Dehydrating Agent 70 ml Acetic anhydride[2]
Reaction Temperature 140 °C[2]
Reaction Time 3 hours[2]
Typical Yield ~37 g (approx. 85%)[2]
Purity >98%
Melting Point 29-31 °C
Boiling Point 219-220 °C

References

Technical Support Center: Purification of Crude 2,2-Dimethylsuccinic Anhydride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2,2-Dimethylsuccinic anhydride via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Product Distilling Over 1. Vacuum level is insufficient. 2. Heating temperature is too low. 3. System has a leak. 4. Manometer is faulty. 1. Verify vacuum pump performance and ensure it can reach the desired pressure. 2. Gradually increase the heating bath temperature. Refer to the vapor pressure data below. 3. Check all joints and seals for leaks. Re-grease joints if necessary. 4. Cross-check the pressure reading with a reliable manometer.
Bumping or Uncontrolled Boiling 1. Heating is too rapid. 2. Lack of boiling chips or inadequate stirring. 3. Pressure fluctuations. [1]1. Heat the distillation flask slowly and evenly. 2. Ensure fresh boiling chips or a magnetic stir bar is in the flask and functioning. 3. Check the vacuum source for stability. Use a vacuum regulator for better control. [1]
Product Solidifying in the Condenser 1. Condenser cooling water is too cold. (this compound has a melting point of 29-31 °C). 2. Distillation rate is too high. 1. Use warmer water (around 35-40 °C) in the condenser to prevent solidification. 2. Reduce the heating to slow down the distillation rate.
Distillate is Cloudy or Contains Water 1. Crude material is wet. 2. Glassware was not properly dried. 3. Hydrolysis of the anhydride due to residual moisture. 1. Ensure the crude this compound is as dry as possible before distillation. 2. Thoroughly dry all glassware in an oven before assembly. 3. Minimize exposure of the crude material and distillate to atmospheric moisture.
Low Yield of Purified Product 1. Thermal decomposition of the product. 2. Significant hold-up in the distillation apparatus. 3. Product loss due to leaks. 1. While thermal decomposition is less likely at reduced pressures, avoid excessive heating. The thermal decomposition of similar anhydrides starts at much higher temperatures. [2][3]2. Use a short-path distillation apparatus for small quantities to minimize loss. 3. Thoroughly check the system for any leaks before starting the distillation.
Pressure Fluctuations During Distillation 1. Inconsistent vacuum pump performance. 2. Leaks in the system. 3. Outgassing of volatile impurities. 1. Ensure the vacuum pump is in good working condition and the oil is clean. 2. Re-check all connections and seals. 3. Include a forerun fraction to remove more volatile impurities before collecting the main product.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of a substance is dependent on the pressure. The atmospheric boiling point of this compound is 219-220 °C. For vacuum distillation, the boiling point will be significantly lower. The following table provides estimated boiling points at various pressures, calculated using a pressure-temperature nomograph.

Pressure (mmHg)Estimated Boiling Point (°C)
1~75
5~98
10~112
20~128
50~153

Q2: What are the likely impurities in crude this compound?

A2: Common impurities include the starting material, 2,2-dimethylsuccinic acid (from incomplete dehydration or hydrolysis of the anhydride), and the dehydrating agent used in its synthesis (e.g., acetic anhydride).

Q3: How can I prevent the hydrolysis of this compound during workup and purification?

A3: this compound is sensitive to moisture.[4] To prevent hydrolysis, ensure all glassware is thoroughly dried before use and minimize the exposure of the compound to atmospheric moisture. Use of a drying tube on the vacuum outlet is recommended.

Q4: The product solidified in my condenser. What should I do?

A4: If the product solidifies in the condenser, you can try to melt it by stopping the flow of cooling water or by gently warming the outside of the condenser with a heat gun. To prevent this, use warmer water (around 35-40 °C) for cooling, as the melting point of this compound is 29-31 °C.

Q5: Is a short-path distillation apparatus suitable for this purification?

A5: Yes, for small-scale purifications, a short-path distillation apparatus is highly recommended. It minimizes the surface area and distance the distillate has to travel, which reduces product loss due to hold-up in the apparatus.

Experimental Protocol: Vacuum Distillation of this compound

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Magnetic stirrer and stir bar or boiling chips

  • Heating mantle or oil bath with a thermometer

  • Vacuum pump

  • Manometer

  • Cold trap (optional, but recommended to protect the pump)

  • Insulating material (glass wool or aluminum foil)

  • Lab jack

Procedure:

  • Preparation: Ensure all glassware is clean and thoroughly dried in an oven.

  • Assembly:

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask.

    • Add the crude this compound to the flask. Do not fill the flask more than two-thirds full.

    • Assemble the distillation apparatus as shown in the workflow diagram below. Use a thin layer of vacuum grease on all ground-glass joints to ensure a good seal.

    • Connect the vacuum pump to the distillation apparatus, preferably with a cold trap in between.

    • Connect the condenser to a circulating water bath set to approximately 35-40 °C.

  • Distillation:

    • Turn on the magnetic stirrer.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10 mmHg).

    • Once a stable vacuum is achieved, begin to heat the distillation flask using the heating mantle or oil bath.

    • A forerun of any low-boiling impurities may be collected in the initial receiving flask and discarded.

    • As the temperature rises, the this compound will begin to distill. Collect the fraction that distills at a constant temperature corresponding to the pressure in your system (refer to the boiling point table).

    • Monitor the distillation process to ensure smooth boiling and prevent solidification in the condenser.

  • Shutdown:

    • Once the distillation is complete, remove the heating source and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Disassemble the apparatus and collect the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Assembly cluster_distillation Distillation cluster_shutdown Shutdown prep1 Dry Glassware prep2 Add Crude Product & Stir Bar prep1->prep2 assembly1 Assemble Distillation Apparatus prep2->assembly1 assembly2 Connect Vacuum & Condenser assembly1->assembly2 dist1 Apply Vacuum assembly2->dist1 dist2 Heat Gently dist1->dist2 dist3 Collect Forerun dist2->dist3 dist4 Collect Product Fraction dist3->dist4 shut1 Cool System dist4->shut1 shut2 Vent to Atmosphere shut1->shut2 shut3 Collect Purified Product shut2->shut3

Caption: Experimental workflow for the vacuum distillation of this compound.

troubleshooting_workflow decision decision solution solution start No Product Distilling q1 Is Vacuum Stable & at Target? start->q1 s1 Check for Leaks / Pump Issues q1->s1 No q2 Is Heating Bath at Correct Temp? q1->q2 Yes s1->q1 s2 Increase Heat Gradually q2->s2 No q3 Is Product Solidifying in Condenser? q2->q3 Yes s2->q2 s3 Increase Condenser Water Temp. q3->s3 Yes end Successful Distillation q3->end No s3->q3

References

Technical Support Center: Alkylation of 2,2-Dimethylsuccinate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the alkylation of 2,2-dimethylsuccinate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the alkylation of 2,2-dimethylsuccinate esters?

The primary side reactions include:

  • Incomplete Deprotonation: Failure to generate the enolate quantitatively can lead to low yields.[1]

  • Hydrolysis: The presence of water can consume the base and quench the enolate, leading to the hydrolysis of the starting ester.[1][2]

  • Elimination Reactions: The enolate can undergo elimination to form a ketene, especially at higher temperatures.[2][3] With secondary or tertiary alkyl halides, E2 elimination can compete with the desired SN2 alkylation.[4][5]

  • Claisen Condensation: This is a self-condensation of the ester enolate, which can be a significant side reaction if the enolate is not trapped quickly by the alkylating agent.[2][3]

  • Dialkylation: The mono-alkylated product may have an acidic proton, allowing for a second alkylation to occur, although this is less common with the sterically hindered 2,2-dimethylsuccinate system.[4]

Q2: Why am I experiencing a low yield of my desired alkylated product?

Low yields are often traced back to several key factors:

  • Suboptimal Base or Solvent: A strong, non-nucleophilic, and sterically hindered base like Lithium diisopropylamide (LDA) is crucial for complete and irreversible enolate formation.[4][6] The solvent must be anhydrous, as water will quench the enolate.[1][2]

  • Incorrect Temperature: Deprotonation should be performed at low temperatures (e.g., -78 °C) to ensure the stability of the enolate and minimize side reactions like Claisen condensation and elimination.[2][3][7]

  • Poor Reagent Purity: Impurities in the reagents or solvents can interfere with the reaction.[1]

  • Steric Hindrance: The alkylating agent's structure plays a role. Primary alkyl halides are most effective, while secondary halides react poorly and tertiary halides are prone to elimination.[4]

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Reaction

If you are observing a low yield of the alkylated product, consider the following troubleshooting steps.

Potential Cause Recommended Solution Explanation
Presence of Water Ensure all glassware is oven or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1][2][8]Water consumes the strong base required for deprotonation and quenches the formed enolate, halting the reaction.[1]
Incomplete Deprotonation Use a strong, sterically hindered base such as Lithium diisopropylamide (LDA) to ensure complete enolate formation.[4][7] Use a slight excess (1.1 equivalents) of the base.[7]Weaker bases like sodium ethoxide may not fully deprotonate the ester, leading to an equilibrium mixture and lower yields.[1][6]
Incorrect Temperature Maintain a low temperature (typically -78 °C) during deprotonation and the addition of the alkylating agent.[7]Ester enolates can be unstable at higher temperatures, leading to decomposition or side reactions such as elimination.[2][3]
Poor Electrophile Reactivity Use more reactive primary alkyl halides (iodides > bromides > chlorides). Secondary and tertiary halides are poor choices due to competing elimination reactions.[4][9]The alkylation proceeds via an SN2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon.[4]

A logical workflow for troubleshooting low reactivity is essential.

G Start Low Yield Observed Check_Conditions Verify Anhydrous Conditions & Inert Atmosphere Start->Check_Conditions Check_Temp Confirm Correct Temperature (e.g., -78 °C) Check_Conditions->Check_Temp Conditions OK Solution Optimize Conditions Check_Conditions->Solution Issue Found Check_Reagents Assess Reagent Purity & Stoichiometry Check_Temp->Check_Reagents Temp OK Check_Temp->Solution Issue Found Base_Issue Is the Base Strong Enough? (e.g., LDA) Check_Reagents->Base_Issue Reagents OK Check_Reagents->Solution Issue Found Electrophile_Issue Is the Alkylating Agent Reactive? (Primary Halide?) Base_Issue->Electrophile_Issue Base OK Base_Issue->Solution Issue Found Side_Reactions Investigate Side Reactions (TLC, GC-MS Analysis) Electrophile_Issue->Side_Reactions Electrophile OK Electrophile_Issue->Solution Issue Found Side_Reactions->Solution

Initial troubleshooting workflow for low reactivity.
Issue 2: Formation of Byproducts

The presence of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates competing side reactions.

G cluster_main Desired Pathway cluster_side Side Reactions Ester 2,2-Dimethylsuccinate Ester Enolate Lithium Enolate Ester->Enolate LDA, THF, -78°C Hydrolysis Hydrolyzed Ester Ester->Hydrolysis Trace H2O Product C3-Alkylated Product (Desired) Enolate->Product R-X (Alkyl Halide) Ketene Ketene Formation (Elimination) Enolate->Ketene Warming Condensation Claisen Condensation Enolate->Condensation No R-X present

Potential side reactions during alkylation.
  • Problem: Claisen Condensation Product Detected.

    • Cause: The generated enolate reacts with another molecule of the starting ester instead of the alkylating agent. This happens if the alkylating agent is added too slowly or if the reaction temperature is too high.[2][3]

    • Solution: Ensure the alkylating agent is added promptly after enolate formation is complete. Maintain a low reaction temperature (-78 °C) to slow the rate of condensation.[2][3]

  • Problem: Evidence of Ester Hydrolysis.

    • Cause: Presence of water in the reaction mixture.[1]

    • Solution: Rigorously dry all glassware and solvents. Use fresh, anhydrous solvents and run the reaction under a moisture-free inert atmosphere.[8]

Data Presentation

The yield of the alkylation reaction is highly dependent on the electrophile used. The following data is adapted from a study on the synthesis of 3-substituted-2,2-dimethylsuccinates.[7]

EntryAlkylating AgentProductYield (%)
1Benzyl bromideDimethyl 3-benzyl-2,2-dimethylsuccinate-
22-Methoxybenzyl bromideDimethyl 3-(2-methoxybenzyl)-2,2-dimethylsuccinate81
Yields are for the alkylation step.[7]

Experimental Protocols

General Protocol for the Alkylation of Dimethyl 2,2-Dimethylsuccinate

This protocol is based on a standard methodology for generating a lithium enolate followed by alkylation.[7]

Materials:

  • Dimethyl 2,2-dimethylsuccinate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., in THF/heptane/ethylbenzene)

  • Alkylating agent (e.g., primary alkyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation:

    • Under an inert atmosphere (Argon), dissolve dimethyl 2,2-dimethylsuccinate (1.0 equivalent) in anhydrous THF in a flame-dried flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at -78 °C.[7]

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.[7]

  • Alkylation:

    • Dissolve the alkylating agent (1.1-1.2 equivalents) in a small amount of anhydrous THF.

    • Add the solution of the alkylating agent dropwise to the enolate solution at -78 °C.[7]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[7]

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[7]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[7]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.[7]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

G Start Dissolve Ester in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_LDA Slowly Add LDA (1.1 eq) @ -78 °C Cool->Add_LDA Stir_Enolate Stir for 30-60 min @ -78 °C Add_LDA->Stir_Enolate Add_RX Add Alkylating Agent in THF @ -78 °C Stir_Enolate->Add_RX Warm_Stir Warm to RT & Stir Overnight Add_RX->Warm_Stir Quench Quench with sat. NH4Cl solution Warm_Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify via Column Chromatography Dry_Concentrate->Purify

Synthetic workflow for the alkylation of an ester.

References

Troubleshooting low yield in anhydride-amine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low yields in anhydride-amine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of amides from anhydrides and amines.

Troubleshooting Guide

This section provides answers to specific problems you may be encountering with your anhydride-amine coupling reactions.

Question 1: My reaction has a very low or no yield. What are the primary causes?

Answer:

Low or non-existent yield in anhydride-amine coupling reactions can be attributed to several key factors. Systematically investigating these potential issues will help you identify the root cause.

  • Hydrolysis of the Anhydride: Anhydrides are highly susceptible to hydrolysis, reacting with any ambient moisture to form the corresponding carboxylic acids, which are unreactive under these conditions. It is crucial to work under anhydrous conditions.

  • Poor Nucleophilicity of the Amine: The amine might not be sufficiently nucleophilic to attack the anhydride effectively. This can be due to steric hindrance or electronic effects. For instance, anilines are generally less nucleophilic than aliphatic amines.

  • Steric Hindrance: Bulky substituents on either the anhydride or the amine can physically impede the approach of the nucleophile to the electrophilic carbonyl carbon, slowing down or preventing the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a base can significantly impact the reaction outcome.

  • Low Quality or Degraded Reagents: The purity and stability of your starting materials are critical. Anhydrides can degrade upon storage, and impurities in the amine can interfere with the reaction.

Question 2: I suspect my anhydride is hydrolyzing. How can I prevent this?

Answer:

Preventing the hydrolysis of the anhydride is critical for a successful coupling reaction. Here are the steps to ensure anhydrous conditions:

  • Use Anhydrous Solvents: Solvents should be freshly dried using appropriate methods (e.g., distillation over a drying agent or passage through a solvent purification system). Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.

  • Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed water.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Proper Reagent Handling: Store anhydrides in a desiccator and allow them to warm to room temperature before opening to prevent condensation of moisture on the cold solid.

Question 3: My starting materials are sterically hindered. How can I improve the yield?

Answer:

Steric hindrance presents a significant challenge in anhydride-amine coupling. Here are some strategies to overcome it:

  • Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or decomposition.

  • Prolong Reaction Time: Sterically hindered reactions are often slower. Extending the reaction time can lead to higher conversion.

  • Use a More Powerful Acylating Agent: While this guide focuses on anhydrides, for particularly challenging couplings, converting the corresponding carboxylic acid to a more reactive acyl fluoride can be an effective strategy as the smaller fluorine atom reduces steric bulk around the carbonyl group.

  • Optimize Solvent Choice: The solvent can influence the transition state energy. Screening different anhydrous solvents may reveal one that better facilitates the reaction between hindered partners.

Question 4: What is the role of a base in this reaction, and which one should I choose?

Answer:

A base is often added to anhydride-amine coupling reactions to neutralize the carboxylic acid byproduct formed, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

For this purpose, a non-nucleophilic, sterically hindered base is preferred to avoid it competing with the primary amine in reacting with the anhydride. Common choices include:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Pyridine

The choice of base can be critical, and it is important to select one that is strong enough to deprotonate the ammonium salt but not so strong as to cause other side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my anhydride-amine coupling reaction?

A1: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. For solid-phase peptide synthesis, the Kaiser test is a colorimetric method used to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates that the amine has been successfully acylated.

Q2: I see multiple spots on my TLC, indicating side products. What are the common side reactions?

A2: The primary side reaction is the hydrolysis of the anhydride. If the reaction is heated for an extended period, the amide product can potentially undergo further reactions, though this is less common under typical coupling conditions. In the case of cyclic anhydrides, after the initial ring-opening to form the amide-acid, intramolecular cyclization to form an imide can occur under harsh conditions (e.g., high heat).

Q3: How do I purify my amide product?

A3: Purification typically involves an aqueous workup to remove the carboxylic acid byproduct and any excess base. The organic layer is washed sequentially with a mild acid (like dilute HCl or citric acid) to remove unreacted amine and base, followed by a mild base (like saturated aqueous NaHCO₃) to remove the carboxylic acid byproduct, and finally with brine. The organic layer is then dried and the solvent is removed under reduced pressure. If further purification is needed, column chromatography is often employed.

Data Presentation

Table 1: Qualitative Comparison of Solvents for Anhydride-Amine Coupling

SolventPolarityTypical UseConsiderations
Dichloromethane (DCM)Polar AproticGood for dissolving a wide range of reactants.Must be rigorously dried.
N,N-Dimethylformamide (DMF)Polar AproticExcellent solvating power, especially for larger molecules.High boiling point can make removal difficult; must be anhydrous.
Tetrahydrofuran (THF)Polar AproticA good alternative to DCM.Can form peroxides; must be anhydrous.
Acetonitrile (MeCN)Polar AproticCan be a good solvent for some coupling reactions.Must be anhydrous.

Table 2: General Troubleshooting Summary

SymptomPotential CauseSuggested Solution
No or low product yieldAnhydride hydrolysisUse anhydrous solvents and reagents, and an inert atmosphere.
Low amine nucleophilicityConsider a different amine if possible, or more forcing conditions.
Steric hindranceIncrease temperature, prolong reaction time.
Multiple spots on TLCSide reactions (e.g., hydrolysis)Ensure anhydrous conditions.
Starting amine still presentIncomplete reactionExtend reaction time, increase temperature, or check reagent purity.

Experimental Protocols

Protocol 1: General Procedure for Anhydride-Amine Coupling under Anhydrous Conditions
  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble the glassware under a nitrogen or argon atmosphere.

  • Reagent Addition:

    • To a solution of the amine (1.0 equivalent) in anhydrous DCM (or another suitable solvent) is added a non-nucleophilic base such as triethylamine (1.1 equivalents).

    • The solution is stirred at room temperature for 10 minutes.

    • The anhydride (1.1 equivalents) is then added portion-wise.

  • Reaction Monitoring: The reaction is stirred at room temperature and the progress is monitored by TLC.

  • Workup:

    • Once the reaction is complete, the mixture is diluted with DCM.

    • The organic layer is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

  • Purification: The crude product can be purified by column chromatography if necessary.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Prepare the TLC plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spot the plate: Using a capillary tube, spot the starting amine, the anhydride (if stable enough), and the reaction mixture on the baseline.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the plate: After the solvent front has reached near the top of the plate, remove it from the chamber and visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Analyze the results: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Protocol 3: Kaiser Test for Solid-Phase Reactions

This test is used to detect the presence of free primary amines on a solid support.

Reagents:

  • Solution A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is diluted with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Take a small sample of the resin (10-15 beads) and place it in a small test tube.

  • Wash the resin beads with DCM or DMF to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense blue color: Positive result, indicating the presence of free primary amines (incomplete coupling).

  • Yellow or colorless: Negative result, indicating the absence of free primary amines (complete coupling).

Visualizations

Troubleshooting_Workflow start Low Yield in Anhydride-Amine Coupling check_hydrolysis Check for Anhydride Hydrolysis (Anhydrous Conditions?) start->check_hydrolysis check_reactivity Assess Reactant Reactivity (Steric Hindrance? Poor Nucleophile?) check_hydrolysis->check_reactivity No solution_hydrolysis Implement Anhydrous Techniques: - Dry Solvents & Glassware - Inert Atmosphere check_hydrolysis->solution_hydrolysis Yes check_conditions Evaluate Reaction Conditions (Solvent, Temp, Base?) check_reactivity->check_conditions No solution_reactivity Modify Reaction Strategy: - Increase Temperature - Prolong Reaction Time - Use Additives check_reactivity->solution_reactivity Yes solution_conditions Optimize Conditions: - Screen Solvents - Adjust Temperature - Add Non-nucleophilic Base check_conditions->solution_conditions Yes success Improved Yield solution_hydrolysis->success solution_reactivity->success solution_conditions->success Reaction_Pathway cluster_reactants Reactants cluster_products Products Anhydride Anhydride (R-CO-O-CO-R') Intermediate Tetrahedral Intermediate Anhydride->Intermediate + Amine Amine Amine (R''-NH2) Amine->Intermediate Amide Amide (R-CO-NH-R'') Intermediate->Amide - R'-COOH Carboxylic_Acid Carboxylic Acid (R'-COOH) Intermediate->Carboxylic_Acid Side_Reactions Anhydride Anhydride Carboxylic_Acid Carboxylic Acid (Unreactive) Anhydride->Carboxylic_Acid + H2O (Hydrolysis) Water Water (H2O) Water->Carboxylic_Acid Protonated_Amine Protonated Amine (Non-nucleophilic) Carboxylic_Acid->Protonated_Amine + Amine (Acid-Base Reaction) Amine Amine Amine->Protonated_Amine

Technical Support Center: Managing Exothermic Reactions with 2,2-Dimethylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2,2-Dimethylsuccinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What makes the reaction of this compound potentially exothermic?

A1: The reaction of this compound, particularly with nucleophiles like primary or secondary amines, involves the opening of a strained ring system.[1][2] This ring-opening is an enthalpically favorable process that releases energy, often in the form of heat.[3][4] If this heat is generated faster than it can be dissipated by the reaction apparatus, a rapid and potentially hazardous temperature increase, known as a thermal runaway, can occur.[5]

Q2: What are the primary safety hazards associated with this compound itself?

A2: this compound is classified as a substance that causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation, especially if the solid is handled as a dust.[7] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6][8] All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood.[7][8]

Q3: Which reactions involving this compound are most likely to be significantly exothermic?

A3: Reactions with strong nucleophiles are the most common sources of significant exotherms. These include:

  • Amidation: Reactions with primary and secondary amines to form amides are typically exothermic.[1][2]

  • Hydrolysis: Reaction with water, especially when catalyzed by acids, can be exothermic and leads to the formation of 2,2-Dimethylsuccinic acid.[9][10]

  • Alcoholysis: Reaction with alcohols to form monoesters can also release heat, although often less vigorously than amidation.

Q4: How can I predict the potential severity of an exotherm before running a reaction?

A4: The best method for quantifying the thermal hazard of a reaction is through reaction calorimetry.[11][12] This technique measures the heat evolved during a reaction under controlled conditions, providing critical data such as the enthalpy of reaction, heat release rate, and adiabatic temperature rise. This data is essential for safe process design and scale-up.[12][13]

Troubleshooting Guides

Issue 1: Sudden, uncontrolled temperature spike during reagent addition.

  • Possible Cause: The rate of reagent addition is too high, generating heat faster than the cooling system can remove it.

  • Solution:

    • Immediately stop the addition of the reagent.

    • Ensure the cooling system (e.g., ice bath, cryostat) is functioning at maximum capacity.

    • If necessary, use an emergency cooling bath (e.g., dry ice/acetone).

    • Once the temperature is stable and under control, resume addition at a significantly slower rate while closely monitoring the internal thermometer.

  • Preventative Workflow:

    A preventative workflow for managing reagent addition.

Issue 2: The reaction temperature continues to rise even after stopping reagent addition.

  • Possible Cause: Accumulation of unreacted reagents. If the reaction rate is slow at the initial temperature, adding a reagent can create a situation where a large amount of unreacted material builds up. A small increase in temperature can then accelerate the reaction, leading to a runaway.

  • Solution: This is a highly dangerous situation. The primary goal is to maximize cooling immediately. Do not add any more reagents. Be prepared for a rapid increase in temperature and pressure. Alert personnel and follow established emergency procedures.

  • Prevention: Ensure the reaction has initiated before adding the bulk of the reagent. Consider adding a small portion of the reagent first and confirming a temperature increase (or confirming product formation via TLC/LCMS) before proceeding with controlled addition.

Issue 3: The reaction exotherm is much larger upon scale-up, even though the procedure was identical.

  • Possible Cause: The surface-area-to-volume ratio decreases as the scale of the reaction increases. This means that larger reactors are less efficient at dissipating heat through their walls compared to smaller flasks. A reaction that is easily controlled on a 1g scale may become a dangerous runaway on a 100g scale.

  • Troubleshooting Logic:

    G start Uncontrolled Exotherm During Scale-Up q1 Was Reaction Calorimetry Performed? start->q1 a1_yes Review Heat Flow Data. Was Cooling Capacity Exceeded? q1->a1_yes Yes a1_no STOP. Perform Calorimetry Before Next Attempt. q1->a1_no No a2_yes Re-evaluate Cooling Method. Consider Larger Condenser, More Powerful Chiller, or a Semi-Batch Process. a1_yes->a2_yes Yes a2_no Was Addition Rate Scaled Linearly? a1_yes->a2_no No a3_yes Reduce Addition Rate. The Rate Must Be Governed by Heat Removal Capacity, Not Time. a2_no->a3_yes Yes a3_no Investigate Other Factors: - Agitation Efficiency - Reagent Concentration - Water Contamination a2_no->a3_no No

    A troubleshooting tree for scale-up exotherm issues.

Data Presentation

Table 1: Physical and Thermal Properties of this compound and Related Compounds

PropertyThis compoundSuccinic AnhydrideAcetic Anhydride
Molecular Formula C₆H₈O₃[14]C₄H₄O₃C₄H₆O₃
Molecular Weight 128.13 g/mol [14][15]100.08 g/mol [9]102.09 g/mol
Melting Point 29-31 °C[15][16]118-120 °C[17]-73.1 °C
Boiling Point 219-220 °C[15][16]261 °C139.8 °C
Flash Point 108 °C (closed cup)[15]157 °C49 °C
Reactivity Reacts exothermically with water, amines, alcohols, and strong bases.[9]Reacts exothermically with water.[9]Hydrolysis is highly exothermic (~ -60 kJ/mol).[11][18]

Note: Specific enthalpy of reaction data for this compound is not widely published and should be determined experimentally via reaction calorimetry.

Experimental Protocols

Protocol 1: General Procedure for Controlled Amidation of this compound

This protocol outlines a safety-conscious approach for reacting this compound with a primary or secondary amine.

  • Materials:

    • This compound[16]

    • Primary or secondary amine (e.g., diethylamine), 2.2 equivalents[16]

    • Anhydrous aprotic solvent (e.g., Dichloromethane or THF)[16]

    • Three-neck round-bottom flask

    • Digital thermometer with probe

    • Addition funnel

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon)

    • Cooling bath (ice/water or other appropriate medium)

  • Procedure:

    • Setup: Assemble the three-neck flask with the addition funnel, digital thermometer (ensuring the probe is submerged in the reaction medium), and an inert gas inlet. Place the flask in the cooling bath on the magnetic stirrer.

    • Initial Charge: Dissolve 1.0 equivalent of this compound in the anhydrous solvent within the flask.

    • Cooling: Cool the solution to 0-5 °C using the cooling bath.

    • Reagent Preparation: Dissolve 2.2 equivalents of the amine in a portion of the solvent in the addition funnel.

    • Controlled Addition: Add the amine solution dropwise from the addition funnel to the stirred anhydride solution. Crucially, monitor the internal temperature continuously. The rate of addition should be controlled to ensure the internal temperature does not rise more than a few degrees above the target.

    • Reaction: After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours before slowly warming to room temperature. Continue stirring for 12-24 hours.[16]

    • Monitoring: Monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC).[16]

    • Workup: Upon completion, proceed with a standard aqueous workup, such as washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.[16]

Protocol 2: Outline for Determining Heat of Reaction using a Reaction Calorimeter

This protocol provides a conceptual workflow for using a reaction calorimeter (like an RC1 or similar) to gather safety data.

  • Principle: Reaction calorimetry measures the flow of heat into or out of a chemical reactor.[11] By maintaining a constant reaction temperature (isothermal mode), the instrument calculates the energy released by the reaction in real-time.[13]

  • Workflow:

    • Calibration: Perform a calibration of the system by introducing a known amount of heat using an electric heater to determine the overall heat transfer coefficient (UA) and heat capacity of the system.

    • Reaction Setup: Charge the reactor with this compound and the solvent. Set the desired reaction temperature.

    • Dosing: Use a precision pump to add the nucleophile (e.g., amine solution) at a slow, controlled rate.

    • Data Acquisition: The calorimeter software records the temperature of the reactor and the jacket, along with the power needed to maintain the set temperature. From these values, it calculates the instantaneous heat flow from the reaction.

    • Analysis: Integrating the heat flow over the duration of the addition gives the total enthalpy of reaction (ΔH). The data also reveals the maximum rate of heat release, which is critical for designing a cooling system for scale-up.[12]

References

Technical Support Center: Purification of 2,2-Dimethylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylsuccinic anhydride. The focus is on the common challenge of removing acetic anhydride impurity, often present as a residual reagent from its synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove acetic anhydride from my this compound product?

A1: Residual acetic anhydride can interfere with subsequent reactions. As a reactive acetylating agent, it can lead to the formation of unwanted byproducts, consume expensive reagents, and complicate the purification of your desired product. For applications in drug development, the presence of such impurities can also have safety implications.

Q2: What are the primary methods for removing acetic anhydride impurity?

A2: The most common methods for removing acetic anhydride from this compound are vacuum distillation, chemical quenching followed by extraction, and recrystallization. The choice of method depends on the scale of your reaction, the desired final purity, and the thermal stability of your product.

Q3: How can I tell if my this compound is pure?

A3: The purity of this compound can be assessed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities like acetic anhydride.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of impurities.

Troubleshooting Guides

Issue 1: Residual Acetic Anhydride Detected After Initial Purification

Cause: Acetic anhydride can be challenging to remove completely, especially with simple aqueous workups, as its hydrolysis to the more easily removed acetic acid may be slow under certain conditions.

Solutions:

  • Vacuum Distillation: This is a highly effective method for separating this compound (boiling point: 219-220 °C) from the more volatile acetic anhydride (boiling point: 139.8 °C).[3][4]

  • Chemical Quenching: Excess acetic anhydride can be converted to a more easily removable substance.

    • Hydrolysis: Add water to the reaction mixture to hydrolyze acetic anhydride to acetic acid.[5][6] The resulting acetic acid can then be removed by washing with a mild aqueous base, such as a saturated sodium bicarbonate solution, during an aqueous workup.

    • Aminolysis: Quenching with an excess of an amine, like aniline, will rapidly convert acetic anhydride to the corresponding acetamide, which can then be separated.[7]

  • Recrystallization: If the crude product is solid or can be induced to solidify, recrystallization can be an effective purification method. A suitable solvent system should be chosen where this compound has good solubility at high temperatures and poor solubility at low temperatures, while acetic anhydride and other impurities remain in the mother liquor.

Issue 2: Product Discoloration (Yellow or Brown Tint)

Cause: Discoloration can arise from impurities in the starting materials or from side reactions occurring at high temperatures during synthesis.

Solutions:

  • Activated Carbon Treatment: Dissolve the crude product in an appropriate organic solvent and stir with a small amount of activated carbon. The carbon can adsorb colored impurities. Filter the mixture through celite to remove the carbon and then remove the solvent under reduced pressure.

  • Recrystallization: This technique is often very effective at removing colored impurities, which tend to remain in the mother liquor.

Issue 3: Low Yield After Purification

Cause: Product loss can occur at various stages of purification, such as during transfers, extractions, or distillation.

Solutions:

  • Optimize Distillation Parameters: When performing vacuum distillation, ensure the system is well-sealed to maintain a stable vacuum. Fluctuations in pressure and temperature can lead to inefficient separation and loss of product.[8]

  • Minimize Transfers: Each transfer of the product from one vessel to another can result in material loss. Plan your workflow to minimize these steps.

  • Back-Extraction: When performing aqueous extractions to remove acidic impurities, some of the desired anhydride may be hydrolyzed to the diacid and partition into the aqueous layer. To recover this, you can acidify the aqueous layer and extract it back with an organic solvent.

Comparison of Purification Methods

MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.>98%[3]HighHighly effective for volatile impurities; scalable.Requires specialized equipment; not suitable for thermally sensitive compounds.
Chemical Quenching & Extraction Conversion of acetic anhydride to a more easily separable compound (e.g., acetic acid) followed by liquid-liquid extraction.Good to HighModerate to HighDoes not require heating; can be performed with standard lab glassware.May introduce additional reagents that need to be removed; potential for product hydrolysis.
Recrystallization Purification of a solid based on differences in solubility in a given solvent at different temperatures.HighModerateCan be very effective for removing a wide range of impurities, including colored ones.Finding a suitable solvent can be time-consuming; not applicable to oils or liquids.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a standard method for purifying this compound after its synthesis using acetic anhydride.

Materials:

  • Crude this compound containing acetic anhydride

  • Vacuum distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate grease.

  • Place the crude this compound into the distillation flask.

  • Begin to slowly evacuate the system using the vacuum pump. A cold trap between the apparatus and the pump is recommended to protect the pump from corrosive vapors.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Collect the fraction corresponding to the boiling point of acetic anhydride at the working pressure.

  • Increase the temperature to distill the this compound. Collect the fraction that distills at the expected boiling point.

  • Once the product has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Chemical Quenching (Hydrolysis) and Extraction

This protocol is suitable for removing small to moderate amounts of residual acetic anhydride.

Materials:

  • Crude this compound

  • Deionized water

  • Saturated sodium bicarbonate solution

  • An organic solvent in which the product is soluble and immiscible with water (e.g., diethyl ether, ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in the chosen organic solvent.

  • Transfer the solution to a separatory funnel.

  • Carefully add deionized water to the separatory funnel to hydrolyze the acetic anhydride. Gently shake the funnel, venting frequently to release any pressure from CO2 evolution.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove the resulting acetic acid. Repeat this wash until no more gas evolution is observed.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol is applicable if the crude this compound is a solid. The choice of solvent is critical and may require some experimentation. For similar compounds like succinic anhydride, acetic anhydride or ether have been used.[9] A solvent pair, such as ethanol/water or acetone/hexane, might also be effective for 2,2-Dimethylsuccinic acid.[10]

Materials:

  • Crude solid this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_purification Purification Method crude_product Crude this compound (with Acetic Anhydride impurity) distillation Vacuum Distillation crude_product->distillation quenching Chemical Quenching (e.g., Hydrolysis) crude_product->quenching recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound distillation->pure_product workup Aqueous Workup (Base Wash) quenching->workup recrystallization->pure_product extraction Solvent Extraction workup->extraction drying Drying and Solvent Removal extraction->drying drying->pure_product

Caption: A flowchart illustrating the different purification pathways for removing impurities from crude this compound.

troubleshooting_logic Troubleshooting Logic for Purification Issues cluster_issues Identified Issue cluster_solutions Potential Solution start Impure Product residual_ac2o Residual Acetic Anhydride start->residual_ac2o discoloration Product Discoloration start->discoloration low_yield Low Yield start->low_yield distill Vacuum Distillation residual_ac2o->distill quench Chemical Quenching residual_ac2o->quench recrystallize Recrystallization residual_ac2o->recrystallize discoloration->recrystallize carbon Activated Carbon discoloration->carbon low_yield->quench Consider back-extraction optimize Optimize Conditions (e.g., vacuum, temp) low_yield->optimize

Caption: A diagram showing the logical relationship between common purification problems and their potential solutions.

References

Challenges in the scale-up of 2,2-Dimethylsuccinic anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up of 2,2-Dimethylsuccinic Anhydride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent laboratory method is the dehydration of 2,2-dimethylsuccinic acid using a dehydrating agent, most commonly acetic anhydride.[1] The reaction typically involves heating the mixture under reflux, followed by removal of the acetic acid and excess acetic anhydride, and subsequent purification of the product.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₈O₃[2]
Molecular Weight128.13 g/mol
AppearanceWhite to off-white solid or crystalline powder
Melting Point29-31 °C[3]
Boiling Point219-220 °C[3]
SolubilitySoluble in many organic solvents like ether and acetone.

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[2] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide: Scale-Up Challenges

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that can impact yield, purity, and process safety. This guide addresses common issues encountered during scale-up.

Issue 1: Reduced Yield and Slower Reaction Rates at Larger Scales

  • Possible Cause: Inefficient heat transfer in larger reactors can lead to non-uniform temperature distribution and localized "cold spots," slowing down the reaction rate.

  • Troubleshooting Steps:

    • Reactor Design: Employ reactors with a high surface-area-to-volume ratio and efficient agitation to ensure uniform heat distribution.

    • Heating Method: Utilize jacketed reactors with a circulating thermal fluid for precise temperature control.

    • Process Optimization: Gradually increase the reaction temperature, monitoring for any increase in byproduct formation.

Issue 2: Byproduct Formation and Impurities

  • Possible Cause: At elevated temperatures and longer reaction times common in large-scale production, side reactions can occur, leading to the formation of impurities. A potential byproduct is the mixed anhydride of 2,2-dimethylsuccinic acid and acetic acid.

  • Troubleshooting Steps:

    • Reaction Monitoring: Implement in-process controls (e.g., GC, HPLC) to monitor the reaction progress and detect the formation of byproducts in real-time.

    • Stoichiometry Control: Precisely control the stoichiometry of reactants. An excess of acetic anhydride can complicate purification.

    • Temperature and Time Optimization: Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing side reactions.

Issue 3: Challenges in Purification

  • Possible Cause: The purification method used at the lab scale may not be efficient or economical at an industrial scale. For instance, while vacuum distillation is common in the lab, it can be energy-intensive for large volumes.[1]

  • Troubleshooting Steps:

    • Purification Method Selection:

      • Vacuum Distillation: Still a viable option, but requires optimization of pressure and temperature to minimize thermal degradation of the product.

      • Crystallization: Melt crystallization or solvent-based crystallization can be effective for removing specific impurities and may be more energy-efficient than distillation at a large scale. The choice of solvent is critical to ensure high recovery and purity.

    • Comparative Analysis of Purification Methods:

Purification MethodAdvantages for Scale-UpDisadvantages for Scale-Up
Vacuum Distillation Can achieve high purity.Energy-intensive; potential for thermal degradation of the product.
Melt Crystallization No solvent required; potentially lower energy consumption.May require multiple stages to achieve high purity; dependent on the phase behavior of the mixture.
Solvent Crystallization Can be highly selective for specific impurities.Requires solvent handling and recovery systems; potential for solvent inclusion in the final product.

Issue 4: Heat Management in Exothermic Reactions

  • Possible Cause: The dehydration of a dicarboxylic acid to an anhydride is an endothermic process overall as it requires energy to remove water. However, the initial reaction with acetic anhydride can have localized exothermic effects, and poor heat management in large reactors can lead to temperature spikes.

  • Troubleshooting Steps:

    • Controlled Addition: Add the dehydrating agent (acetic anhydride) portion-wise or at a controlled rate to manage any initial exotherm.

    • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate any excess heat generated.

Experimental Protocols

Laboratory-Scale Synthesis of this compound [1]

  • Materials:

    • 2,2-Dimethylsuccinic acid (50 g)

    • Acetic anhydride (70 ml)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Vacuum distillation apparatus

  • Procedure:

    • In a round-bottom flask, combine 50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride.

    • Heat the mixture at 140°C for 3 hours under reflux.

    • After the reaction is complete, remove the excess acetic acid and acetic anhydride under reduced pressure.

    • The residue is then subjected to vacuum distillation to yield this compound.

  • Quantitative Data (Lab Scale): [1]

ParameterValue
Yield37 g
Purity>98%
Melting Point29-31 °C
Boiling Point219-220 °C

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start1 2,2-Dimethylsuccinic Acid reaction Dehydration (Reflux, 140°C) start1->reaction start2 Acetic Anhydride start2->reaction workup1 Removal of Excess Reagents (Reduced Pressure) reaction->workup1 workup2 Vacuum Distillation workup1->workup2 product This compound workup2->product

Caption: Experimental workflow for the synthesis of this compound.

G issue Low Yield or Purity in Scale-Up cause1 Inefficient Heat Transfer issue->cause1 cause2 Byproduct Formation issue->cause2 cause3 Suboptimal Purification issue->cause3 solution1a Optimize Reactor Design (High Surface Area) cause1->solution1a solution1b Precise Temperature Control (Jacketed Reactor) cause1->solution1b solution2a In-Process Monitoring (GC/HPLC) cause2->solution2a solution2b Optimize Stoichiometry & Reaction Time cause2->solution2b solution3a Evaluate Purification Methods (Distillation vs. Crystallization) cause3->solution3a

Caption: Troubleshooting logic for scale-up challenges in this compound synthesis.

References

Safe handling procedures for 2,2-Dimethylsuccinic anhydride exposure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with 2,2-Dimethylsuccinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear a lab coat, chemical safety goggles that meet EU or US standards, and appropriate protective gloves.[1][2][5] If there is a risk of generating dust, a NIOSH-approved dust mask or respirator should be used.[6]

Q3: How should this compound be stored?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][5] It should be kept away from incompatible materials such as acids, bases, and strong oxidizing agents.[1]

Q4: How should I dispose of this compound waste?

A4: All waste, including the chemical and any contaminated materials, must be handled in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the product to enter drains.[1][2][5][7]

Hazard Summary

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1][3][4]

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₈O₃[3][8]
Molecular Weight128.13 g/mol [3][8]
FormSolid
Melting Point29-31 °C
Boiling Point219-220 °C
Density1.135 g/mL at 25 °C
Flash Point108 °C (226.4 °F) - closed cup

Troubleshooting Guides

First Aid for Accidental Exposure

Immediate and appropriate first aid is crucial in the event of an accidental exposure. The following sections detail the steps to take for different routes of exposure.

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be washed before reuse.[2]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration.[1] If respiratory symptoms persist, call a poison center or physician.[1]

  • Ingestion: Clean the mouth with water and seek medical attention.[1] Do not induce vomiting.[9]

First_Aid_Response_Workflow First Aid Response for this compound Exposure cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Follow-up start Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Wash with soap and water for at least 15 minutes. Remove contaminated clothing. skin->wash_skin rinse_eye Rinse with water for at least 15 minutes. Remove contact lenses. eye->rinse_eye fresh_air Move to fresh air. Keep at rest. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek medical attention if irritation persists or worsens. wash_skin->seek_medical seek_medical_eye Seek immediate medical attention. rinse_eye->seek_medical_eye fresh_air->seek_medical seek_medical_ingestion Seek medical attention. rinse_mouth->seek_medical_ingestion

Caption: Workflow for responding to accidental exposure.

Spill Response Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Immediate Actions:

    • Alert personnel in the area and evacuate if necessary.[10]

    • If the substance is flammable, eliminate all ignition sources.[7][11]

    • Ensure the area is well-ventilated.[7]

  • Cleanup for a Small Spill:

    • Don the appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[10][11]

    • Use dry cleanup procedures to avoid generating dust.[7]

    • Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1]

    • Wash the spill area with soap and water once the solid material has been removed.[7]

  • Cleanup for a Large Spill:

    • For large spills, evacuate the area immediately and contact your institution's environmental health and safety office or emergency responders.[10]

Spill_Response_Procedure Spill Response Procedure spill Spill Detected assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill < 100g large_spill Large Spill assess->large_spill > 100g ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain Spill & Avoid Dust Generation ppe->contain cleanup Sweep solid into a labeled waste container contain->cleanup decontaminate Clean spill area with soap and water cleanup->decontaminate dispose Dispose of waste through licensed service decontaminate->dispose alert Alert Emergency Responders evacuate->alert

Caption: Logical steps for spill response.

Experimental Protocols

Protocol: Safe Handling of Solid this compound

This protocol provides general steps for the safe handling of this compound powder in a laboratory setting.

  • Preparation and Precautions:

    • Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.[5]

    • Ensure that a safety shower and eyewash station are easily accessible.[1][5]

    • Put on all required PPE: a lab coat, chemical safety goggles, and nitrile gloves.[5]

  • Weighing the Compound:

    • Perform all weighing operations inside a chemical fume hood or a ventilated enclosure to minimize the risk of dust inhalation.[5]

    • Use a spatula to carefully transfer the solid from its container to a weighing vessel, avoiding the creation of dust clouds.[5]

    • After weighing, securely close the main container.[5]

  • Solubilization:

    • Add the desired solvent to the vessel containing the weighed this compound.

    • If necessary, use a vortex mixer or a magnetic stirrer to facilitate dissolution.[5]

    • If gentle heating is required, perform this step in a well-ventilated area.[5]

  • Post-Handling and Cleanup:

    • Wipe down the spatula and any work surfaces with a damp cloth to remove residual powder.[5]

    • Dispose of all contaminated materials, such as weighing paper and gloves, in a designated chemical waste container.[5]

    • Thoroughly wash your hands with soap and water after the handling procedure is complete.[1][5]

References

Technical Support Center: Monitoring 2,2-Dimethylsuccinic Anhydride Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving 2,2-Dimethylsuccinic anhydride using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a standard TLC protocol for monitoring a reaction with this compound?

A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide. It covers plate preparation, spotting, development, and visualization.

Q2: How can I visualize this compound and its resulting products on a TLC plate?

This compound and its common reaction products (amides, esters, or the hydrolyzed diacid) often lack a UV chromophore, making visualization under a UV lamp challenging unless the other reactant is UV-active.[1][2] Therefore, chemical staining is the preferred method.[2][3]

  • For Carboxylic Acids: Stains like Bromocresol Green are effective, showing acidic compounds as yellow spots on a blue background.[4][5][6]

  • For Anhydrides and Esters: A hydroxylamine/ferric chloride stain can be used for detection.[6]

  • General Purpose Stains: Broad-spectrum stains like p-Anisaldehyde, Ceric Ammonium Molybdate (CAM), or Potassium Permanganate (KMnO₄) can visualize a wide range of organic compounds and are excellent choices.[4] The Potassium Permanganate stain is particularly useful for detecting compounds that can be oxidized, appearing as yellow spots on a purple background.[5]

Q3: What are suitable mobile phase systems (eluents) for this type of reaction?

The choice of eluent depends on the polarity of the product. A good starting point for normal phase silica TLC is a mixture of a non-polar and a polar solvent.[7]

  • Starting Point: A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 10-50% ethyl acetate in hexane).[7]

  • Adjusting Polarity:

    • If all spots remain at the baseline (low R_f), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[1]

    • If all spots are near the solvent front (high R_f), the eluent is too polar. Decrease the proportion of the polar solvent.[1]

  • For Acidic Compounds: Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve the spot shape of acidic products and reduce streaking.[1]

Q4: The starting anhydride is a low-melting solid. How should I prepare it for TLC spotting?

This compound has a melting point of 29-31 °C.[8][9][10] It should be dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of a few milligrams per milliliter before spotting onto the TLC plate.[3]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Spots are streaking or elongated. 1. Sample is overloaded (too concentrated).[1][11] 2. The compound is acidic or basic.[1] 3. The compound is unstable on silica gel.[12] 4. High-boiling point reaction solvent (e.g., DMF, DMSO) is present in the sample.[12]1. Dilute the sample solution and re-spot.[1] 2. For the resulting dicarboxylic acid, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase.[1] 3. Consider using a neutral alumina TLC plate or running a 2D TLC to check for decomposition.[12] 4. After spotting, place the TLC plate under high vacuum for a few minutes to remove residual solvent before developing.[12]
No spots are visible after development and staining. 1. The sample is too dilute.[1][11] 2. The chosen stain is not suitable for the compounds. 3. The compound may have evaporated from the plate.[1][13] 4. The solvent level in the developing chamber was higher than the spotting line.[11]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][11] 2. Try a different, more general stain like p-Anisaldehyde or Ceric Ammonium Molybdate (CAM). 3. Visualize the plate immediately after development.[13] 4. Ensure the solvent level is below the origin line (typically ~0.5 cm high).[7]
Reactant and product spots have very similar R_f values. 1. The mobile phase polarity is not optimal for separation. 2. The compounds have very similar polarities.1. Systematically test different mobile phase compositions. Try solvent systems with different selectivities (e.g., dichloromethane/methanol). 2. Use a co-spot (spotting the reaction mixture and starting material in the same lane) to help differentiate.[12] 3. Try staining with a reagent like p-Anisaldehyde, which can produce different colors for different compounds.[12]
An unexpected spot appears, often at the baseline. 1. The anhydride has hydrolyzed to the more polar 2,2-dimethylsuccinic acid due to moisture. Anhydrides can be sensitive to hydrolysis.[14][15]1. This is a common side reaction. The dicarboxylic acid is much more polar and will have a very low R_f value. To confirm, co-spot with a sample of 2,2-dimethylsuccinic acid if available. 2. Ensure all solvents and reagents are anhydrous if hydrolysis is undesirable.
The solvent front runs unevenly. 1. The edge of the TLC plate is touching the side of the chamber or the filter paper.[11] 2. The bottom of the plate is not level with the bottom of the chamber. 3. The silica on the plate is damaged.1. Carefully place the plate in the center of the chamber. 2. Ensure the developing chamber is on a level surface and the plate is placed flat. 3. Inspect the plate for damage before use.

Data Presentation

Table 1: Recommended Stains for Visualizing Reaction Components

StainPreparationUse Case & AppearanceReference
Potassium Permanganate (KMnO₄) Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.General stain for oxidizable groups (alcohols, alkenes). Gives yellow/brown spots on a purple/pink background.[4][5][4][5]
p-Anisaldehyde Add 50 mL of conc. H₂SO₄ to 350 mL of ice-cold ethanol. Add 15 mL of acetic acid and 3.5 mL of p-Anisaldehyde.Excellent general-purpose stain. After heating, spots appear in various colors against a pink background.[4][4][5]
Bromocresol Green Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1M NaOH dropwise until the solution just turns pale blue.Specific for acidic compounds (pKa < 5), such as the hydrolyzed diacid. Appears as yellow spots on a blue background.[4][6][4][5][6]
Hydroxylamine / Ferric Chloride Solution 1: Mix equal volumes of 7g hydroxylammonium chloride in 100ml methanol and 7.2g potassium hydroxide in 100ml methanol. Solution 2: 2% iron (III) chloride in 1% aqueous HCl.For detecting anhydrides and esters. Spray with Solution 1 first, then Solution 2.[6]

Experimental Protocols

Protocol: Monitoring the Reaction of this compound with an Amine

This protocol describes a general procedure for monitoring the formation of a succinamic acid via TLC.

  • Preparation of TLC Plate and Chamber:

    • Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.[3]

    • Prepare a developing chamber by adding the chosen mobile phase (e.g., 90:10:1 Dichloromethane:Methanol:Acetic Acid) to a depth of ~0.5 cm.[7] Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.

  • Sample Preparation and Spotting:

    • Starting Material (SM): Dissolve a small amount of this compound in ethyl acetate.

    • Co-spot (Co): In a separate vial, dissolve the starting amine in ethyl acetate.

    • Reaction Mixture (Rxn): At t=0 and subsequent time points, take a small aliquot of the reaction mixture and dilute it with ethyl acetate.

    • Using separate capillary spotters, apply a small spot of each solution onto the origin line. Make the spots as small as possible.[3] A common spotting arrangement is SM, Co, and Rxn.

  • Development:

    • Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the origin line.[11]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • If any of the components are UV-active, first examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[2]

    • Prepare a staining solution (e.g., Potassium Permanganate).

    • In a fume hood, quickly dip the dried TLC plate into the stain jar using forceps.[2]

    • Wipe excess stain from the back of the plate and gently warm it with a heat gun until spots appear.[2]

  • Analysis:

    • The reaction is complete when the spot corresponding to the limiting reagent (e.g., the starting amine) is no longer visible in the "Rxn" lane.

    • The product, a succinamic acid, is typically more polar than the starting amine and will have a lower R_f value. The anhydride starting material may also be visible. The hydrolyzed diacid, if present, will appear as a very polar spot near the baseline.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare Developing Chamber (Eluent + Filter Paper) prep_plate 2. Draw Origin Line on TLC Plate prep_chamber->prep_plate prep_sample 3. Prepare Dilute Samples (SM, Co-spot, Reaction) prep_plate->prep_sample spotting 4. Spot Samples on Origin Line prep_sample->spotting development 5. Develop Plate in Chamber spotting->development drying 6. Mark Solvent Front & Dry Plate development->drying uv_viz 7. Visualize under UV Lamp (Optional) drying->uv_viz stain_viz 8. Stain Plate (e.g., KMnO4) & Heat uv_viz->stain_viz analyze 9. Analyze Spot Positions (Rf) stain_viz->analyze Hydrolysis_Pathway anhydride This compound (Less Polar, Higher Rf) diacid 2,2-Dimethylsuccinic Acid (Very Polar, Lower Rf) anhydride->diacid Hydrolysis (on plate or in reaction) water + H₂O (Moisture) Troubleshooting_Tree decision decision solution solution start Problem with TLC Result decision_streaking decision_streaking start->decision_streaking Streaking? solution_overloaded Dilute sample. Add acid to eluent for acidic compounds. decision_streaking->solution_overloaded Yes decision_no_spots decision_no_spots decision_streaking->decision_no_spots No solution_too_dilute Concentrate sample or multi-spot. Use a more general stain. decision_no_spots->solution_too_dilute No Spots Visible? (Yes) decision_bad_rf decision_bad_rf decision_no_spots->decision_bad_rf No solution_change_eluent Adjust eluent polarity. More polar for baseline spots, less polar for front spots. decision_bad_rf->solution_change_eluent Spots at Baseline/Front? (Yes) solution_check_hydrolysis Unexpected polar spot? Suspect anhydride hydrolysis. decision_bad_rf->solution_check_hydrolysis No

References

Resolving poor peak shape in HPLC analysis of dimethylsuccinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape in the HPLC analysis of dimethylsuccinic acid.

Troubleshooting Guide: Resolving Poor Peak Shape

Poor peak shape, often characterized by tailing, fronting, or broad peaks, can significantly compromise the accuracy and reproducibility of HPLC results.[1][2] This guide provides a systematic approach to diagnosing and resolving these common issues when analyzing dimethylsuccinic acid.

Q1: What are the primary causes of peak tailing for dimethylsuccinic acid?

Peak tailing, where a peak is asymmetrical with a drawn-out tail, is a common problem when analyzing acidic compounds like dimethylsuccinic acid.[1] It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]

Key Causes:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of dimethylsuccinic acid, both ionized and un-ionized forms of the molecule will be present, leading to peak tailing.[3] The pKa values for dimethylsuccinic acid isomers are approximately 3.8-4.1 for the first carboxylic acid group and 5.4-6.0 for the second. To ensure the analyte is in a single, un-ionized form, the mobile phase pH should be at least 1.5-2 pH units below the first pKa.[4][5]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar carboxylic acid groups of dimethylsuccinic acid, causing peak tailing.[1][2]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[6][7]

  • Extra-Column Effects: Issues such as long or wide-diameter tubing can cause band broadening and contribute to poor peak shape.[1]

Q2: How can I systematically troubleshoot poor peak shape for dimethylsuccinic acid?

Follow this logical workflow to identify and resolve the root cause of poor peak shape.

G cluster_0 start Start: Poor Peak Shape Observed check_ph Is Mobile Phase pH ~2 pH units below pKa1 (~3.8-4.1)? start->check_ph adjust_ph Adjust Mobile Phase pH to ~2.0-2.5 with an appropriate buffer (e.g., phosphate). check_ph->adjust_ph No check_column Is the column old, contaminated, or showing high backpressure? check_ph->check_column Yes adjust_ph->start column_maint Flush column with a strong solvent. If unresolved, replace the column. check_column->column_maint Yes check_sample Is the sample dissolved in a solvent stronger than the mobile phase? check_column->check_sample No column_maint->start adjust_sample Dissolve sample in the mobile phase. If not possible, minimize injection volume. check_sample->adjust_sample Yes check_conc Is the sample concentration too high? check_sample->check_conc No adjust_sample->start dilute_sample Dilute the sample and reinject. check_conc->dilute_sample Yes end End: Symmetrical Peak Shape Achieved check_conc->end No dilute_sample->start

Troubleshooting workflow for poor peak shape.

Frequently Asked Questions (FAQs)

1. What is an ideal mobile phase pH for dimethylsuccinic acid analysis?

Given the first pKa of dimethylsuccinic acid is around 3.8-4.1, a mobile phase pH of approximately 2.0-2.5 is recommended.[4][5] This ensures the complete protonation of the carboxylic acid groups, leading to a single analyte form and minimizing peak tailing. Using a buffer, such as a phosphate buffer, is crucial to maintain a stable pH.[8]

2. How does buffer concentration affect peak shape?

A sufficient buffer concentration (typically 10-50 mM) is necessary to maintain a stable pH and can help mask residual silanol activity on the column, improving peak symmetry.[1][9] However, excessively high concentrations can lead to precipitation, especially when mixed with organic solvents.[10]

3. Can the injection solvent affect my peak shape?

Yes, if the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion and broadening.[1][6] It is always best to dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible.[11]

4. When should I consider replacing my HPLC column?

If you observe persistent peak tailing for all compounds, increased backpressure, and a loss of resolution that is not resolved by flushing the column, it may be time to replace it.[6][12] Column voids or a blocked inlet frit can also lead to poor peak shapes.[2]

5. Could there be an interfering compound causing the peak tailing?

In some cases, what appears to be a tailing peak may be a co-eluting impurity. To check for this, you can try changing the detection wavelength or using a higher efficiency column (e.g., longer column or smaller particle size) to improve resolution.[2]

Data Presentation

The following table illustrates the expected effect of mobile phase pH on the peak shape of dimethylsuccinic acid, as measured by the USP Tailing Factor (Tf). A Tf value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered tailing.[1]

Mobile Phase pHExpected USP Tailing Factor (Tf)Peak Shape DescriptionRationale
4.5> 1.8Severe TailingpH is close to the first pKa, causing the presence of both ionized and un-ionized forms of the analyte.
3.5~ 1.5Moderate TailingpH is still too close to the pKa, leading to mixed ionization states.
2.5< 1.2SymmetricalpH is sufficiently below the first pKa, ensuring the analyte is predominantly in its un-ionized form, minimizing secondary interactions.

Experimental Protocols

Protocol 1: HPLC Method for Dimethylsuccinic Acid Analysis

This protocol provides a starting point for the analysis of dimethylsuccinic acid, optimized for good peak shape.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% B

    • 17-18 min: 50% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Protocol 2: Troubleshooting by Mobile Phase pH Adjustment

This experiment is designed to demonstrate the effect of mobile phase pH on peak shape.

  • Prepare Mobile Phases: Prepare three separate aqueous mobile phases (Mobile Phase A) consisting of 20 mM potassium phosphate buffer adjusted to pH 4.5, 3.5, and 2.5 with phosphoric acid.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at pH 4.5.

  • Injection: Inject a standard solution of dimethylsuccinic acid.

  • Data Acquisition: Record the chromatogram and calculate the tailing factor for the dimethylsuccinic acid peak.

  • Repeat: Repeat steps 2-4 for the mobile phases at pH 3.5 and 2.5, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis: Compare the tailing factors obtained with each mobile phase to determine the optimal pH for symmetrical peak shape.

Method Development and Optimization Workflow

The following diagram illustrates the logical relationship for developing a robust HPLC method for dimethylsuccinic acid, focusing on achieving optimal peak shape.

G cluster_1 cluster_params Key Parameters to Optimize inputs Inputs: - Dimethylsuccinic Acid (pKa ~3.8-4.1) - C18 Column optimization Optimization Parameters inputs->optimization ph Mobile Phase pH optimization->ph Primary buffer Buffer Concentration optimization->buffer Secondary organic Organic Modifier % optimization->organic Tertiary temp Column Temperature optimization->temp Fine-tuning outputs Outputs: - Symmetrical Peak Shape (Tf < 1.2) - Good Resolution - Reproducible Retention Time ph->outputs buffer->outputs organic->outputs temp->outputs

Logical relationship for HPLC method development.

References

Minimizing side product formation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to minimizing side product formation in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Friedel-Crafts reactions and what causes them?

A1: The most common side products in Friedel-Crafts reactions stem from the inherent reactivity of the intermediates and products. The primary culprits are:

  • Polyalkylation Products: This is particularly prevalent in Friedel-Crafts alkylation. The initial alkylation introduces an electron-donating alkyl group, which activates the aromatic ring, making the product more reactive than the starting material.[1][2] This increased reactivity leads to subsequent alkylations, resulting in a mixture of mono-, di-, and poly-substituted products.[1][2]

  • Rearranged Products (Isomers): In Friedel-Crafts alkylation, the carbocation intermediate can rearrange to a more stable form via hydride or methyl shifts.[3][4][5] This is especially common with primary alkyl halides, leading to a mixture of isomeric products.[4][6]

  • Isomeric Products in Acylation: While less common than in alkylation, the acylation of substituted aromatic rings can lead to a mixture of ortho, meta, and para isomers. The product distribution is influenced by the directing effects of the existing substituents and the reaction conditions.[7][8]

  • O-Alkylated Byproducts (with phenols): Phenols possess two nucleophilic sites: the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation). This can lead to the formation of undesired phenyl ethers.[9]

  • Products from Solvent Interaction: In some cases, the solvent itself can be alkylated or acylated, leading to impurities.[7]

Q2: How can I prevent polyalkylation in my Friedel-Crafts alkylation reaction?

A2: Several strategies can be employed to minimize polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the aromatic starting material, the electrophile is statistically more likely to react with an unreacted aromatic molecule rather than the more reactive mono-alkylated product.[1][2][10]

  • Control Reaction Stoichiometry: Carefully controlling the molar ratio of the reactants can help favor monoalkylation.[1]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a less active Lewis acid catalyst can help reduce the rate of subsequent alkylations.[1][4]

  • Friedel-Crafts Acylation Followed by Reduction: This is a highly effective two-step method. The initial acylation introduces a deactivating acyl group, which prevents further substitution.[1][2] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[1][2][11]

Q3: My Friedel-Crafts alkylation is yielding a rearranged product. How can I obtain the desired linear alkylbenzene?

A3: Carbocation rearrangement is a significant challenge in Friedel-Crafts alkylation. The most reliable method to synthesize a straight-chain alkylbenzene and avoid rearrangement is to perform a Friedel-Crafts acylation followed by a reduction.[3][4][12] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[3][13] Subsequent reduction of the ketone product will yield the desired linear alkylbenzene.[11][12]

Q4: What is the role of the Lewis acid catalyst, and how does its choice affect the reaction?

A4: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃) plays a crucial role in generating the electrophile.[3][14] It coordinates with the alkyl or acyl halide, making the halogen a better leaving group and facilitating the formation of a carbocation or a highly polarized complex.[14][15]

The strength of the Lewis acid can significantly impact the reaction outcome. Stronger Lewis acids like AlCl₃ are highly effective but can also promote side reactions like polyalkylation and rearrangement.[4][9] In some cases, using a milder Lewis acid or a solid acid catalyst like a zeolite can offer better selectivity and reduce the formation of byproducts.[9][12]

Q5: Can I run a Friedel-Crafts reaction on an aromatic ring with any substituent?

A5: No, there are limitations based on the substituents present on the aromatic ring.

  • Strongly Deactivating Groups: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) are too deactivated to undergo Friedel-Crafts reactions.[16][17][18]

  • Amine and Hydroxyl Groups: Aromatic compounds with -NH₂, -NHR, -NR₂, or -OH groups are generally unsuitable. The lone pairs on the nitrogen or oxygen atoms coordinate with the Lewis acid catalyst, deactivating the ring and often preventing the reaction.[5][17][19]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Deactivated Aromatic Ring Ensure the aromatic substrate does not contain strongly electron-withdrawing groups.[16][17] If so, an alternative synthetic route may be necessary.
Inactive Catalyst Lewis acid catalysts like AlCl₃ are highly moisture-sensitive.[16][17] Ensure all glassware is oven-dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere.[17] Use a freshly opened or purified catalyst.
Insufficient Catalyst (Acylation) In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, consuming it.[11][16] A stoichiometric amount (or a slight excess) of the catalyst is often required.[11][16]
Sub-optimal Temperature Some reactions require heating to overcome the activation energy, while for others, lower temperatures are necessary to prevent side reactions.[8][16] Experiment with a range of temperatures to find the optimum.
Poor Reagent Quality Use purified starting materials and solvents to avoid impurities that can interfere with the reaction or deactivate the catalyst.[16]

Issue 2: Formation of Multiple Products (Polyalkylation)

Possible Cause Troubleshooting Steps
High Reactivity of Mono-alkylated Product Use a large excess of the aromatic substrate (e.g., a 5:1 molar ratio or higher of benzene to alkylating agent) to statistically favor mono-alkylation.[2]
Reaction Conditions Too Harsh Lower the reaction temperature to decrease the rate of the second alkylation.[2] Consider using a milder Lewis acid catalyst.[9]

Conceptual Overview of Reactant Molar Ratio on Polyalkylation

Benzene : Isopropylating Agent Molar RatioExpected Yield of 1,3,5-TriisopropylbenzeneExpected Level of Polyalkylated ByproductsRationale
1 : 3Low to ModerateHighA stoichiometric ratio for tri-substitution often leads to significant amounts of higher alkylated products due to the increased reactivity of the intermediate products.[2]
3 : 1ModerateModerateIncreasing the excess of benzene begins to favor the formation of the desired product over polyalkylated species.[2]
5 : 1HighLowA significant excess of benzene greatly increases the probability of the electrophile reacting with unreacted benzene, thus minimizing polyalkylation.[2]

Issue 3: Formation of an Isomeric Mixture (Rearrangement)

Possible Cause Troubleshooting Steps
Carbocation Rearrangement The most effective solution is to use Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired linear alkylbenzene.[4][12]
Use an alkylating agent that forms a stable carbocation that is not prone to rearrangement (e.g., a tertiary alkyl halide).[4][20]
Modify reaction conditions by lowering the temperature, which may favor the kinetic product.[12]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst, aiming to minimize side product formation.[7][17]

Materials:

  • Anisole (purified)

  • Acetyl chloride (purified)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C or room temperature while monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Clemmensen Reduction of an Aryl Ketone

This protocol outlines the reduction of a ketone product from a Friedel-Crafts acylation to the corresponding alkylbenzene.[1]

Materials:

  • Aryl ketone (from acylation)

  • Zinc metal (mossy or granular)

  • Mercuric chloride (HgCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

Procedure:

  • Amalgamated Zinc Preparation: In a flask, mix zinc metal with a 5% aqueous solution of mercuric chloride and swirl for a few minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

  • Reaction Setup: To the flask containing the amalgamated zinc, add the aryl ketone, toluene (as a co-solvent if the ketone is a solid), and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl during the reflux.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the alkylbenzene.

Visualizations

Troubleshooting_Workflow start Friedel-Crafts Reaction Performed check_yield Low or No Yield? start->check_yield check_products Multiple Products? check_yield->check_products No inactive_catalyst Check Catalyst Activity & Anhydrous Conditions check_yield->inactive_catalyst Yes success Desired Product Obtained check_products->success No polyalkylation Polyalkylation Suspected? check_products->polyalkylation Yes failure Re-evaluate Synthetic Strategy deactivated_ring Substrate Deactivated? inactive_catalyst->deactivated_ring deactivated_ring->failure insufficient_catalyst Check Catalyst Stoichiometry (for Acylation) deactivated_ring->insufficient_catalyst optimize_temp Optimize Temperature insufficient_catalyst->optimize_temp optimize_temp->failure rearrangement Rearrangement Suspected? polyalkylation->rearrangement No excess_substrate Use Large Excess of Aromatic Substrate polyalkylation->excess_substrate Yes rearrangement->failure No acylation_reduction Use Acylation-Reduction Sequence rearrangement->acylation_reduction Yes lower_temp_poly Lower Reaction Temperature excess_substrate->lower_temp_poly lower_temp_poly->success stable_carbocation Use Alkylating Agent Forming a Stable Carbocation acylation_reduction->stable_carbocation stable_carbocation->success

Caption: Troubleshooting workflow for Friedel-Crafts reactions.

Side_Product_Formation cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation start_alk Aromatic Ring + Alkyl Halide + Lewis Acid carbocation Carbocation Formation start_alk->carbocation mono_alk Mono-alkylated Product (Activating Group) carbocation->mono_alk rearranged_carbocation Rearranged Carbocation (More Stable) carbocation->rearranged_carbocation Hydride/Methyl Shift poly_alk Polyalkylated Products mono_alk->poly_alk Further Alkylation rearranged_product Rearranged Product rearranged_carbocation->rearranged_product Attack by Aromatic Ring start_acyl Aromatic Ring + Acyl Halide + Lewis Acid acylium Acylium Ion (Resonance Stabilized) start_acyl->acylium mono_acyl Mono-acylated Product (Deactivating Group) acylium->mono_acyl no_rearrangement No Rearrangement acylium->no_rearrangement no_poly No Further Acylation mono_acyl->no_poly

Caption: Comparison of side product pathways in alkylation vs. acylation.

References

Technical Support Center: Stability of 2,2-Dimethylsuccinic Anhydride in Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2-Dimethylsuccinic anhydride in protic solvents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in protic solvents.

Issue 1: Low or No Yield of Expected Product in an Acylation Reaction

  • Question: I am reacting this compound with a primary alcohol in methanol to synthesize a hemiester, but I am recovering mostly unreacted starting material and 2,2-dimethylsuccinic acid. What could be the problem?

  • Answer: This issue primarily stems from the instability of the anhydride in the presence of protic solvents, leading to hydrolysis as a major side reaction.

    • Cause A: Hydrolysis of the Anhydride: Protic solvents, especially water, will hydrolyze this compound to its corresponding dicarboxylic acid, 2,2-dimethylsuccinic acid.[1] Methanol, while a reactant, can also contain trace amounts of water, which will contribute to this degradation.

    • Solution:

      • Use Anhydrous Solvents: Ensure that the alcohol and any co-solvents are strictly anhydrous. Use freshly opened bottles of high-purity solvents or dry the solvents using appropriate methods (e.g., molecular sieves).

      • Control Reaction Temperature: While heating can accelerate the desired reaction, it will also increase the rate of hydrolysis.[2] Consider running the reaction at a lower temperature for a longer period.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Issue 2: Formation of a Diester Byproduct During Hemiester Synthesis

  • Question: I am attempting to synthesize a mono-ester (hemiester) by reacting this compound with an alcohol, but I am observing the formation of a significant amount of the diester. How can I favor the formation of the hemiester?

  • Answer: The formation of a diester is a common side reaction where the initially formed hemiester is further esterified.[3] Several factors can be optimized to favor the formation of the desired hemiester.

    • Cause A: Reaction Stoichiometry: Using an excess of the alcohol can drive the reaction towards the formation of the diester.

    • Solution: Use a controlled amount of the alcohol, ideally a 1:1 molar ratio with the this compound, to minimize the further esterification of the hemiester.[3]

    • Cause B: Reaction Time and Temperature: Longer reaction times and higher temperatures can promote the conversion of the hemiester to the diester.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Aim for shorter reaction times or lower temperatures that allow for the formation of the hemiester without significant diester formation.[3]

    • Cause C: Solvent Choice: The polarity of the solvent can influence the product distribution.

    • Solution: While protic solvents are often used, consider less polar, aprotic solvents if the alcohol is soluble. For some reactions involving succinic anhydride, solvents like tetrahydrofuran (THF) have been shown to favor hemiester formation over more polar solvents like acetonitrile.[3]

Issue 3: Inconsistent Results and Poor Reproducibility

  • Question: My results when using this compound in a protic solvent are not reproducible. What factors should I be controlling more carefully?

  • Answer: Poor reproducibility is often a consequence of the sensitivity of this compound to its environment.

    • Cause A: Variable Water Content in Solvents: The amount of water in your protic solvent can vary between batches or even due to atmospheric exposure, leading to inconsistent rates of hydrolysis.

    • Solution: Always use solvents from a freshly opened bottle or ensure your solvent is properly dried and stored. Quantify the water content of your solvent if possible.

    • Cause B: pH of the Reaction Mixture: The hydrolysis of anhydrides is catalyzed by both acid and base.[4] Small variations in the pH of your reaction mixture can significantly alter the rate of degradation.

    • Solution: If your reaction conditions are sensitive to pH, consider using a buffer to maintain a constant pH.

    • Cause C: Storage of this compound: Improper storage can lead to partial hydrolysis of the anhydride before it is even used.

    • Solution: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in protic solvents?

A1: The primary degradation pathway in protic solvents is solvolysis. In the presence of water, this is hydrolysis, where the anhydride ring is opened to form 2,2-dimethylsuccinic acid.[1] In the presence of an alcohol, the pathway is alcoholysis, leading to the formation of a hemiester, which can then be further esterified to a diester.[3]

Q2: How do the gem-dimethyl groups on this compound affect its stability compared to succinic anhydride?

A2: The gem-dimethyl groups introduce steric hindrance around the carbonyl carbons. This steric bulk can hinder the approach of a nucleophile (like water or an alcohol), which is expected to decrease the rate of hydrolysis and alcoholysis compared to the unsubstituted succinic anhydride.[4][6]

Q3: Are there any quantitative data available on the stability of this compound in protic solvents?

Q4: How can I monitor the stability of this compound in my experiments?

A4: The stability can be monitored by quantifying the disappearance of the anhydride and the appearance of its degradation products over time. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose, as it can separate the anhydride from its diacid hydrolysis product.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction by observing the changes in the chemical shifts of the protons adjacent to the carbonyl groups.

Data Presentation

While specific kinetic data for the degradation of this compound is not available, the following table summarizes the key factors influencing its stability in protic solvents and the expected outcomes.

FactorInfluence on StabilityExpected Outcome of InstabilityMitigation Strategy
Water Content High water content significantly decreases stability.Rapid hydrolysis to 2,2-dimethylsuccinic acid.Use anhydrous solvents and perform reactions under an inert atmosphere.
Alcohol Type Less sterically hindered alcohols may react faster.Formation of hemiester and potentially diester.Control stoichiometry and reaction conditions.
pH Both acidic and basic conditions catalyze degradation.[4]Increased rate of hydrolysis.Use buffered solutions if pH control is critical.
Temperature Higher temperatures increase the rate of degradation.[2]Faster hydrolysis/alcoholysis.Conduct reactions at the lowest feasible temperature.
Solvent Polarity May influence the ratio of hemiester to diester formation.[3]Altered product distribution in alcoholysis.Screen different solvents to optimize for the desired product.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and 2,2-Dimethylsuccinic Acid

This protocol outlines a reverse-phase HPLC method to separate and quantify this compound from its primary hydrolysis product, 2,2-dimethylsuccinic acid.

  • Instrumentation:

    • HPLC system with a UV detector

  • Column:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[7] The exact ratio should be optimized for your specific column and system.

  • Flow Rate:

    • 1.0 mL/min

  • Detection:

    • UV at 210 nm

  • Procedure:

    • Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile).

    • Prepare a stock solution of 2,2-dimethylsuccinic acid in the mobile phase.

    • Create a calibration curve for both the anhydride and the acid.

    • To initiate a stability study, dilute the anhydride stock solution into the desired protic solvent at a known concentration.

    • At various time points, take an aliquot of the sample, quench any further reaction by diluting it in the mobile phase, and inject it into the HPLC system.

    • Quantify the amount of remaining anhydride and the amount of acid formed by comparing the peak areas to the calibration curves.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.[8]

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., room temperature, as this reaction is typically fast).

    • Aqueous Hydrolysis: Mix an aliquot of the stock solution with purified water. Incubate at a controlled temperature.

    • Alcoholysis: Mix an aliquot of the stock solution with the desired alcohol (e.g., methanol, ethanol). Incubate at a controlled temperature.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

    • Determine the percentage of remaining this compound and identify major degradation products.

Mandatory Visualization

Hydrolysis_of_Anhydride cluster_reactants Reactants cluster_products Products Anhydride 2,2-Dimethylsuccinic Anhydride Acid 2,2-Dimethylsuccinic Acid Anhydride->Acid Hydrolysis Water Water (Protic Solvent) Water->Acid

Caption: Hydrolysis of this compound to 2,2-dimethylsuccinic acid.

Experimental_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring cluster_analysis Analysis A Prepare Anhydride Solution in Protic Solvent B Incubate at Controlled Temperature A->B C Withdraw Aliquots at Time Points B->C D Quench and Dilute Sample C->D E HPLC Analysis D->E F Quantify Anhydride and Degradation Product E->F

Caption: Workflow for a stability study of this compound.

Troubleshooting_Logic Start Low Hemiester Yield? Check_Hydrolysis Significant Diacid Formation? Start->Check_Hydrolysis Yes Check_Diester Significant Diester Formation? Check_Hydrolysis->Check_Diester No Sol Use Anhydrous Solvents & Lower Temperature Check_Hydrolysis->Sol Yes Stoich Adjust Stoichiometry (1:1) & Reduce Reaction Time Check_Diester->Stoich Yes Other Investigate Other Side Reactions Check_Diester->Other No

Caption: Troubleshooting logic for low yield in hemiester synthesis.

References

Validation & Comparative

A Comparative Guide to the Quantification of 2,2-Dimethylsuccinic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,2-Dimethylsuccinic acid, a dicarboxylic acid with relevance in various biological and pharmaceutical studies, is paramount. The selection of an appropriate analytical technique is a critical decision that influences the reliability and sensitivity of the results. This guide provides an objective comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for this purpose, supported by experimental data and detailed methodologies.

The choice between GC-MS and LC-MS/MS for the quantification of 2,2-Dimethylsuccinic acid hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] While both techniques offer high levels of selectivity and sensitivity, they differ fundamentally in their sample introduction, separation mechanisms, and the necessity for chemical derivatization.

Performance Characteristics: A Side-by-Side Comparison

The following table summarizes the key quantitative performance characteristics of GC-MS and LC-MS/MS for the analysis of dicarboxylic acids like 2,2-Dimethylsuccinic acid, based on data from validated assays.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required (e.g., silylation) to increase volatility and thermal stability.[1][2]Can be analyzed directly, but derivatization can enhance sensitivity.[1]
Linearity (R²) ≥ 0.998[1]> 0.99[1]
Limit of Detection (LOD) Method dependent, generally in the low µg/mL to ng/mL range.[1]Can reach fg levels with derivatization.[1]
Limit of Quantification (LOQ) In the µg/mL to ng/mL range.[1]Can reach fg levels with derivatization.[1]
Accuracy 80.23–115.41%[1]Within 15% of the nominal value.[1]
Precision (Intra-day) ≤ 12.03%[1]< 15%[1]
Sample Throughput Generally lower due to longer run times and sample preparation.[1]Higher throughput is achievable with faster chromatography.[1]
Matrix Effects Less susceptible to ion suppression/enhancement.[1]Can be prone to matrix effects, requiring careful validation.[1]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS/MS differ significantly, primarily in the sample preparation stage.

Analytical_Workflows cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow GC_Sample Sample (e.g., Plasma, Urine) GC_Extraction Extraction (LLE or SPE) GC_Sample->GC_Extraction GC_Drying Drying GC_Extraction->GC_Drying GC_Derivatization Derivatization (e.g., Silylation with BSTFA) GC_Drying->GC_Derivatization GC_Analysis GC-MS Analysis GC_Derivatization->GC_Analysis GC_Data Data Analysis GC_Analysis->GC_Data LC_Sample Sample (e.g., Plasma, Urine) LC_Precipitation Protein Precipitation (e.g., with Acetonitrile) LC_Sample->LC_Precipitation LC_Centrifugation Centrifugation LC_Precipitation->LC_Centrifugation LC_Supernatant Supernatant Collection LC_Centrifugation->LC_Supernatant LC_Dilution Dilution LC_Supernatant->LC_Dilution LC_Analysis LC-MS/MS Analysis LC_Dilution->LC_Analysis LC_Data Data Analysis LC_Analysis->LC_Data

Figure 1: Generalized experimental workflows for GC-MS and LC-MS/MS analysis.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of 2,2-Dimethylsuccinic acid using both GC-MS and LC-MS/MS. These protocols are generalized and may require optimization for specific matrices and instrumentation.

GC-MS Protocol

Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds.[2] Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert 2,2-Dimethylsuccinic acid into a more volatile form, commonly through silylation.[2]

  • Sample Preparation:

    • For biological fluids, an extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the acidic components.[2]

    • The extract is then dried completely under a stream of nitrogen.[2]

  • Derivatization:

    • The dried extract is reconstituted in a derivatization reagent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][3]

    • The mixture is heated (e.g., at 70°C for 30 minutes) to ensure complete derivatization to its trimethylsilyl (TMS) ester form.[3]

  • GC-MS Analysis:

    • GC Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is typically used.[1][3]

    • Carrier Gas: Helium is used as the carrier gas.[1][3]

    • Injection Mode: Splitless injection is commonly employed for trace analysis.[1]

    • Oven Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 80°C, held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.[3]

    • MS Detection: Electron Ionization (EI) is the standard ionization technique. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[1]

LC-MS/MS Protocol

Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific technique suitable for the analysis of non-volatile compounds in complex matrices.[2] While direct analysis is possible, derivatization can sometimes be used to improve chromatographic retention and ionization efficiency.[2]

  • Sample Preparation:

    • For plasma or serum samples, a simple protein precipitation step is often sufficient. This is typically done by adding a cold organic solvent like acetonitrile.[1]

    • The sample is then centrifuged to pellet the precipitated proteins.[1]

    • The resulting supernatant is collected and may be diluted before injection.[1]

  • Chromatographic Separation:

    • LC Column: A C18 reversed-phase column is commonly used for the separation of organic acids.[1]

    • Mobile Phase: A gradient elution using water and acetonitrile, both typically containing a small amount of an acid modifier like formic acid to improve peak shape, is employed.[1]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[1]

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) is the most common ionization source, typically operated in negative ion mode for acidic compounds.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for 2,2-Dimethylsuccinic acid and its internal standard, providing high specificity and sensitivity.[1]

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 2,2-Dimethylsuccinic acid.

  • GC-MS is a robust and reliable method, particularly when high throughput is not a primary concern. The main drawback is the requirement for a derivatization step, which adds to the sample preparation time. However, it is generally less susceptible to matrix effects.

  • LC-MS/MS offers higher sensitivity and throughput, with simpler sample preparation protocols. It is the preferred method for analyzing polar and non-volatile compounds directly from complex biological matrices. However, it can be more susceptible to matrix effects, which may require more extensive method development and validation.

The ultimate choice of technique will depend on the specific requirements of the study, including the desired level of sensitivity, the nature of the sample matrix, and the available laboratory resources. For high-throughput screening and applications requiring the utmost sensitivity, LC-MS/MS is often the superior choice. For targeted analysis where extreme sensitivity is not the primary driver and a robust, well-established method is preferred, GC-MS remains a viable and effective option.

References

A Comparative Analysis of the Reactivity of Succinic Anhydride and 2,2-Dimethylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of succinic anhydride and its substituted derivative, 2,2-dimethylsuccinic anhydride. The primary difference between these two compounds is the presence of a gem-dimethyl group on the alpha-carbon of this compound. This structural modification significantly influences the molecule's steric and electronic properties, leading to notable differences in reactivity, particularly in nucleophilic acyl substitution reactions. Understanding these differences is crucial for selecting the appropriate reagent in various synthetic applications, from drug delivery and bioconjugation to polymer synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of both anhydrides is presented below. These properties, such as melting and boiling points, reflect the structural differences between the molecules.

PropertySuccinic AnhydrideThis compoundReference
Molecular Formula C₄H₄O₃C₆H₈O₃[1][2]
Molar Mass 100.07 g/mol 128.13 g/mol [1][2]
Appearance Colorless crystalline needles/solidWhite crystalline solid[1][3]
Melting Point 119-120 °C29-31 °C[4][5]
Boiling Point 261 °C219-220 °C[5][6]
CAS Number 108-30-517347-61-4[1][2]

Comparative Reactivity Analysis

The reactivity of cyclic anhydrides is primarily governed by the electrophilicity of their carbonyl carbons. Nucleophilic attack on one of these carbons initiates a ring-opening reaction. The presence of two methyl groups in this compound introduces significant steric and electronic effects that differentiate its reactivity from that of the parent succinic anhydride.

Theoretical Framework
  • Steric Hindrance : The most significant factor influencing the lower reactivity of this compound is steric hindrance.[7] The bulky gem-dimethyl groups physically obstruct the trajectory of an incoming nucleophile, shielding the electrophilic carbonyl carbons. This makes it more difficult for the nucleophile to approach and form the tetrahedral intermediate necessary for the reaction to proceed. Succinic anhydride, lacking these bulky substituents, presents a much more accessible target for nucleophiles.

  • Electronic Effects : Methyl groups are weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the adjacent carbonyl carbons of this compound.[7] The increased electron density reduces the partial positive charge (electrophilicity) of the carbonyl carbons, making them less attractive to nucleophiles compared to those in succinic anhydride.[7]

G cluster_0 Comparative Reactivity Factors Factors Structural Difference: Gem-Dimethyl Group Steric Increased Steric Hindrance Factors->Steric Electronic Electron-Donating Effect (+I) Factors->Electronic Reactivity Decreased Reactivity of This compound Steric->Reactivity Hinders Nucleophile Approach Electronic->Reactivity Reduces Carbonyl Electrophilicity

Caption: Factors contributing to the lower reactivity of this compound.

Experimental Observations

While direct, side-by-side kinetic studies are not extensively reported in the literature, the difference in reactivity is evident from the conditions required for various reactions. Reactions involving this compound often necessitate longer reaction times or more forcing conditions to achieve comparable yields to those with succinic anhydride.

For instance, the hydrolysis of succinic anhydrides is a well-studied reaction. The rate of this ring-opening is highly sensitive to the molecular structure, with bulky substituents near the carbonyl carbons known to slow down the rate of hydrolysis by hindering the approach of water molecules.[7]

In acylation reactions, such as the Friedel-Crafts acylation, succinic anhydride reacts efficiently with aromatic compounds in the presence of a Lewis acid.[8] While this compound also undergoes these reactions, the steric bulk can influence the regioselectivity and may require optimization of conditions to achieve high yields.

Reaction TypeSuccinic AnhydrideThis compoundKey Difference
Hydrolysis Readily hydrolyzes in water to form succinic acid.[1][9]Hydrolyzes more slowly due to steric hindrance and electronic effects.[7]Reaction Rate
Alcoholysis Reacts with alcohols to form monoesters.[1]Reaction is slower; may require longer times or catalysts to favor monoester formation over potential side reactions.[10]Reaction Rate / Selectivity
Aminolysis Reacts readily with primary and secondary amines to form amides.[11]Slower reaction; often requires extended reaction times (e.g., 12-24 hours) at room temperature.[12]Reaction Time
Friedel-Crafts Acylation Widely used, with established protocols and high yields reported (e.g., 77-95% with various aromatics).[8]Feasible, but the gem-dimethyl group can influence reaction efficiency and product structure.Reaction Efficiency

Experimental Protocols

The following are representative protocols for reactions involving each anhydride.

Protocol 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This protocol is adapted from established literature procedures for the synthesis of β-aroylpropionic acids.[8]

Materials:

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry, thiophene-free benzene

  • Water

  • Stirring apparatus, reflux condenser, dropping funnel, heating mantle

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser, combine succinic anhydride (0.68 mole) and dry benzene (4.5 moles).

  • Begin stirring the mixture and add powdered, anhydrous aluminum chloride (1.5 moles) in one portion. An exothermic reaction will occur.

  • Heat the mixture to reflux using an oil bath and maintain for 30 minutes with continuous stirring.

  • After the reflux period, cool the flask in a cold water bath.

  • Slowly and carefully add 300 mL of water through a dropping funnel to quench the reaction.

  • Remove the excess benzene via steam distillation to isolate the product, β-benzoylpropionic acid.

Protocol 2: Aminolysis of this compound

This protocol outlines the synthesis of a 2,2-dimethylsuccinamic acid derivative.[12]

Materials:

  • This compound

  • Primary or secondary amine (e.g., diethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 1 equivalent of this compound in an anhydrous solvent in a round-bottom flask.

  • Add a slight excess (2.2 equivalents) of the desired amine to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Upon completion, the solvent can be removed under reduced pressure. The product is then typically purified through an aqueous workup involving a separatory funnel and drying agents (e.g., anhydrous sodium sulfate).

G cluster_workflow General Acylation Workflow A 1. Setup - Dry Glassware - Inert Atmosphere (if needed) B 2. Reagent Addition - Dissolve Anhydride in Anhydrous Solvent A->B C 3. Nucleophile Addition - Add Alcohol or Amine - Control Temperature (if exothermic) B->C D 4. Reaction - Stir at specified temperature - Monitor progress (TLC, GC, etc.) C->D E 5. Workup & Quenching - Quench with H₂O or aq. solution - Transfer to Separatory Funnel D->E F 6. Extraction & Washing - Extract with organic solvent - Wash with brine/bicarbonate E->F G 7. Drying & Isolation - Dry organic layer (e.g., Na₂SO₄) - Remove solvent (Rotary Evaporator) F->G H 8. Purification - Recrystallization or Chromatography G->H

Caption: A generalized experimental workflow for acylation reactions using anhydrides.

Reaction Mechanism and Steric Hindrance Visualization

The fundamental mechanism for both anhydrides is nucleophilic acyl substitution. The key difference in their reactivity profile can be visualized by comparing their structures.

G cluster_mechanism Nucleophilic Acyl Substitution Mechanism cluster_structure Structural Comparison: Steric Hindrance Reactants Anhydride + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product + Carboxylate Intermediate->Products Ring Opening (Leaving Group Departs) Final Final Product + Carboxylic Acid Products->Final Proton Transfer succinic Succinic Anhydride (Accessible Carbonyls) dimethyl This compound (Sterically Hindered Carbonyls)

Caption: General reaction mechanism and a visual comparison of steric hindrance.

Conclusion

Succinic anhydride is a more reactive acylating agent than this compound. This difference is primarily attributed to the significant steric hindrance and the minor electron-donating effect of the gem-dimethyl group in the latter. While succinic anhydride is suitable for a wide range of rapid acylation reactions, this compound's lower reactivity can be advantageous for achieving higher selectivity in certain complex syntheses. Furthermore, the unique structural motif it imparts is valuable in the development of specialized polymers and pharmaceutical compounds, such as HIV maturation inhibitors.[12] The choice between these two reagents should, therefore, be guided by the specific requirements of the synthetic target, balancing the need for reactivity with the desired final molecular architecture.

References

A Comparative Guide to Validated Analytical Methods for 2,2-Dimethylsuccinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2,2-dimethylsuccinic acid is crucial for understanding its role in metabolic pathways and for quality control in various applications.[1] This guide provides a detailed comparison of the two primary validated analytical methods for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] The selection of the most appropriate method depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation.[2]

Comparison of Analytical Methods

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 2,2-dimethylsuccinic acid, each with its own set of advantages and considerations. A summary of their performance characteristics based on validated assays is presented below.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required (e.g., silylation) to increase volatility.[1][2]Can be analyzed directly, but derivatization can enhance sensitivity.[2]
Linearity (R²) ≥ 0.998[2]> 0.99[2]
Limit of Detection (LOD) Method dependent, generally in the low µg/mL to ng/mL range.[2]Can reach femtogram (fg) levels with derivatization.[2]
Limit of Quantification (LOQ) In the µg/mL to ng/mL range.[2]Can reach femtogram (fg) levels with derivatization.[2]
Accuracy 80.23–115.41%[2]Within 15% of the nominal value.[2]
Precision (Intra-day) ≤ 12.03%[2]< 15%[2]
Precision (Inter-day) Typically < 15%< 15%
Matrix Effects Less susceptible to ion suppression/enhancement.[2]Can be prone to matrix effects, requiring careful validation.[2]
Sample Throughput Generally lower due to longer run times and sample preparation.[2]Higher throughput is achievable with faster chromatography.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific applications.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust technique for analyzing volatile and semi-volatile compounds.[1] For 2,2-dimethylsuccinic acid, a derivatization step is necessary to increase its volatility.[1]

1. Sample Preparation (General):

  • For solid samples, accurately weigh 1-10 mg of the sample into a reaction vial.[1]

  • For liquid samples, perform an appropriate extraction (e.g., liquid-liquid or solid-phase extraction) to isolate acidic components.[1]

  • Dry the extract completely under a stream of nitrogen.[1]

2. Derivatization (Silylation):

  • Reconstitute the dried extract in a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Heat the mixture to ensure complete derivatization.[2]

3. GC-MS Analysis:

  • GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm.[2]

  • Oven Program: Start at an appropriate initial temperature, then ramp to a final temperature to ensure separation of components.[2]

  • Carrier Gas: Helium.[2]

  • Injection Mode: Splitless.[2]

  • MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and specificity, making it suitable for analyzing non-volatile compounds in complex matrices.[1]

1. Sample Preparation (for Plasma/Serum):

  • Protein Precipitation: Precipitate proteins in plasma or serum samples using a cold organic solvent like acetonitrile.[2]

  • Centrifuge the sample to pellet the precipitated proteins.[2]

  • Dilute the supernatant before injection.[2]

2. Chromatographic Separation:

  • LC Column: A C18 reversed-phase column is commonly used.[2]

  • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small percentage of an acid such as formic acid to improve peak shape.[2]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[2]

3. MS/MS Detection:

  • Ionization: Electrospray Ionization (ESI), usually in negative ion mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for 2,2-dimethylsuccinic acid and its internal standard.[1][2]

Visualizing the Analytical Workflow

To better understand the process of validating an analytical method, the following diagram illustrates a typical workflow.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Method Implementation validation_report->end

A typical workflow for analytical method validation.

This diagram outlines the sequential steps involved in validating an analytical method to ensure it is suitable for its intended purpose.

References

A Comparative Guide to the Characterization of 2,2-Dimethylsuccinic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the characteristics of bifunctional molecules is paramount for the synthesis of novel compounds. This guide provides a comprehensive comparison of 2,2-dimethylsuccinic anhydride and its derivatives with related cyclic anhydrides, supported by experimental data.

Physicochemical Properties: A Comparative Overview

The introduction of gem-dimethyl groups on the succinic anhydride scaffold significantly influences its physical properties. Below is a comparative table of key physicochemical data for this compound and its common alternatives.

PropertyThis compoundSuccinic AnhydrideGlutaric Anhydride
Molecular Formula C₆H₈O₃[1][2]C₄H₄O₃[3]C₅H₆O₃
Molecular Weight 128.13 g/mol [1][2]100.07 g/mol [3]114.10 g/mol
Melting Point 29-31 °C[4]119-122 °C55-57 °C
Boiling Point 219-220 °C[4]261 °C[3]287 °C
Appearance White solid or colorless liquidColorless needles or white solid[3]White solid

Synthesis of this compound and Its Derivatives

The primary route to this compound is through the dehydration of 2,2-dimethylsuccinic acid, typically using a dehydrating agent like acetic anhydride. This versatile intermediate can then be readily converted into a variety of ester and amide derivatives.

Experimental Protocols

1. Synthesis of this compound

  • Materials: 2,2-dimethylsuccinic acid, acetic anhydride.

  • Procedure: A mixture of 2,2-dimethylsuccinic acid and acetic anhydride is heated under reflux. After the reaction is complete, excess acetic acid and acetic anhydride are removed under reduced pressure. The crude product is then purified by vacuum distillation.

2. Synthesis of Dimethyl 2,2-Dimethylsuccinate

  • Materials: 2,2-dimethylsuccinic acid, dry methanol, concentrated sulfuric acid.

  • Procedure: 2,2-dimethylsuccinic acid is dissolved in dry methanol with a catalytic amount of concentrated sulfuric acid. The solution is refluxed for several hours. After cooling, the mixture is concentrated, redissolved in an organic solvent, washed with a basic solution and brine, and then dried. The solvent is evaporated to yield the diester.

3. Synthesis of N-Substituted 2,2-Dimethylsuccinimides

  • Materials: this compound, primary amine.

  • Procedure: this compound is reacted with a primary amine in a suitable solvent at room temperature. The resulting amic acid is then cyclized to the corresponding succinimide, often by heating.

Reactivity and Comparative Performance

The reactivity of cyclic anhydrides is a critical factor in their application. The gem-dimethyl substitution in this compound introduces steric hindrance that can affect its reaction rates compared to unsubstituted anhydrides.

Hydrolysis Rates
Esterification and Amidation Reactions

In reactions with alcohols and amines, this compound serves as an effective acylating agent. It is a key building block in the synthesis of the HIV maturation inhibitor Bevirimat, where it reacts with a hydroxyl group on the betulinic acid scaffold.[7][8] The reaction is typically carried out in the presence of a base such as pyridine and a catalyst like 4-dimethylaminopyridine (DMAP).[8][9]

While direct quantitative comparisons of reaction yields under identical conditions are sparse, the successful synthesis of numerous derivatives demonstrates its utility. The steric hindrance from the gem-dimethyl groups may necessitate slightly more forcing reaction conditions (e.g., longer reaction times or higher temperatures) compared to succinic anhydride to achieve comparable yields.

Spectroscopic Characterization

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide definitive structural information.

Table of ¹H NMR Data (CDCl₃)

CompoundChemical Shift (δ) and Multiplicity
This compound ~2.85 ppm (s, 2H, -CH₂-), ~1.35 ppm (s, 6H, -C(CH₃)₂)
Succinic Anhydride ~2.98 ppm (s, 4H, -CH₂CH₂-)

Table of ¹³C NMR Data (CDCl₃)

CompoundChemical Shift (δ)
This compound ~175.0 (C=O), ~45.0 (-C(CH₃)₂), ~38.0 (-CH₂-), ~24.0 (-CH₃)
Succinic Anhydride ~170.0 (C=O), ~28.9 (-CH₂-)

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching bands.

Table of IR Carbonyl Stretching Frequencies (cm⁻¹)

CompoundSymmetric C=O StretchAsymmetric C=O Stretch
This compound ~1780~1860
Succinic Anhydride ~1782~1865

The positions of these bands are characteristic of the five-membered anhydride ring. Upon derivatization to an ester or amide, these characteristic peaks will be replaced by the corresponding carbonyl absorptions for those functional groups.

Application in Drug Synthesis: The Bevirimat Example

A significant application of this compound is in the synthesis of Bevirimat, an HIV maturation inhibitor.[7] The anhydride is used to introduce the 3,3-dimethylsuccinyl moiety to the 3-hydroxyl group of betulinic acid.

Synthetic Workflow and Mechanism

The following diagrams illustrate the general synthetic routes for this compound derivatives and its specific application in the synthesis of Bevirimat.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions 2_2_DMA 2,2-Dimethylsuccinic Acid Dehydration Dehydration (e.g., Acetic Anhydride) 2_2_DMA->Dehydration Anhydride 2,2-Dimethylsuccinic Anhydride Dehydration->Anhydride Ester Ester Derivative Anhydride->Ester Amide Amide/Imide Derivative Anhydride->Amide Alcohol Alcohol (R-OH) Alcohol->Ester Amine Amine (R-NH₂) Amine->Amide

General synthetic routes for this compound and its derivatives.

Bevirimat_Synthesis Betulinic_Acid Betulinic Acid Reaction Esterification (Pyridine, DMAP) Betulinic_Acid->Reaction Anhydride 2,2-Dimethylsuccinic Anhydride Anhydride->Reaction Bevirimat Bevirimat Reaction->Bevirimat

Role of this compound in the synthesis of Bevirimat.

References

Spectral Analysis of 2,2-Dimethylsuccinic Anhydride: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry and drug development, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the chemical environment of atoms within a molecule. This guide provides a comprehensive analysis of the 1H and 13C NMR spectra of 2,2-dimethylsuccinic anhydride, a key building block in various synthetic pathways.

To offer a clearer perspective on the influence of substitution patterns on spectral features, this guide presents a comparative analysis with its constitutional isomer, 2,3-dimethylsuccinic anhydride, and the parent compound, succinic anhydride. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for researchers and scientists in identifying and characterizing these important chemical entities.

Comparative NMR Data Analysis

The 1H and 13C NMR spectral data for this compound and its comparators were acquired in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Spectral Data Comparison

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 2.74s2H-CH2-
1.35s6H-C(CH3)2
2,3-Dimethylsuccinic anhydride (meso) ~2.9m2H-CH(CH3)-
~1.3d6H-CH(CH3)-
Succinic anhydride 2.99s4H-CH2-CH2-

Table 2: 13C NMR Spectral Data Comparison

CompoundChemical Shift (δ, ppm)Assignment
This compound 175.8C=O
42.9-C (CH3)2
36.4-C H2-
23.9-C(C H3)2
2,3-Dimethylsuccinic anhydride (meso) ~175C=O
~40-C H(CH3)-
~14-CH(C H3)-
Succinic anhydride 172.6C=O
29.5-CH2-

Experimental Protocols

The following provides a generalized methodology for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3).

  • The solution was transferred into a standard 5 mm NMR tube.

1H NMR Spectroscopy:

  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: CDCl3.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 3.98 s

    • Spectral width: 20.5 ppm

13C NMR Spectroscopy:

  • Instrument: A 100 MHz NMR spectrometer.

  • Solvent: CDCl3.

  • Reference: CDCl3 at 77.16 ppm.

  • Acquisition Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.36 s

    • Spectral width: 238.8 ppm

Structural and Signaling Visualization

The chemical structure of this compound and the corresponding NMR signal assignments are depicted in the following diagrams.

G cluster_0 This compound C1 C1 (δ=175.8) O2 O C1->O2 = C3 C2 (δ=42.9) O2->C3 C4 C3 (δ=36.4) C3->C4 C7 C5 (δ=23.9) C3->C7 C8 C6 (δ=23.9) C3->C8 C5 C4 (δ=175.8) C4->C5 H1 H (δ=2.74) C4->H1 O6 O C5->O6 = O6->C1 H2 H (δ=1.35) C7->H2 C8->H2

Caption: Chemical structure of this compound with 13C and 1H NMR chemical shift assignments.

The following diagram illustrates the workflow for NMR spectral analysis.

G cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in CDCl3) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation & Comparison E->F

Caption: A generalized workflow for acquiring and analyzing NMR spectra of small organic molecules.

A Comparative Analysis of the Thermal Stability of Substituted Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of chemical intermediates is paramount for ensuring the safety, efficacy, and shelf-life of final products. Succinic anhydrides, a class of compounds widely used as reagents in the synthesis of pharmaceuticals, polymers, and other fine chemicals, exhibit varying degrees of thermal stability depending on the nature of the substituents on the succinic anhydride ring. This guide provides an objective comparison of the thermal stability of different substituted succinic anhydrides, supported by available experimental data, and outlines the methodologies used for these assessments.

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For substituted succinic anhydrides, this is a critical parameter that can influence reaction conditions, storage, and handling protocols. The introduction of different functional groups onto the succinic anhydride moiety can significantly alter its thermal properties.

Comparative Thermal Stability Data

The thermal stability of organic compounds is most commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition is a key metric derived from TGA, indicating the temperature at which the material starts to degrade.

CompoundSubstituent(s)Decomposition Temperature (°C)Method/Notes
Succinic Anhydride Unsubstituted~352 - 502Gas-phase thermal decomposition study.[1] Emits acrid smoke and irritating fumes upon heating to decomposition.[2] Boiling point is 261 °C.[3][4]
2,3-Dimethylsuccinic Anhydride 2,3-Dimethyl~357 - 497Gas-phase thermal decomposition study.[1]
Maleic Anhydride Unsaturated RingOnset: ~61, Max degradation: ~150TGA data.[5] As an unsaturated analog, it exhibits lower thermal stability compared to its saturated counterpart, succinic anhydride. Its boiling point is 200 °C.
Poly(alkylene succinate)s Polymer BackboneOnset: ~200TGA of polymers where succinic anhydride is a potential degradation product. This provides an indirect measure of the stability of the succinate linkage.[6][7]

Factors Influencing Thermal Stability

The thermal stability of substituted succinic anhydrides is influenced by several factors related to their molecular structure:

  • Inductive Effects: Electron-withdrawing substituents can weaken the bonds within the anhydride ring, potentially lowering the decomposition temperature. Conversely, electron-donating groups may enhance stability.

  • Steric Effects: Bulky substituents can introduce ring strain, which may lower the energy barrier for decomposition.

  • Resonance and Conjugation: The presence of double bonds, as in maleic anhydride, allows for resonance stabilization of the molecule but can also provide alternative, lower-energy decomposition pathways, leading to reduced thermal stability compared to the saturated succinic anhydride.

Experimental Protocols

The determination of thermal stability is crucial for the safe handling and application of substituted succinic anhydrides. Thermogravimetric Analysis (TGA) is the standard method employed for this purpose.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition temperature of a substituted succinic anhydride.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., aluminum or platinum)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the substituted succinic anhydride is placed into a TGA sample pan.

  • Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 600 °C).

  • Data Acquisition: The TGA instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability indicators:

    • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

The following diagram illustrates a general workflow for evaluating the thermal stability of substituted succinic anhydrides.

G cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 Data Analysis start Start weigh Weigh Substituted Succinic Anhydride (5-10 mg) start->weigh place Place Sample in TGA Pan weigh->place load Load Sample into TGA place->load purge Purge with Inert Gas (e.g., N2) load->purge heat Heat at a Constant Rate (e.g., 10 °C/min) purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine Tonset and Tmax plot->determine compare Compare Thermal Stability determine->compare end end compare->end End

Workflow for Thermal Stability Analysis using TGA.

Thermal Decomposition Pathway

The thermal decomposition of succinic anhydrides can proceed through various pathways, often involving the elimination of small molecules like carbon dioxide (CO2) and carbon monoxide (CO). The specific products can vary depending on the substituents and the decomposition conditions. For unsubstituted succinic anhydride, gas-phase decomposition has been shown to yield CO, CO2, and ethene. For substituted derivatives like 2,3-dimethylsuccinic anhydride, the products include CO, CO2, butene, and methane, indicating a more complex fragmentation pattern.[1]

A simplified, generalized decomposition pathway for a substituted succinic anhydride is illustrated below.

G cluster_products Potential Products sub_anhydride Substituted Succinic Anhydride heat Heat (Δ) sub_anhydride->heat intermediate Unstable Intermediate(s) heat->intermediate products Decomposition Products intermediate->products co2 CO2 products->co2 co CO products->co alkene Alkene/Other Hydrocarbons products->alkene char Char products->char

Generalized Thermal Decomposition Pathway.

References

Isomeric Effects in the Photolysis of Dimethylsuccinic Anhydrides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The photochemical behavior of cyclic anhydrides is of significant interest in understanding fundamental photochemical reaction mechanisms. This guide provides a comparative analysis of the gas-phase photolysis of the cis and trans isomers of 2,3-dimethylsuccinic anhydride, drawing upon experimental data to elucidate the influence of stereochemistry on the reaction pathways and product distributions.

Product Distribution Analysis

The photolysis of both cis- and trans-2,3-dimethylsuccinic anhydride at wavelengths of 230 nm and 250 nm yields carbon monoxide (CO), carbon dioxide (CO₂), and a mixture of cis- and trans-butene-2. A key observation is the lack of stereochemical retention from the starting anhydride isomer to the resulting butene-2 product. In all cases, trans-butene-2 is the major olefin product.[1][2]

A notable difference between the photolysis at the two wavelengths is the efficiency of butene-2 formation. The decomposition is "cleaner" at 230 nm, with a smaller stoichiometric deficit of butene-2 compared to the photolysis at 250 nm.[2] For both isomers, the yields of CO and CO₂ are consistently equimolar.[1][2]

Table 1: Product Ratios in the Photolysis of 2,3-Dimethylsuccinic Anhydride Isomers

Starting IsomerWavelength (nm)CO/CO₂ RatioButene-2/CO₂ Ratiotrans-Butene-2 / cis-Butene-2 Ratio
cis250~1.0~0.6> 1
cis230~1.0~0.9> 1
trans250~1.0~0.6> 1
trans230~1.0~0.9> 1

Note: The butene-2/CO₂ ratios are approximate, reflecting stoichiometric deficits of about 40% at 250 nm and 10% at 230 nm.[2]

Proposed Photochemical Reaction Pathway

The photolysis is thought to proceed through the formation of a biradical intermediate after the initial photoexcitation and subsequent loss of CO and CO₂. The lack of stereochemical retention in the butene-2 product suggests that this biradical has a sufficient lifetime to undergo rotation around the central carbon-carbon bond before cyclizing to form the final olefin product. The preference for the more stable trans-butene-2 isomer is consistent with this proposed mechanism.

G cluster_excitation Photochemical Excitation cluster_decomposition Decomposition cis_anhydride cis-2,3-Dimethylsuccinic Anhydride excited_state Excited State Anhydride cis_anhydride->excited_state hν (230/250 nm) trans_anhydride trans-2,3-Dimethylsuccinic Anhydride trans_anhydride->excited_state hν (230/250 nm) biradical Biradical Intermediate excited_state->biradical co_co2 CO + CO₂ excited_state->co_co2 cis_butene cis-Butene-2 biradical->cis_butene trans_butene trans-Butene-2 biradical->trans_butene

Figure 1. Proposed photochemical decomposition pathway for dimethylsuccinic anhydride isomers.

Experimental Protocols

The following is a summary of the experimental methodology employed for the gas-phase photolysis of 2,3-dimethylsuccinic anhydride isomers.

1. Sample Preparation:

  • cis-2,3-Dimethylsuccinic anhydride was prepared from meso-2,3-dimethylsuccinic acid.

  • trans-2,3-Dimethylsuccinic anhydride was prepared from a racemic mixture of D- and L-2,3-dimethylsuccinic acids.

2. Photolysis Setup:

  • A conventional high-vacuum system was used.

  • Photolyses were conducted in cylindrical Pyrex vessels.

  • The light source was an unfiltered medium-pressure mercury lamp.

  • Specific wavelengths (230 nm and 250 nm) were isolated using a monochromator.

3. Product Analysis:

  • The reaction products were collected and separated by gas chromatography.

  • Product identification and quantification were performed using a mass spectrometer and a flame ionization detector.

G cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Product Analysis start Meso/Racemic 2,3-Dimethylsuccinic Acid anhydride cis/trans-2,3-Dimethylsuccinic Anhydride start->anhydride Dehydration vessel Introduction into Pyrex Reaction Vessel anhydride->vessel irradiation Irradiation (230 nm or 250 nm) vessel->irradiation collection Product Collection irradiation->collection gcms Gas Chromatography- Mass Spectrometry (GC-MS) collection->gcms quant Quantification gcms->quant

References

A Researcher's Guide to the Analytical Cross-Validation of 2,2-Dimethylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,2-Dimethylsuccinic anhydride is critical for ensuring data integrity in a variety of applications, from synthesis quality control to metabolic studies. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate method is paramount for achieving reliable and reproducible results.

Performance Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of this compound, or its hydrolyzed form 2,2-Dimethylsuccinic acid, depends on several factors including the required sensitivity, the sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of these validated methods.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required (e.g., silylation) to enhance volatility.Can be analyzed directly, though derivatization can improve sensitivity.[1]
Linearity (R²) ≥ 0.998[1]> 0.99[1]
Limit of Detection (LOD) Low µg/mL to ng/mL range.[1]Can reach femtogram (fg) levels with appropriate derivatization.[1]
Limit of Quantification (LOQ) µg/mL to ng/mL range.[1]Can reach femtogram (fg) levels with appropriate derivatization.[1]
Accuracy 80.23–115.41%[1]Within 15% of the nominal value.[1]
Precision (Intra-day %RSD) ≤ 12.03%[1]< 15%[1]
Matrix Effects Less susceptible to ion suppression or enhancement.[1]Can be prone to matrix effects, necessitating careful validation.[1]
Sample Throughput Generally lower due to longer run times and sample preparation.[1]Higher throughput is achievable with faster chromatography.[1]

Experimental Workflows

The analytical workflow for both GC-MS and LC-MS/MS involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical workflow for the quantification of this compound/acid.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification

A typical workflow for the analytical determination of this compound/acid.

Detailed Experimental Protocols

The following are generalized protocols for the analysis of this compound/acid using GC-MS and LC-MS/MS. These may require optimization for specific matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound typically requires a derivatization step to increase the volatility and thermal stability of the analyte.

  • Sample Preparation & Derivatization :

    • An appropriate internal standard is added to the sample.

    • The sample is subjected to an extraction procedure (e.g., liquid-liquid extraction).

    • The extract is dried down.

    • The dried extract is reconstituted in a derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • The mixture is heated to ensure complete derivatization.[1]

  • GC-MS Analysis :

    • GC Column : A DB-5MS (or equivalent) column with dimensions of 30 m x 0.25 mm, 0.25 µm is commonly used.[1]

    • Oven Program : An initial temperature is held, then ramped to a final temperature to achieve separation.[1]

    • Carrier Gas : Helium is typically used.[1]

    • Injection Mode : Splitless injection is often employed for trace analysis.[1]

    • MS Detection : Electron Ionization (EI) is used, with the mass spectrometer operating in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1]

The logical progression for a successful GC-MS analysis is outlined in the diagram below.

GC-MS Protocol Logic Start Start: Sample with Internal Standard Extraction Liquid-Liquid Extraction Start->Extraction DryDown Dry Down Extract Extraction->DryDown Derivatize Silylation (e.g., BSTFA) DryDown->Derivatize GC_Inject GC Injection (Splitless) Derivatize->GC_Inject GC_Separate Separation on DB-5MS Column GC_Inject->GC_Separate MS_Detect EI Detection (SIM/Scan) GC_Separate->MS_Detect End End: Data Analysis MS_Detect->End

Logical flow of the GC-MS analytical protocol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS can often be performed without derivatization, offering a more direct and potentially faster analysis.

  • Sample Preparation :

    • For biological samples, a protein precipitation step (e.g., with acetonitrile) is performed, followed by centrifugation to pellet the proteins.[1]

    • The resulting supernatant is diluted prior to injection.[1]

  • Chromatographic Separation :

    • LC Column : A C18 reversed-phase column is commonly utilized.[1]

    • Mobile Phase : A gradient of water and acetonitrile, both containing a small percentage of an acid like formic acid to improve peak shape, is typical.[1]

    • Flow Rate : A flow rate in the range of 0.2-0.5 mL/min is generally used.[1]

  • MS/MS Detection :

    • Ionization : Electrospray Ionization (ESI), usually in negative ion mode, is employed.[1]

    • Scan Type : Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both 2,2-Dimethylsuccinic acid and its internal standard, providing high selectivity and sensitivity.[1]

References

Efficacy of 2,2-Dimethylsuccinic Anhydride as a Cross-Linking Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical determinant of experimental success. This guide provides a comparative analysis of 2,2-Dimethylsuccinic anhydride as a cross-linking agent against other commonly used alternatives, supported by available data and experimental protocols.

This compound belongs to the class of anhydride-based cross-linkers, which react with primary amino groups (like the side chain of lysine residues in proteins) to form a stable amide bond. This reaction results in the "opening" of the anhydride ring, creating a new carboxylic acid group. The gem-dimethyl group on the succinic anhydride ring can influence its reactivity and the properties of the resulting cross-linked material due to steric effects and increased hydrophobicity.

Comparison with Other Cross-Linking Agents

This section compares the anticipated performance of this compound with two widely used cross-linking agents: Glutaraldehyde and a generic N-hydroxysuccinimide (NHS)-ester cross-linker, Disuccinimidyl suberate (DSS). While direct comparative experimental data for this compound is limited, its performance can be inferred from the known chemistry of succinic anhydrides.

Table 1: Comparison of Cross-Linking Agent Characteristics

FeatureThis compoundGlutaraldehydeDisuccinimidyl suberate (DSS)
Reactive Groups AnhydrideAldehydeN-hydroxysuccinimide (NHS) ester
Target Functional Groups Primary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)
Reaction pH Neutral to slightly alkaline (pH 7-9)Neutral to slightly alkaline (pH 7-8)Neutral to slightly alkaline (pH 7-9)
Reaction Product Amide bond, free carboxyl groupSchiff base, complex adductsStable amide bond
Spacer Arm Length ~5 Å~7.5 Å11.4 Å
Cleavability Non-cleavableNon-cleavableNon-cleavable
Cell Permeability Expected to be permeablePermeablePermeable
Key Advantages Introduces a carboxyl group for further modification, gem-dimethyl group may increase stability.High cross-linking efficiency.[1]Forms highly stable amide bonds.[2]
Key Disadvantages Potentially slower reaction kinetics compared to NHS-esters, limited direct comparative data.Can cause protein polymerization and cytotoxicity.[3][4]Susceptible to hydrolysis.[2]

Table 2: Performance Comparison

Performance MetricThis compound (Expected)GlutaraldehydeDisuccinimidyl suberate (DSS)
Cross-Linking Efficiency Moderate to HighVery High[1]High
Stability of Cross-Link High (Amide bond)High (Complex and stable)Very High (Amide bond)
Specificity High for primary aminesLess specific, can polymerize proteinsHigh for primary amines
Biocompatibility Likely good, but requires specific testingPoor, cytotoxic[3][4]Moderate, hydrolysis can lower pH
Effect on Mechanical Properties Expected to increase stiffness and strengthSignificantly increases stiffness and strength[1][5]Increases stiffness and strength[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that the protocol for this compound is a general procedure for anhydride cross-linkers and may require optimization.

Protocol 1: Protein Cross-Linking with this compound

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or desalting column

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be determined based on the desired final molar excess.

  • To the protein solution (typically 1-10 mg/mL), add the desired molar excess of the this compound stock solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The optimal time and temperature should be determined empirically.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Remove excess cross-linker and by-products by dialysis against a suitable buffer or by using a desalting column.

  • Analyze the cross-linked products using SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol 2: Protein Cross-Linking with Glutaraldehyde[7]

Materials:

  • Protein of interest in a suitable buffer (e.g., HEPES or PBS, pH 7.5-8.0)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare a fresh working solution of glutaraldehyde in the reaction buffer.

  • Add the glutaraldehyde solution to the protein sample to a final concentration of 0.1% - 2.5% (v/v).

  • Incubate the reaction mixture for 15-60 minutes at room temperature.

  • Stop the reaction by adding the quenching solution.

  • Analyze the cross-linked products.

Protocol 3: Protein Cross-Linking with Disuccinimidyl Suberate (DSS)[2]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DSS

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare a stock solution of DSS in anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 50-fold molar excess of the DSS stock solution to the protein sample.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Remove non-reacted DSS by dialysis or gel filtration.

  • Analyze the cross-linked products.

Visualizations

Reaction Mechanisms and Workflows

Crosslinking_Reaction_Mechanism cluster_DMSA This compound cluster_GA Glutaraldehyde cluster_DSS Disuccinimidyl Suberate (DSS) DMSA 2,2-Dimethylsuccinic Anhydride DMSA_Complex Acyl-Amine Intermediate DMSA->DMSA_Complex Protein_NH2_DMSA Protein-NH2 Protein_NH2_DMSA->DMSA_Complex Nucleophilic Attack DMSA_Product Cross-linked Protein (Amide Bond + COOH) DMSA_Complex->DMSA_Product Ring Opening GA Glutaraldehyde Schiff_Base Schiff Base GA->Schiff_Base Protein_NH2_GA Protein-NH2 Protein_NH2_GA->Schiff_Base Condensation GA_Product Cross-linked Protein (Complex Adducts) Schiff_Base->GA_Product Further Reactions DSS DSS NHS_Ester_Complex NHS-Ester Intermediate DSS->NHS_Ester_Complex Protein_NH2_DSS Protein-NH2 Protein_NH2_DSS->NHS_Ester_Complex Nucleophilic Acyl Substitution DSS_Product Cross-linked Protein (Amide Bond) NHS_Ester_Complex->DSS_Product NHS release

Caption: Reaction mechanisms of different cross-linking agents with primary amines.

Experimental_Workflow start Start: Prepare Protein Sample and Cross-linker Solution reaction Incubate Reaction Mixture (Time and Temperature Dependent) start->reaction Add Cross-linker quench Quench Reaction (e.g., with Tris or Glycine) reaction->quench Stop Reaction purify Purify Cross-linked Product (Dialysis or Desalting) quench->purify Remove Excess Reagents analysis Analyze Products (SDS-PAGE, Mass Spectrometry, etc.) purify->analysis Characterize Products

Caption: General experimental workflow for protein cross-linking.

Logical_Relationship Crosslinker Cross-linker Choice Properties Desired Properties (e.g., Biocompatibility, Mechanical Strength) Crosslinker->Properties influences Application Application (e.g., Drug Delivery, Tissue Engineering) Application->Properties requires Properties->Crosslinker guides selection of

Caption: Logical relationship between application, desired properties, and cross-linker selection.

References

Hydrolysis of 2,2-Dimethylsuccinic Anhydride: A Comparative Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reaction kinetics of 2,2-Dimethylsuccinic anhydride hydrolysis reveals a fascinating interplay of steric and electronic effects that govern its stability and reactivity. This guide provides a comparative analysis of its hydrolysis relative to other succinic anhydride derivatives, supported by established kinetic principles and detailed experimental protocols for researchers, scientists, and drug development professionals.

The hydrolysis of cyclic anhydrides, such as this compound, is a fundamental reaction in organic chemistry with significant implications in fields ranging from drug delivery to polymer science. The rate of this ring-opening reaction to form the corresponding dicarboxylic acid is critically influenced by the substitution pattern on the anhydride ring. This guide focuses on the kinetic analysis of this compound hydrolysis in comparison to the unsubstituted succinic anhydride and the highly substituted tetramethylsuccinic anhydride.

Comparative Analysis of Hydrolysis Rates

While specific kinetic data for the hydrolysis of this compound is not extensively available in publicly accessible literature, a comparative analysis can be drawn from studies on related compounds and the fundamental principles of reaction kinetics. The primary factor governing the relative hydrolysis rates of these succinic anhydride derivatives is steric hindrance.

Bulky substituents near the carbonyl carbons can impede the approach of a water molecule, which acts as the nucleophile in the hydrolysis reaction, thereby slowing down the rate of reaction.[1] Conversely, the absence of substituents or the presence of smaller groups allows for easier access to the electrophilic carbonyl centers, leading to a faster hydrolysis rate.

Based on this principle, the expected order of hydrolysis rates for the three anhydrides is as follows:

Succinic Anhydride > this compound > Tetramethylsuccinic Anhydride

  • Succinic Anhydride: With no substituents on the ring, the carbonyl carbons are readily accessible to nucleophilic attack by water, resulting in the fastest hydrolysis rate among the three.

  • This compound: The two methyl groups on one of the α-carbons introduce significant steric hindrance compared to the unsubstituted ring. This bulkiness shields one of the carbonyl groups, making it more difficult for water to attack, thus leading to a slower hydrolysis rate than succinic anhydride.

  • Tetramethylsuccinic Anhydride: The presence of four methyl groups, two on each α-carbon, creates the most sterically hindered environment around both carbonyl carbons. This substantial steric bulk severely restricts the approach of water molecules, resulting in the slowest hydrolysis rate of the three compounds.

This qualitative comparison is supported by studies on the hydrolysis of succinic and tetramethylsuccinic anhydrides, which have demonstrated the significant rate-retarding effect of methyl substitution.

Quantitative Data Comparison

The following table summarizes representative kinetic data for the hydrolysis of succinic anhydride and tetramethylsuccinic anhydride, illustrating the impact of methyl substitution. It is important to note that direct quantitative data for this compound is not available in the cited literature, and its relative rate is inferred from the established principles of steric effects.

Anhydride DerivativeStructureRelative Hydrolysis RateFactors Influencing Rate
Succinic Anhydride
alt text
FastestUnhindered access to carbonyl carbons.
This compound
alt text
IntermediateSteric hindrance from two methyl groups on one α-carbon.
Tetramethylsuccinic Anhydride
alt text
SlowestSignificant steric hindrance from four methyl groups on both α-carbons.

Experimental Protocols

The study of anhydride hydrolysis kinetics typically involves monitoring the disappearance of the anhydride or the appearance of the carboxylic acid product over time. Two common and effective methods for this are pH-stat titration and Fourier-Transform Infrared (FT-IR) spectroscopy.[1]

pH-Stat Titration Method

This method relies on the production of a carboxylic acid during hydrolysis, which causes a decrease in the pH of the reaction mixture. A pH-stat instrument automatically adds a standardized base solution to maintain a constant pH. The rate of hydrolysis is then determined from the rate of consumption of the titrant.

Materials:

  • Succinic anhydride derivative

  • pH-stat or autotitrator

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Solvent (e.g., deionized water, or a mixed aqueous-organic solvent for less soluble anhydrides)

Procedure:

  • Calibrate the pH electrode of the pH-stat at the desired reaction temperature.

  • Place a known volume of the solvent in the thermostated reaction vessel.

  • Set the desired constant pH value on the pH-stat.

  • Add a known amount of the succinic anhydride derivative to the solvent to initiate the reaction.

  • Start the pH-stat titration. The instrument will record the volume of NaOH solution added over time to neutralize the formed carboxylic acid.

  • Continue the measurement until the reaction is complete (i.e., the rate of base addition becomes negligible).

  • The concentration of the anhydride at any time 't' can be calculated from the volume of NaOH consumed.

  • Plot the concentration of the anhydride versus time to determine the reaction order and the rate constant.

Fourier-Transform Infrared (FT-IR) Spectroscopy Method

FT-IR spectroscopy is a powerful technique for monitoring the hydrolysis reaction in real-time by observing changes in the characteristic infrared absorption bands of the anhydride and the carboxylic acid. The disappearance of the anhydride's characteristic carbonyl stretching bands (typically around 1860 and 1780 cm⁻¹) can be monitored to determine the reaction rate.[1]

Materials:

  • Succinic anhydride derivative

  • FT-IR spectrometer, preferably with an in-situ probe (e.g., ATR probe)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Solvent transparent in the mid-IR region of interest

Procedure:

  • Dissolve a known concentration of the succinic anhydride derivative in the solvent within the thermostated reaction vessel.

  • If using an in-situ probe, immerse it in the reaction mixture.

  • Acquire a background spectrum of the solvent at the reaction temperature.

  • Initiate the hydrolysis by adding a known amount of water.

  • Record FT-IR spectra at regular time intervals.

  • The concentration of the anhydride at each time point can be determined by measuring the absorbance of one of its characteristic carbonyl peaks and using a pre-established calibration curve.

  • Plot the anhydride concentration versus time to calculate the rate constant.

Signaling Pathways and Experimental Workflows

The hydrolysis of succinic anhydrides proceeds through a nucleophilic acyl substitution mechanism. The general pathway and a typical experimental workflow for a kinetic study are illustrated below.

Hydrolysis_Mechanism Anhydride Succinic Anhydride Derivative Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Water Water (H₂O) Water->Intermediate Acid Dicarboxylic Acid Intermediate->Acid Ring Opening

Caption: General mechanism for the hydrolysis of a succinic anhydride derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Anhydride Solution B Set Reaction Temperature A->B C Initiate Hydrolysis B->C D Monitor Reaction Progress (pH-stat or FT-IR) C->D E Collect Time-course Data D->E F Calculate Concentrations E->F G Determine Rate Constant F->G

Caption: A typical experimental workflow for a kinetic study of anhydride hydrolysis.

References

Quantifying the Purity of 2,2-Dimethylsuccinic Anhydride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of polymers, resins, and pharmaceuticals, 2,2-dimethylsuccinic anhydride is a key building block, and the presence of impurities can have significant consequences on the outcome of a reaction, potentially affecting yield, product quality, and in a pharmaceutical context, safety.[1] This guide provides a comparative overview of analytical methods for quantifying the purity of this compound, with a primary focus on Gas Chromatography (GC). We will also explore alternative techniques and provide supporting experimental data to assist in method selection and implementation.

Comparison of Analytical Methodologies

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound.[1] However, other methods such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry also offer viable approaches for purity determination.[1][2] The choice of method will depend on factors such as the nature of potential impurities, required sensitivity, and available instrumentation.[3]

A summary of the performance characteristics of these methods is presented below:

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Titrimetry
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a mobile and stationary phase.[2]Signal intensity is directly proportional to the number of atomic nuclei.[2]Neutralization of the analyte with a standard solution.[2]
Primary Use Quantification of volatile and semi-volatile impurities and the main component.[1][2]Quantification of the main component and non-volatile impurities.[1][2]Absolute purity determination without a specific reference standard for the analyte.[1][2]Assay of the total anhydride content.[2]
Derivatization Often recommended to enhance volatility and thermal stability.[1][3]Generally not required.Not required.Not required.
Typical Linearity (r²) > 0.999[2]> 0.999[2]Not Applicable (Direct Method)[2]Not Applicable (Direct Method)[2]
Limit of Detection (LOD) Method dependent, can be in the low µg/mL to ng/mL range.[3]Typically in the ng/mL range.Dependent on the concentration and spectrometer sensitivity.Generally in the mg range.
Precision (RSD) Typically < 15%[3]Typically < 2%High precision, often < 1%High precision, often < 1%
Throughput Moderate, can be lower due to sample preparation and run times.[3]High throughput is achievable.[3]Lower throughput due to longer acquisition times for high precision.High throughput for manual titration, can be automated.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific applications.

Gas Chromatography (GC) Method

This method is designed for the quantification of this compound and its potential volatile impurities. To ensure accuracy and prevent on-column degradation, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable form.[1][3]

1. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a catalyst like pyridine.[1]

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[1]

  • Cool the sample to room temperature before injection into the GC.

2. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.[1][3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injection Mode: Splitless or with a suitable split ratio.[3]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.[1]

  • Detector Temperature (FID): 300°C.

  • MS Detection (if used): Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.[1]

3. Quantification:

  • Purity is typically determined using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.[4]

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of this compound and identifying non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

2. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

Potential Impurities

The manufacturing process of this compound can introduce several impurities. A common synthetic route involves the dehydration of 2,2-dimethylsuccinic acid using acetic anhydride.[5] Therefore, potential impurities could include:

  • Unreacted 2,2-dimethylsuccinic acid: The starting material for the synthesis.

  • Acetic anhydride and acetic acid: Reagents and byproducts from the synthesis.[5]

  • Diethyl 2,2-dimethylsuccinate: A potential precursor or side-product from alternative synthetic routes.[1]

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for GC analysis and the logical relationship of the compared analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample add_reagent Add Derivatizing Agent weigh->add_reagent heat Heat at 70°C add_reagent->heat cool Cool to Room Temp. heat->cool inject Inject Sample cool->inject separate Chromatographic Separation inject->separate detect Detection (FID/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Area Normalization) integrate->quantify

GC-MS Experimental Workflow for Purity Analysis.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_other Other Methods Purity_Analysis Purity Analysis of this compound GC Gas Chromatography (GC) Purity_Analysis->GC Volatile Impurities HPLC High-Performance Liquid Chromatography (HPLC) Purity_Analysis->HPLC Non-Volatile Impurities qNMR Quantitative NMR (qNMR) Purity_Analysis->qNMR Absolute Purity Titrimetry Titrimetry Purity_Analysis->Titrimetry Total Anhydride Content

Comparison of Analytical Methods for Purity Determination.

References

Comparison of different synthetic routes to 2,2-Dimethylsuccinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,2-Dimethylsuccinic anhydride is a valuable building block in organic synthesis, notably utilized in the development of specialized polymers and as a key intermediate in the synthesis of pharmaceuticals. This guide provides a comparative overview of the primary synthetic route to this compound, offering experimental data and detailed protocols to aid researchers in its preparation.

Comparison of Synthetic Routes

The most prevalent and well-documented method for the synthesis of this compound is the dehydration of 2,2-dimethylsuccinic acid. This transformation can be achieved using various dehydrating agents. The following table summarizes the quantitative data for the most common method and discusses other potential reagents.

ParameterDehydration with Acetic AnhydrideDehydration with Acetyl ChlorideDehydration with Phosphoryl Chloride
Starting Material 2,2-Dimethylsuccinic Acid2,2-Dimethylsuccinic Acid2,2-Dimethylsuccinic Acid
Yield ~83%[1]High (by analogy to succinic acid)High (by analogy to succinic acid)
Purity >98%[1]Data not availableData not available
Reaction Conditions Reflux at 140°C for 3 hours[1]Gentle reflux for 1.5-2 hours (for succinic acid)[2]Heating until HCl evolution ceases (for succinic acid)[2]
Advantages Readily available reagent, straightforward procedure.[1]Convenient laboratory method.[2]Economical for larger scale synthesis.[2]
Disadvantages Requires vacuum distillation for purification.[1]Corrosive and moisture-sensitive reagent.Vigorous reaction that can foam, requires careful heating.[2]
Boiling Point (°C) 219-220[1]Not applicableNot applicable
Melting Point (°C) 29-31[1]Not applicableNot applicable

Synthetic Pathways

The primary route to this compound involves the intramolecular cyclization of 2,2-dimethylsuccinic acid via dehydration.

G Synthesis of this compound A 2,2-Dimethylsuccinic Acid B This compound A->B Dehydration C Dehydrating Agent (e.g., Acetic Anhydride) C->A

Caption: Dehydration of 2,2-dimethylsuccinic acid.

Experimental Protocols

Dehydration of 2,2-Dimethylsuccinic Acid using Acetic Anhydride[1]

This protocol details the synthesis of this compound from its corresponding dicarboxylic acid using acetic anhydride as the dehydrating agent.

Materials:

  • 2,2-Dimethylsuccinic acid (50 g)

  • Acetic anhydride (70 ml)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride.

  • Heat the mixture to 140°C and maintain it under reflux for 3 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Remove the excess acetic acid and acetic anhydride under reduced pressure.

  • The resulting residue is then purified by vacuum distillation to yield this compound.

Discussion of Alternative Dehydrating Agents

  • Acetyl Chloride: This reagent offers a convenient laboratory-scale synthesis. The reaction with succinic acid is typically carried out by refluxing the mixture until the acid dissolves completely.[2]

  • Phosphoryl Chloride: For a more economical approach, particularly on a larger scale, phosphoryl chloride can be employed. The reaction with succinic acid involves heating the mixture until the evolution of hydrogen chloride gas ceases.[2]

Researchers opting for these alternative reagents should perform initial small-scale experiments to optimize reaction conditions and yields for 2,2-dimethylsuccinic acid. Standard safety precautions for handling corrosive and moisture-sensitive reagents must be strictly followed.

References

A Comparative Performance Analysis of Poly(2,2-Dimethylsuccinic Anhydride) for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the projected performance of polymers derived from 2,2-dimethylsuccinic anhydride against established biodegradable polymers, namely Poly(lactic-co-glycolic acid) (PLGA) and Poly(sebacic acid) (PSA). Due to a lack of extensive published data on poly(this compound), this guide presents a projection of its properties based on the known characteristics of aliphatic polyanhydrides. The inclusion of gem-dimethyl groups on the succinic acid backbone is anticipated to increase hydrophobicity and introduce steric hindrance, likely resulting in a slower degradation rate and more sustained drug release compared to other aliphatic polyanhydrides.

Polyanhydrides are a class of biodegradable polymers recognized for their biocompatibility and surface-eroding properties, which allow for a controlled and sustained release of therapeutic agents.[1] They are particularly advantageous for localized drug delivery.[1] Alternative polymers such as PLGA are widely used due to their tunable degradation rates and biocompatibility, though they typically undergo bulk erosion.[2][3] PSA is a well-studied polyanhydride known for its biocompatibility and near zero-order degradation kinetics.[4]

Comparative Performance Data

The following tables summarize the expected quantitative performance of poly(this compound) in comparison to 50:50 PLGA and PSA.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(this compound) (Projected) 25 - 350.8 - 1.25 - 10
PLGA (50:50) 40 - 501.0 - 2.02 - 5
Poly(sebacic acid) (PSA) 15 - 250.3 - 0.710 - 20
PolymerIn Vitro Degradation (Mass Loss at 4 weeks in PBS, pH 7.4)Drug Release (Cumulative Release of Doxorubicin at 4 weeks)Biocompatibility (Cell Viability %)
Poly(this compound) (Projected) 20 - 30%40 - 50%> 90%
PLGA (50:50) > 95%> 90%> 95%
Poly(sebacic acid) (PSA) 40 - 60%60 - 75%> 90%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Synthesis of Poly(this compound) via Melt Polycondensation

This protocol describes the synthesis of poly(this compound) from its corresponding diacid monomer.

  • Materials: 2,2-Dimethylsuccinic acid, Acetic anhydride, Nitrogen gas, Dichloromethane, Hexane.

  • Procedure:

    • 2,2-Dimethylsuccinic acid is refluxed in excess acetic anhydride for 30 minutes to form a prepolymer of acetic acid-terminated 2,2-dimethylsuccinic acid oligomers.

    • The excess acetic anhydride and the resulting acetic acid are removed under vacuum.

    • The prepolymer is then heated to 180°C under high vacuum ( <1.0 mmHg) for 90-120 minutes to induce melt polycondensation.

    • The resulting polymer is cooled under nitrogen gas.

    • The polymer is dissolved in dichloromethane and purified by precipitation in an excess of hexane.

    • The purified polymer is dried under vacuum at room temperature.

2. In Vitro Degradation Study

This protocol outlines the procedure for assessing the in vitro degradation of the polymer.

  • Materials: Polymer discs (10 mm diameter, 1 mm thickness), Phosphate-buffered saline (PBS, pH 7.4), 37°C incubator, Analytical balance, Scanning Electron Microscope (SEM).

  • Procedure:

    • Pre-weighed dry polymer discs are placed in vials containing 10 mL of PBS.

    • The vials are incubated at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 1, 2, 4, 6, and 8 weeks), samples are removed from the PBS.

    • The samples are rinsed with deionized water and dried under vacuum to a constant weight.

    • Mass loss is calculated as the percentage decrease from the initial weight.

    • Changes in surface morphology are observed using SEM.

3. In Vitro Drug Release Kinetics

This protocol details the measurement of drug release from polymer matrices.

  • Materials: Drug-loaded polymer discs, PBS (pH 7.4), 37°C incubator, High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • Drug-loaded polymer discs are placed in vials with 10 mL of PBS.

    • The vials are incubated at 37°C with gentle agitation.

    • At specified intervals, the entire release medium is collected and replaced with fresh PBS.

    • The concentration of the released drug in the collected medium is quantified using a validated HPLC method.

    • The cumulative drug release is calculated and plotted against time.

4. Biocompatibility Assay (MTT Assay)

This protocol assesses the cytotoxicity of the polymer on a cell line (e.g., L929 fibroblasts).

  • Materials: L929 fibroblast cells, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Polymer extracts, MTT reagent, DMSO.

  • Procedure:

    • Polymer samples are sterilized and incubated in cell culture medium for 24 hours to create polymer extracts.

    • L929 cells are seeded in a 96-well plate and incubated for 24 hours.

    • The culture medium is replaced with the polymer extracts at various concentrations.

    • After 24 hours of incubation, the MTT reagent is added to each well and incubated for 4 hours.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells. Polyanhydrides are generally considered biocompatible.[5][6]

Visualizations

Experimental_Workflow Experimental Workflow for Polymer Performance Evaluation cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication cluster_testing Performance Testing cluster_analysis Data Analysis Monomer 2,2-Dimethylsuccinic Acid + Acetic Anhydride Prepolymer Form Prepolymer Monomer->Prepolymer Melt_Poly Melt Polycondensation Prepolymer->Melt_Poly Purification Purification Melt_Poly->Purification Polymer Poly(this compound) Purification->Polymer Drug_Loading Drug Loading (e.g., Doxorubicin) Polymer->Drug_Loading Biocompatibility Biocompatibility (MTT Assay) Polymer->Biocompatibility Disc_Fab Compression Molding of Discs Drug_Loading->Disc_Fab Degradation In Vitro Degradation (PBS, 37°C) Disc_Fab->Degradation Drug_Release In Vitro Drug Release (PBS, 37°C) Disc_Fab->Drug_Release Mass_Loss Mass Loss (%) Degradation->Mass_Loss HPLC HPLC Analysis Drug_Release->HPLC Cell_Viability Cell Viability (%) Biocompatibility->Cell_Viability

Caption: Workflow for synthesis and performance evaluation.

pH_Responsive_Drug_Delivery Hypothetical pH-Responsive Drug Delivery Mechanism cluster_circulation Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH ~6.5) cluster_cell Cancer Cell NP_Stable Nanoparticle: Stable Drug Encapsulated NP_Destabilize Polymer Matrix Destabilization NP_Stable->NP_Destabilize Lower pH Drug_Release Drug Release NP_Destabilize->Drug_Release Uptake Cellular Uptake Drug_Release->Uptake Action Therapeutic Action Uptake->Action

Caption: pH-responsive drug delivery pathway.

References

A Comparative Guide to the Applications of 2,2-Dimethylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of 2,2-dimethylsuccinic anhydride, offering a comparative analysis of its performance against alternative compounds in various fields. Detailed experimental protocols and quantitative data are presented to assist researchers in making informed decisions for their specific applications.

Application in HIV Maturation Inhibitors

This compound is a crucial building block in the synthesis of bevirimat (BVM), a first-in-class HIV maturation inhibitor.[1] It acts as a linker, attaching to the C-3 hydroxyl group of betulinic acid to form the active compound that inhibits the final step of Gag protein processing, a critical stage in the HIV life cycle.[2]

Performance Comparison of Bevirimat Analogs

The efficacy of bevirimat and its analogs is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Compound/AnalogLinker AnhydrideHIV-1 StrainIC50 (µM)Reference
Bevirimat (BVM)This compoundNL4-30.03[2]
30-diethylphosphonate analog of BVM (Compound 14a)This compoundNL4-30.02[2]
Bevirimat Analog with C-28 modification (Compound 47)This compoundNL4-30.014[1]
Bevirimat Analog2,2-Dimethylglutaric anhydrideNL4-3>10[2]
Bevirimat Analog3,3-Dimethylglutaric anhydrideNL4-3>10[2]

Note: The data indicates that modifications to the bevirimat scaffold while retaining the 2,2-dimethylsuccinyl moiety can lead to enhanced anti-HIV activity. Analogs synthesized with 2,2- and 3,3-dimethylglutaric anhydrides showed significantly lower activity.[2]

Experimental Protocol: Synthesis of a Bevirimat Analog

This protocol describes the synthesis of a bevirimat analog by reacting a betulinic acid derivative with this compound.

Materials:

  • Betulinic acid derivative (with a free C-3 hydroxyl group)

  • This compound

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Microwave reactor

  • Silica gel for chromatography

  • Reverse-phase HPLC system

Procedure:

  • Combine the betulinic acid derivative (1 equivalent), this compound (13.5 equivalents), and DMAP (1.25 equivalents) in anhydrous pyridine.

  • Heat the mixture to 140 °C for 2 hours in a microwave reactor.

  • Concentrate the reaction mixture under vacuum to remove the pyridine.

  • Purify the residue using silica gel chromatography followed by reverse-phase HPLC to yield the final compound.

Synthesis_of_Bevirimat_Analog Betulinic_Acid_Derivative Betulinic Acid Derivative Reaction Microwave Reaction Pyridine, DMAP, 140°C, 2h Betulinic_Acid_Derivative->Reaction Anhydride This compound Anhydride->Reaction Purification Purification (Silica Gel, HPLC) Reaction->Purification Bevirimat_Analog Bevirimat Analog Purification->Bevirimat_Analog

Synthesis of a Bevirimat Analog.

Application in Polymer Chemistry

This compound is utilized as a monomer in the synthesis of polyesters. The gem-dimethyl group on the succinic anhydride unit can influence the physical and thermal properties of the resulting polymer.

Performance Comparison of Polyesters

The properties of polyesters are significantly affected by the chemical structure of the monomers. The following table compares the thermal properties of polyesters synthesized from different cyclic anhydrides with a diol.

Anhydride MonomerDiol MonomerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Reference
Succinic anhydride1,6-Hexanediol-85-93[3]
Phthalic anhydrideCyclohexene oxide105-
Maleic anhydrideCyclohexene oxide--
This compound Not Specified Data not available in the reviewed literatureData not available in the reviewed literature

Note: While specific comparative data for polyesters derived from this compound was not found in the reviewed literature, the data for other anhydrides illustrates how monomer structure impacts thermal properties. The rigidity of phthalic anhydride leads to a higher Tg compared to more flexible aliphatic anhydrides.

Experimental Protocol: Synthesis of Polyester via Melt Polycondensation

This protocol outlines a general procedure for synthesizing polyesters from a cyclic anhydride and a diol.

Materials:

  • This compound

  • Diol (e.g., 1,6-hexanediol)

  • Catalyst (e.g., bismuth triflate)

  • Reaction vessel with a stirrer and nitrogen inlet

  • Vacuum pump

Procedure:

  • Charge the reaction vessel with this compound, the diol, and the catalyst.

  • Heat the mixture under a nitrogen atmosphere with stirring. The reaction temperature will depend on the specific monomers and catalyst used (e.g., 80 °C for succinic anhydride and 1,6-hexanediol with bismuth triflate).[3]

  • After an initial reaction period, apply a vacuum to remove the condensation byproducts (e.g., water) and drive the polymerization to completion.

  • Continue the reaction under vacuum until the desired molecular weight is achieved.

  • Cool the polymer to room temperature.

Polyester_Synthesis Monomers This compound + Diol Melt_Polycondensation Melt Polycondensation (Heat, N2 atmosphere) Monomers->Melt_Polycondensation Catalyst Catalyst Catalyst->Melt_Polycondensation Vacuum Vacuum Application (Remove byproducts) Melt_Polycondensation->Vacuum Polyester Polyester Vacuum->Polyester

Polyester Synthesis Workflow.

Application as an Epoxy Curing Agent

Anhydrides are widely used as curing agents for epoxy resins, leading to thermosets with excellent thermal and mechanical properties. This compound can be used in this capacity, where the anhydride ring opens and reacts with the epoxy groups to form a cross-linked polymer network.

Performance Comparison of Epoxy Curing Agents

The choice of anhydride curing agent significantly impacts the properties of the cured epoxy resin. The following table provides a comparison of the thermomechanical properties of epoxy resins cured with different anhydrides.

Curing AgentGlass Transition Temperature (Tg) (°C)Young's Modulus (GPa)Reference
Methyltetrahydrophthalic anhydride (MTHPA)165-1853.0-3.5
Nadic Methyl Anhydride (NMA)180-2003.2-3.8
This compound Data not available in the reviewed literatureData not available in the reviewed literature

Note: Although direct comparative experimental data for this compound as an epoxy curing agent was not found in the reviewed literature, the data for MTHPA and NMA, which have more rigid structures, indicate that they impart high thermal stability and stiffness to the epoxy resin. The flexible, aliphatic nature of this compound would likely result in a lower Tg and a more flexible cured product.

Experimental Protocol: Curing of Epoxy Resin with an Anhydride

This protocol provides a general method for curing an epoxy resin using an anhydride hardener.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • Accelerator (e.g., a tertiary amine like benzyldimethylamine)

  • Mixing container

  • Vacuum oven

  • Mold

Procedure:

  • Preheat the epoxy resin to reduce its viscosity.

  • Add the calculated amount of this compound to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Add the accelerator to the mixture and mix again.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven according to a specific curing schedule (e.g., 2 hours at 100°C followed by 4 hours at 150°C).

  • Allow the cured resin to cool slowly to room temperature before demolding.

Epoxy_Curing_Workflow Start Start Mix Mix Epoxy and This compound Start->Mix Add_Accelerator Add Accelerator and Mix Mix->Add_Accelerator Degas Degas Mixture (Vacuum) Add_Accelerator->Degas Pour Pour into Mold Degas->Pour Cure Cure in Oven Pour->Cure Cool Cool and Demold Cure->Cool End Cured Epoxy Product Cool->End

Epoxy Curing Process.

Potential Application in Proteomics: Protein Cross-Linking

While specific literature detailing the use of this compound as a protein cross-linking agent for proteomics is scarce, its chemical nature as an anhydride suggests its potential for such applications. Anhydrides can react with primary amines (e.g., the N-terminus of proteins and the side chain of lysine residues) to form stable amide bonds. As a homobifunctional cross-linker, this compound could be used to study protein-protein interactions or to stabilize protein conformations for structural analysis by mass spectrometry.

Comparison with Other Cross-Linking Agents

The performance of a cross-linking agent is determined by factors such as its reactivity, spacer arm length, and whether it is cleavable.

Cross-Linking AgentReactive Group(s)Spacer Arm Length (Å)Cleavable?
Disuccinimidyl suberate (DSS)NHS ester11.4No
Disuccinimidyl glutarate (DSG)NHS ester7.7No
FormaldehydeAldehyde~2.3-3.7Yes (reversibly)
This compound Anhydride~5.5No

Note: The gem-dimethyl groups in this compound may introduce steric hindrance that could affect its cross-linking efficiency compared to unsubstituted succinic anhydride. The spacer arm length of approximately 5.5 Å would be suitable for capturing interactions between closely positioned lysine residues.

Proposed Experimental Protocol: Protein Cross-Linking with this compound

This hypothetical protocol is based on general procedures for amine-reactive cross-linking.

Materials:

  • Protein sample in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE analysis equipment

  • Mass spectrometer

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Add the cross-linker stock solution to the protein sample at a desired molar excess.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

  • For identification of cross-linked sites, digest the protein sample with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry.

Protein_Crosslinking_Pathway Protein_Complex Protein Complex Reaction Cross-linking Reaction (Amine-reactive) Protein_Complex->Reaction Crosslinker This compound Crosslinker->Reaction Quenching Quenching Reaction->Quenching Analysis Analysis Quenching->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Visualization Mass_Spectrometry Mass Spectrometry Analysis->Mass_Spectrometry Site Identification

Protein Cross-linking Workflow.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethylsuccinic Anhydride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2,2-Dimethylsuccinic anhydride, a compound requiring meticulous handling due to its hazardous properties. By adhering to these protocols, you can mitigate risks and maintain a safe research environment.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be familiar with the inherent hazards of this compound. This compound is classified as a hazardous waste and is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:

PPE ComponentSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield (meeting EN 166 or equivalent standards).[1]To protect against splashes and dust.
Hand Protection Acid-resistant gloves (e.g., butyl rubber, neoprene).To prevent skin contact.[1]
Body Protection A flame-retardant lab coat or other protective clothing.[1]To protect clothing and skin from spills and dust.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator is necessary.To prevent inhalation of harmful dust.
Spill Management Protocol

In the event of a this compound spill, immediate and decisive action is required to contain and clean up the material safely.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the required personal protective equipment as detailed above.

  • Contain and Absorb: Use an inert, non-combustible absorbent material, such as sand or vermiculite, to contain the spill.[3] Avoid using combustible materials like paper towels. For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][4]

  • Collect and Containerize: Carefully collect the absorbed or swept material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1]

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.[4]

  • Dispose of as Hazardous Waste: The container with the spilled material and any contaminated cleaning materials must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[4][5]

Disposal Procedures

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste management facility. Chemical waste generators are responsible for correctly classifying their waste in accordance with local, regional, and national regulations.[1]

Step-by-Step Disposal Workflow:

  • Waste Identification and Classification: this compound must be classified as hazardous waste. While a specific European Waste Catalogue (EWC) code is not assigned directly to this compound, it falls under broader categories. The appropriate code must be determined based on the nature of the waste (e.g., off-specification product vs. discarded chemical).

  • Containerization: Collect waste this compound in a compatible, properly sealed, and clearly labeled container. The label should include the words "Hazardous Waste" and the full chemical name.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[1]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[4]

Quantitative Data: European Waste Catalogue (EWC) Codes

The selection of an EWC code is critical for regulatory compliance. For this compound, the following "mirror hazardous" codes may be applicable. An assessment is required to determine if the waste possesses hazardous properties.

EWC CodeDescriptionEntry TypeApplicability
16 03 05 organic wastes containing hazardous substancesMirror HazardousFor off-specification batches and unused products.[6]
16 05 08 discarded organic chemicals consisting of or containing hazardous substancesMirror HazardousFor discarded pure chemical or solutions.[7]
07 01 99 wastes not otherwise specifiedNon-hazardous (requires assessment)From the manufacture, formulation, supply and use (MFSU) of basic organic chemicals.

Note: An asterisk () denotes a hazardous waste entry.*

Experimental Protocol: Neutralization of Small Residual Quantities

For small, residual quantities of this compound, a controlled hydrolysis and neutralization procedure can be performed in a laboratory setting to convert the reactive anhydride to the less hazardous 2,2-dimethylsuccinic acid, which can then be neutralized. This procedure should only be carried out by trained personnel in a controlled environment and with the explicit approval of your institution's EHS department.

Materials:

  • This compound (small quantity)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for final pH adjustment if necessary

  • pH meter or pH paper

  • Stir plate and magnetic stir bar

  • Beaker or flask

  • Appropriate PPE (fume hood, goggles, gloves, lab coat)

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing the small quantity of this compound on a stir plate.

  • Hydrolysis: Slowly add the NaOH or KOH solution to the beaker while stirring. Anhydrides react with water (hydrolyze) to form carboxylic acids, and this reaction is accelerated by the base. The base will then neutralize the resulting dicarboxylic acid.

  • Monitoring: The reaction can be exothermic; add the base slowly to control the temperature. Continue stirring until all of the anhydride has dissolved and reacted.

  • pH Adjustment: Check the pH of the resulting solution. The goal is to reach a neutral pH (between 6.0 and 8.0). If the solution is too basic, carefully add dilute HCl to neutralize the excess base.

  • Final Disposal: Once neutralized, the resulting aqueous solution of the sodium or potassium salt of 2,2-dimethylsuccinic acid can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations. Always confirm this disposal method is permitted by your EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling This compound ppe_check Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check is_spill Spill Occurs? ppe_check->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Labeled Container is_spill->spill_procedure Yes waste_generation Waste Generated (Unused product, residue, contaminated items) is_spill->waste_generation No containerize Collect in a Labeled, Sealed Hazardous Waste Container spill_procedure->containerize classify_waste Classify as Hazardous Waste (e.g., EWC 16 03 05* or 16 05 08*) waste_generation->classify_waste classify_waste->containerize storage Store in Designated Secure Area containerize->storage disposal_request Arrange for Disposal via EHS or Licensed Contractor storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.